molecular formula C36H62O31 B8058912 Maltohexaose CAS No. 133644-78-7

Maltohexaose

Cat. No.: B8058912
CAS No.: 133644-78-7
M. Wt: 990.9 g/mol
InChI Key: OCIBBXPLUVYKCH-QXVNYKTNSA-N
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Description

Alpha-maltohexaose is a maltohexaose hexasaccharide in which the glucose residue at the reducing end is in the pyranose ring form and has alpha configuration at the anomeric carbon atom.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranose is a natural product found in Homo sapiens and Bos taurus with data available.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBXPLUVYKCH-QXVNYKTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100164
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltohexaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

133644-78-7, 34620-77-4
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133644-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maltohexaose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Maltohexaose in Microbial Physiology: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a significant carbon and energy source for a diverse range of microorganisms. Its uptake and metabolism are governed by intricate and highly regulated systems that are crucial for microbial survival and adaptation. In the context of drug development, understanding these pathways offers potential targets for antimicrobial strategies, particularly in pathogenic bacteria that rely on carbohydrate metabolism for virulence. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, with a focus on transport, metabolism, and the associated signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug discovery.

Data Presentation: Quantitative Analysis of this compound Utilization

The efficiency of this compound transport and metabolism is a critical factor in microbial competition and survival. The following tables summarize key quantitative data related to these processes in the model organism Escherichia coli.

Table 1: this compound Transport Kinetics in Escherichia coli

ParameterValueOrganism/SystemNotes
Vmax (nmol/min/10⁹ cells) 1.378E. coli (induced with this compound)Transport rate measured for the complete maltose (B56501)/maltodextrin ABC transporter system.[1]
Apparent Km (µM) ~2E. coli (for maltotriose)While the specific Km for this compound is not readily available, the apparent Km for maltotriose, a key inducer, is approximately 2 µM.[2] The affinity of the maltose binding protein (MalE) is high for longer maltooligosaccharides.

Table 2: Kinetic Parameters of Key Metabolic Enzymes for Maltooligosaccharides in Microorganisms

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Organism
Amylomaltase (MalQ)Maltotriose--Max efficiencyPyrobaculum aerophilum
Amylomaltase (MalQ)Maltooligosaccharides (G3-G7)-Specific activity decreases with chain length-Thermus brockianus
Amylomaltase (MalQ)Maltopentaose--Highest efficiencyAquifex aeolicus
Maltodextrin Phosphorylase (MalP)Maltoheptaose---Escherichia coli
Maltodextrin Phosphorylase (MalP)Maltotetraose--Competitive inhibitorEscherichia coli

Note: Specific kinetic data for this compound with E. coli enzymes are limited in the literature. The provided data from various microorganisms illustrates the general substrate preferences of these enzymes.

Table 3: Fold Change in mal Regulon Gene Expression in Escherichia coli

Gene/OperonConditionFold ChangeNotes
mal regulonGlucose-limited continuous culture vs. glucose starvation~2x higher expression of transporter genesInduction is dependent on both Crp-cAMP and MalT activation.[3]
mal gene expressionOverexpression of glucokinase~20-fold reductionThis repression is dependent on the presence of MalQ and/or MalP.[4]
malT expressionLoss of Mlc function~3-fold increaseMlc acts as a repressor for malT transcription.

Signaling and Metabolic Pathways

The utilization of this compound involves a coordinated series of events, from its initial transport across the cell envelope to its final catabolism. These processes are tightly regulated by signaling pathways that sense the availability of this carbohydrate.

This compound Transport and Metabolism in Escherichia coli

In E. coli, the uptake and metabolism of this compound are primarily handled by the well-characterized maltose/maltodextrin system, encoded by the mal regulon.[5]

Maltohexaose_Transport_Metabolism cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltohexaose_out This compound (extracellular) LamB LamB (Maltoporin) Maltohexaose_out->LamB Diffusion Maltohexaose_peri This compound LamB->Maltohexaose_peri MalE MalE (Maltose-Binding Protein) Maltohexaose_peri->MalE Binding MalS MalS (Periplasmic α-amylase) Maltohexaose_peri->MalS Hydrolysis MalE_this compound MalE-Maltohexaose Complex MalE->MalE_this compound MalFGK2 MalF MalG MalK (ATPase) MalE_this compound->MalFGK2:f0 Interaction Maltohexaose_in This compound MalFGK2:f2->Maltohexaose_in ATP-dependent translocation MalQ MalQ (Amylomaltase) Maltohexaose_in->MalQ Disproportionation MalP MalP (Maltodextrin Phosphorylase) Maltohexaose_in->MalP Phosphorolysis Maltotriose Maltotriose Glucose Glucose MalQ->Glucose Maltodextrin_n Maltodextrin (n+1) MalQ->Maltodextrin_n Glucose1P Glucose-1-Phosphate MalP->Glucose1P Glycolysis Glycolysis Glucose->Glycolysis Glucose1P->Glycolysis

Caption: this compound transport and metabolism in E. coli.

Regulation of the mal Regulon in Escherichia coli

The expression of the mal genes is tightly controlled by the transcriptional activator MalT. The true inducer of the system is not this compound itself, but maltotriose, which is produced intracellularly from the metabolism of larger maltodextrins.[1]

mal_Regulon_Regulation cluster_cytoplasm Cytoplasm Maltotriose Maltotriose MalT_inactive MalT (inactive) Maltotriose->MalT_inactive ATP ATP ATP->MalT_inactive MalT_active MalT (active) MalT_inactive->MalT_active Activation mal_promoter mal Promoter MalT_active->mal_promoter Binds Transcription Transcription mal_promoter->Transcription mal_genes mal Genes (malE, malF, malG, malK, lamB, malP, malQ, etc.) RNA_Polymerase RNA Polymerase RNA_Polymerase->mal_promoter Transcription->mal_genes MalK MalK MalK->MalT_active Inhibition (in absence of transport) Mlc Mlc (Repressor) malT_gene malT gene Mlc->malT_gene Repression

Caption: Regulation of the mal regulon in E. coli.

Maltose/Maltohexaose Signaling in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, maltose and this compound utilization is linked to the RAS/protein kinase A (PKA) signaling pathway, which is a central regulator of growth and metabolism in response to nutrient availability.[6]

Yeast_Maltose_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Maltose_Permease Maltose Permease (MalT) This compound->Maltose_Permease Transport Ras Ras Maltose_Permease->Ras Activation Signal Adenylate_Cyclase Adenylate Cyclase Ras->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Growth_Metabolism Growth & Metabolism PKA->Growth_Metabolism Regulates MALT_expression MALT Gene Expression PKA->MALT_expression Reduces Expression

Caption: Maltose/Maltohexaose signaling in S. cerevisiae.

Experimental Protocols

Protocol 1: Determination of this compound Uptake using ¹⁴C-Labeled Substrate

Objective: To quantify the rate of this compound transport into microbial cells.

Materials:

  • Microbial cell culture (e.g., E. coli) grown to mid-log phase in a defined medium.

  • Minimal medium A (MMA) or other appropriate buffer.

  • ¹⁴C-labeled this compound (with known specific activity).

  • Unlabeled this compound.

  • Nitrocellulose filters (0.45 µm pore size).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

  • Timer.

Procedure:

  • Cell Preparation:

    • Grow the microbial culture to an optical density (OD₆₀₀) of approximately 0.5.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet three times with ice-cold MMA to remove any residual growth medium.

    • Resuspend the cells in fresh MMA to a final OD₆₀₀ of 0.1.[1]

  • Uptake Assay:

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the transport assay by adding ¹⁴C-labeled this compound to the cell suspension to a final concentration of, for example, 70 nM.[1] For kinetic analysis, a range of substrate concentrations should be used.

    • At specific time intervals (e.g., 15, 30, 45, 60, and 120 seconds), withdraw 0.5 mL aliquots of the cell suspension.[1]

  • Filtration and Washing:

    • Immediately filter each aliquot through a nitrocellulose filter under vacuum.

    • Wash the filter rapidly with two 5 mL volumes of ice-cold MMA to remove extracellular ¹⁴C-maltohexaose.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add 5 mL of scintillation cocktail and vortex to mix.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to moles of this compound transported using the specific activity of the radiolabeled substrate.

    • Plot the amount of this compound transported over time. The initial linear portion of the curve represents the initial rate of uptake.

    • Normalize the transport rate to the number of cells (e.g., nmol/min/10⁹ cells).

    • For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 2: Amylomaltase (MalQ) Activity Assay

Objective: To determine the enzymatic activity of amylomaltase by measuring the release of reducing sugars from this compound.

Materials:

  • Purified amylomaltase (MalQ) or cell lysate containing the enzyme.

  • 20 mM Sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl.[7]

  • 1% (w/v) this compound solution in the above buffer.[7]

  • 3,5-Dinitrosalicylic acid (DNS) reagent.[7]

  • Maltose standard solution (for generating a standard curve).

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of maltose standards (e.g., 0.1 to 2.0 mg/mL).

    • To 1 mL of each standard, add 1 mL of DNS reagent.

    • Boil the tubes for 5-15 minutes, then cool to room temperature.[7]

    • Add 9 mL of distilled water and measure the absorbance at 540 nm.[7]

    • Plot absorbance versus maltose concentration to create a standard curve.

  • Enzyme Reaction:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a test tube and equilibrate at the desired temperature (e.g., 37°C) for 5 minutes.[7]

    • Initiate the reaction by adding 0.5 mL of the appropriately diluted enzyme solution.[7]

    • Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 1 mL of DNS reagent.[7]

    • Prepare a blank by adding the DNS reagent to the substrate before adding the enzyme.

  • Color Development and Measurement:

    • Boil the sample and blank tubes for 5-15 minutes.[7]

    • Cool to room temperature and add 9 mL of distilled water.[7]

    • Measure the absorbance at 540 nm against the blank.

  • Calculation of Activity:

    • Determine the amount of reducing sugar produced from the maltose standard curve.

    • One unit of amylomaltase activity can be defined as the amount of enzyme that produces 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

Protocol 3: Northern Blot Analysis of malQ Gene Expression

Objective: To detect and quantify the relative abundance of malQ mRNA in response to this compound induction.

Materials:

  • E. coli cells grown with and without a this compound inducer.

  • RNA extraction kit or reagents (e.g., TRIzol).

  • Formaldehyde, formamide, MOPS buffer.

  • Agarose.

  • Nylon membrane.

  • UV crosslinker.

  • Hybridization oven and tubes.

  • Prehybridization and hybridization buffers (e.g., with SSC, SDS, Denhardt's solution).

  • A labeled DNA or RNA probe specific for the malQ gene (e.g., ³²P-labeled).

  • Phosphor imager or X-ray film and developing reagents.

Procedure:

  • RNA Isolation:

    • Grow E. coli cultures to mid-log phase in the presence and absence of an inducer (e.g., 0.2% this compound).

    • Harvest cells and extract total RNA using a standard protocol or a commercial kit, ensuring all steps are performed under RNase-free conditions.

  • Gel Electrophoresis:

    • Denature the RNA samples by heating in a formaldehyde/formamide-containing loading buffer.

    • Separate the RNA by size on a formaldehyde-agarose gel.

  • Blotting:

    • Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

    • Fix the RNA to the membrane by UV crosslinking.

  • Probe Labeling:

    • Synthesize a DNA or RNA probe complementary to the malQ mRNA.

    • Label the probe with a radioactive isotope (e.g., ³²P-dCTP) using methods like random priming or in vitro transcription.

  • Hybridization:

    • Prehybridize the membrane in hybridization buffer for several hours at the appropriate temperature (e.g., 42°C for DNA probes in formamide-containing buffer) to block non-specific binding sites.

    • Denature the labeled probe by boiling and add it to fresh hybridization buffer.

    • Incubate the membrane with the probe solution overnight at the hybridization temperature.

  • Washing:

    • Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

  • Detection:

    • Expose the membrane to a phosphor imager screen or X-ray film.

    • Develop the film or scan the screen to visualize the hybridized probe.

    • The intensity of the band corresponding to the malQ mRNA is proportional to its abundance. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., 16S or 23S rRNA).

Conclusion

The intricate mechanisms governing this compound utilization in microorganisms, particularly the well-studied mal regulon of E. coli, provide a paradigm for understanding bacterial carbohydrate metabolism. The transport of this oligosaccharide is an active, high-affinity process, and its subsequent metabolism is efficiently coupled to central metabolic pathways. The regulation of the genes involved is exquisitely sensitive to the presence of the substrate, ensuring that the metabolic machinery is only produced when needed. For drug development professionals, the components of these pathways, from the outer membrane porin LamB to the intracellular metabolic enzymes, represent potential targets for the development of novel antimicrobial agents. A thorough understanding of the quantitative and mechanistic aspects of this compound function, as outlined in this guide, is essential for leveraging these microbial systems for therapeutic benefit.

References

Maltohexaose: A Technical Guide to its Discovery, Natural Occurrence, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044) is a linear oligosaccharide composed of six α-1,4-linked D-glucose units.[1] As a specific maltooligosaccharide, it serves as a valuable substrate for enzymatic assays, a reference standard in carbohydrate analysis, and a potential prebiotic. This technical guide provides an in-depth overview of the discovery of this compound, its natural occurrence, and detailed methodologies for its enzymatic production and purification. Additionally, it explores the indirect role of this compound in cellular signaling through its fermentation into short-chain fatty acids by the gut microbiota.

While the singular "discovery" of this compound cannot be attributed to a single individual or date, its identification and characterization emerged from the broader field of carbohydrate chemistry and enzymology in the mid-20th century. The focused research on maltooligosaccharides, particularly in Japan around 1970-1975, led to the isolation and study of specific enzymes that could produce maltooligosaccharides of defined lengths.[2] The availability of these enzymes was a crucial step in obtaining pure this compound for further study.

Natural Occurrence of this compound

This compound is a natural product of starch hydrolysis and is consequently found in various foodstuffs, although typically in low concentrations.[1] Its presence has been identified in starchy foods, fermented products, and certain fruits and vegetables.[1][3] Direct extraction from these sources is generally not commercially viable for obtaining high-purity this compound.[1]

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the source and processing methods. Quantitative data is most readily available for fermented beverages like beer, where oligosaccharide profiles are of interest for quality control.

Food SourceConcentration of this compoundAnalytical MethodReference(s)
Beer (Commercial)0.80 - 1.50 g/L (for maltose (B56501) and maltotriose, with this compound present)HPLC-ELSD[4]
Beer (General)Present, but concentration varies with brewing processHPLC[5][6]
Common CabbageTrace amountsNot specified[3]
Custard AppleTrace amountsNot specified[3]
TamarindTrace amountsNot specified[3]
Corn StarchConstituentNot specified[3]

Experimental Protocols for this compound Production

The most efficient and common methods for producing this compound are enzymatic.[1] These methods offer high specificity and yield compared to chemical synthesis or extraction from natural sources.[2]

Enzymatic Hydrolysis of Starch

This method utilizes this compound-forming amylases (G6-amylases) to specifically cleave starch into this compound units.[7]

Materials:

  • Soluble starch

  • This compound-forming amylase (e.g., from Bacillus sp.)

  • Sodium phosphate (B84403) buffer (pH 8.0)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Debranching enzyme (e.g., pullulanase or isoamylase, optional)

  • Reaction vessel

  • Incubator or water bath

Protocol:

  • Substrate Preparation: Prepare a 1-5% (w/v) solution of soluble starch in sodium phosphate buffer (pH 8.0).

  • Enzyme Addition: Add the this compound-forming amylase to the starch solution. The optimal enzyme concentration should be determined empirically. For improved yield, a debranching enzyme can also be added.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for the amylase from Bacillus sp. 707) with gentle agitation.[7] Monitor the reaction progress by taking aliquots at various time points.

  • Reaction Termination: Stop the reaction by boiling the mixture for 10-15 minutes to denature the enzyme.

  • Purification: Purify this compound from the reaction mixture using chromatographic techniques as described below. Under optimal conditions, a yield of over 30% this compound can be achieved from short-chain amylose.[7]

Ring-Opening of α-Cyclodextrin

This method employs specific amylases to open the cyclic structure of α-cyclodextrin, yielding linear this compound. This can result in a highly pure product.[1]

Materials:

  • α-Cyclodextrin

  • Thermostable amylase (e.g., from Pyrococcus furiosus)

  • Suitable buffer

  • Reaction vessel

  • High-temperature incubator or water bath

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-cyclodextrin in a suitable buffer.

  • Reaction: Add the thermostable amylase to the α-cyclodextrin solution.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., high temperature for enzymes from thermophilic organisms).[1]

  • Monitoring: Monitor the conversion of α-cyclodextrin to this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Reaction Termination: Terminate the reaction by cooling and, if necessary, adding a denaturing agent.

  • Purification: Purify the resulting this compound using chromatographic techniques.

Purification and Analysis

Purification by Chromatography:

  • Gel Permeation Chromatography (GPC): This is a common method for separating maltooligosaccharides based on size.

  • Ion-Exchange Chromatography: This technique can also be used for purification.

Analysis of Purity:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for the quantitative analysis of carbohydrates.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Used to confirm the molecular weight of the purified this compound.

Indirect Signaling Role of this compound via Gut Microbiota

This compound itself is not known to be a direct signaling molecule. However, when it reaches the colon, it can be fermented by the gut microbiota to produce short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[8][9] These SCFAs are well-established signaling molecules that play crucial roles in host physiology.[10][11]

The primary signaling mechanisms of SCFAs involve the activation of G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs).[10][12]

SCFA Signaling Pathways

The following diagrams illustrate the general signaling pathways of SCFAs.

SCFA_Signaling_GPCR cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (Acetate, Propionate, Butyrate) GPCR GPR41, GPR43, GPR109A SCFA->GPCR Binds to G_protein G-protein Activation GPCR->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates Response Cellular Response (e.g., Hormone secretion, Immune modulation) Downstream->Response

Caption: SCFA signaling through G-protein-coupled receptors (GPCRs).

SCFA_Signaling_HDAC cluster_extracellular Extracellular cluster_intracellular Intracellular SCFA_in SCFA (Butyrate) HDAC Histone Deacetylase (HDAC) SCFA_in->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression

Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).

Experimental Workflow for In Vitro Fermentation and SCFA Analysis

This protocol outlines a general method to study the fermentation of this compound and the resulting SCFA production by gut microbiota.

InVitro_Fermentation_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis This compound This compound Sample Anaerobic_Incubation Anaerobic Incubation (e.g., 37°C, 24-48h) This compound->Anaerobic_Incubation Fecal_Slurry Fecal Slurry (Source of Microbiota) Fecal_Slurry->Anaerobic_Incubation Sampling Sample Collection (at different time points) Anaerobic_Incubation->Sampling SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Data_Analysis Data Analysis SCFA_Analysis->Data_Analysis

Caption: Workflow for in vitro fermentation of this compound.

References

The Role of Maltohexaose in Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, serves as a key intermediate in the digestion of complex carbohydrates and a substrate for various enzymes involved in carbohydrate metabolism. Its well-defined structure makes it an invaluable tool in biochemical research for elucidating enzymatic mechanisms and for the development of therapeutic agents targeting carbohydrate metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, from its initial enzymatic breakdown in the digestive tract to its fermentation by the gut microbiota and the subsequent impact on host signaling pathways. Detailed experimental protocols for the analysis of this compound and its metabolic products are also provided.

Physicochemical Properties and Structure

This compound is a malto-oligosaccharide with the chemical formula C₃₆H₆₂O₃₁.[1] Its structure consists of six glucose molecules linked in a linear chain by α-1,4 glycosidic bonds.[1]

This compound in Human Carbohydrate Metabolism

The metabolic journey of this compound begins in the oral cavity and continues through the small intestine, with any undigested portions being fermented in the colon.

Enzymatic Digestion in the Small Intestine

This compound, derived from the partial hydrolysis of starch by salivary and pancreatic α-amylases, is further broken down into absorbable glucose units by a series of enzymes.

1. Luminal Digestion by α-Amylases:

Salivary and pancreatic α-amylases are endo-acting enzymes that hydrolyze internal α-1,4-glycosidic bonds in starch and larger malto-oligosaccharides. While these enzymes can act on this compound, their efficiency is higher for longer-chain oligosaccharides. The hydrolysis of this compound by α-amylase yields a mixture of smaller malto-oligosaccharides, such as maltotetraose, maltotriose, and maltose (B56501).[2]

2. Brush Border Digestion by α-Glucosidases:

The final stage of this compound digestion occurs at the brush border membrane of the small intestine, mediated by two key enzyme complexes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI).[3]

  • Maltase-glucoamylase (MGAM): This enzyme possesses two catalytic subunits, an N-terminal maltase and a C-terminal glucoamylase. The glucoamylase subunit is particularly efficient at hydrolyzing linear α-1,4-linked oligosaccharides, including this compound, releasing glucose molecules sequentially from the non-reducing end.[3]

  • Sucrase-isomaltase (SI): This complex also contains two subunits. The sucrase subunit exhibits high activity towards maltose and can also hydrolyze this compound, although less efficiently than MGAM.[4]

The concerted action of these brush border enzymes ensures the complete breakdown of this compound into glucose, which is then available for absorption.

Absorption of Hydrolysis Products

The primary end-product of this compound digestion is glucose. Glucose is actively transported across the apical membrane of enterocytes by the sodium-glucose cotransporter 1 (SGLT1).[5][6] It then exits the enterocyte across the basolateral membrane into the bloodstream via the glucose transporter 2 (GLUT2).[5][6] While the primary fate of this compound is hydrolysis, it is not well-established whether a small, intact portion can be absorbed via paracellular or other transport mechanisms. Studies with Caco-2 cell monolayers, an in-vitro model of the intestinal epithelium, could be employed to investigate the potential for intact this compound translocation.

Fermentation by Gut Microbiota

Undigested this compound that reaches the colon serves as a fermentable substrate for the gut microbiota. Commensal bacteria, such as species from the genera Bifidobacterium and Lactobacillus, can utilize this compound, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[4]

Quantitative Data on this compound Metabolism

Precise kinetic parameters for the hydrolysis of this compound by human digestive enzymes are not extensively reported in readily available literature. The following table summarizes the available qualitative and related quantitative data.

EnzymeSubstrateProductsOptimal pHOptimal Temp (°C)Kinetic Parameters (Km, Vmax/kcat)References
Human Salivary α-Amylase This compoundMaltopentaose, Maltotetraose, Maltotriose, Maltose6.7 - 7.037Hydrolyzed at a high rate, but specific Km and Vmax values are not readily available.[2]
Human Pancreatic α-Amylase This compoundMaltotetraose, Maltotriose, Maltose6.7 - 7.037Hydrolyzed at a high rate, but specific Km and Vmax values are not readily available.[2]
Human Maltase-Glucoamylase (MGAM) This compoundGlucose~6.037Efficiently hydrolyzes longer malto-oligosaccharides. Specific Km and Vmax for this compound are not readily available.[3]
Human Sucrase-Isomaltase (SI) This compoundGlucose, smaller malto-oligosaccharides~6.037Active towards this compound, but specific Km and Vmax are not readily available.[4]

Signaling Pathways Activated by this compound Metabolites

The fermentation of this compound by gut microbiota and the subsequent production of SCFAs have significant implications for host health through the activation of specific signaling pathways.

SCFA Signaling

SCFAs act as signaling molecules by binding to G-protein coupled receptors (GPCRs), primarily GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), which are expressed on various cell types, including intestinal epithelial cells and immune cells.

SCFA_Signaling This compound This compound (in colon) Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs GPR41_43 GPR41 & GPR43 SCFAs->GPR41_43 bind to Intestinal_Epithelial_Cells Intestinal Epithelial Cells GPR41_43->Intestinal_Epithelial_Cells Immune_Cells Immune Cells GPR41_43->Immune_Cells Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, NF-κB) Intestinal_Epithelial_Cells->Downstream_Signaling Immune_Cells->Downstream_Signaling Physiological_Effects Physiological Effects: - Enhanced Gut Barrier Function - Anti-inflammatory Responses - Regulation of Metabolism Downstream_Signaling->Physiological_Effects

Caption: SCFA signaling pathway initiated by this compound fermentation.

Activation of these receptors triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a range of physiological responses such as improved gut barrier function, modulation of inflammatory responses, and regulation of host metabolism.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Hydrolysis Products by HPAEC-PAD

Objective: To separate and quantify this compound and its enzymatic hydrolysis products (maltopentaose, maltotetraose, maltotriose, maltose, and glucose).

Materials:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • CarboPac™ PA100 or similar anion-exchange column (e.g., 4 x 250 mm).

  • Eluent A: 100 mM Sodium Hydroxide (NaOH).

  • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).

  • This compound and malto-oligosaccharide standards (glucose to maltoheptaose).

  • Deionized water (18.2 MΩ·cm).

  • 0.2 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each malto-oligosaccharide standard (1 mg/mL) in deionized water. Create a mixed standard solution containing all standards at a known concentration (e.g., 10 µg/mL each). Prepare a series of dilutions of the mixed standard to generate a calibration curve.

  • Sample Preparation: Terminate enzymatic hydrolysis reactions by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the reaction mixture to pellet any precipitated protein. Dilute the supernatant with deionized water to bring the expected carbohydrate concentrations within the linear range of the detector. Filter the diluted sample through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Elution Gradient:

      Time (min) % Eluent A % Eluent B
      0 100 0
      20 50 50
      25 0 100
      30 0 100
      31 100 0

      | 40 | 100 | 0 |

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

  • Data Analysis: Identify and integrate the peaks for each malto-oligosaccharide based on the retention times of the standards. Construct calibration curves for each analyte by plotting peak area against concentration. Quantify the concentration of each malto-oligosaccharide in the samples using the respective calibration curve.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standards Prepare Malto-oligosaccharide Standards Injection Inject into HPAEC-PAD System Standards->Injection Sample Prepare Enzymatic Hydrolysis Sample Sample->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Identification & Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Fermentation_Workflow cluster_setup Fermentation Setup (Anaerobic) cluster_analysis Sample Analysis cluster_results Data Interpretation Inoculum Prepare Fecal Inoculum Incubation Inoculate and Incubate at 37°C Inoculum->Incubation Medium Prepare Fermentation Medium with this compound Medium->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling SCFA_Extraction Extract SCFAs from Supernatant Sampling->SCFA_Extraction GC_Analysis Analyze SCFAs by GC-FID SCFA_Extraction->GC_Analysis Quantification Quantify Acetate, Propionate, and Butyrate GC_Analysis->Quantification

References

An In-depth Technical Guide to the Interaction of Maltohexaose with Protein Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a crucial ligand for studying carbohydrate-protein interactions. Its engagement with specific protein binding sites, particularly within bacterial transport systems, offers a well-characterized model for understanding the thermodynamics, kinetics, and structural basis of such interactions. This guide provides a comprehensive technical overview of the binding of this compound to key proteins, details the experimental protocols used to quantify these interactions, and discusses the implications for biotechnological and drug development applications. The primary focus is on the extensively studied Maltose-Binding Protein (MBP) from bacterial systems, which serves as a paradigm for this class of interactions.

Core Interaction: this compound and the Maltose-Binding Protein (MBP)

The interaction between this compound and the Maltose-Binding Protein (MBP, encoded by the malE gene) is a cornerstone of the bacterial maltose (B56501)/maltodextrin (B1146171) transport system.[1][2] MBP is a periplasmic protein that binds malto-oligosaccharides with high affinity and delivers them to the MalFGK2 ATP-binding cassette (ABC) transporter for import into the cytoplasm.[3][4]

The binding event is characterized by a significant conformational change in MBP. The protein consists of two distinct globular domains connected by a hinge region.[1] Upon ligand binding, the two domains enclose the this compound molecule in a deep groove, a motion critical for subsequent interaction with the transporter complex.[1] This "closed" conformation shields the bound sugar from the solvent.[4] Structural analysis of the E. coli maltose transporter complex with bound this compound (PDB ID: 4KI0) confirms that the binding site accommodates the linear oligosaccharide through a series of hydrogen bonds and non-polar interactions, particularly with aromatic residues lining the binding cleft.[5][6]

Quantitative Analysis of this compound-Protein Interactions

Data Presentation

The following tables summarize key binding and thermodynamic parameters for maltodextrins interacting with bacterial maltose-binding proteins.

Table 1: Binding Affinities of Maltodextrins to Maltose-Binding Proteins

LigandProteinTechniqueDissociation Constant (Kd)Reference
MaltoseE. coli MBPNot Specified~2 µM[7]
MaltotrioseE. coli MBPNot Specified~0.4 µM[7]
MaltotetraoseS. aureus MalEITC1.1 µM (Kd = 1/Ka)[8]
MaltoheptaoseS. aureus MalEITC1.3 µM (Kd = 1/Ka)[8]

Table 2: Thermodynamic Parameters of Maltodextrin Binding to Staphylococcus aureus MalE at 25°C

LigandAssociation Constant (Ka) (M-1)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Stoichiometry (n)Reference
Maltotriose6.88 x 105-9.9-6.40.84[8]
Maltotetraose9.02 x 105-11.4-10.70.82[8]
Maltopentaose8.01 x 105-12.1-13.40.80[8]
This compound7.91 x 105-12.9-16.20.78[8]
Maltoheptaose7.62 x 105-13.5-18.20.76[8]

Note: Data for S. aureus MalE binding to maltotriose-maltoheptaose was found to be exothermic and fit a single-binding site model.[8]

Signaling and Transport Pathways

The primary pathway involving this compound is the bacterial maltodextrin transport system. This process is a classic example of a binding protein-dependent ABC transporter mechanism.

Maltohexaose_Transport_Pathway Maltohexaose_out This compound (Periplasm) LamB LamB (Outer Membrane Porin) Maltohexaose_out->LamB Diffusion MBP_open MBP (MalE) (Open, Apo) LamB->MBP_open Binding MBP_closed MBP-Maltohexaose (Closed, Liganded) MBP_open->MBP_closed Conformational Change MalFGK2 MalFGK2 Transporter (Inner Membrane) MBP_closed->MalFGK2 Docking MalFGK2->MBP_open Release ADP_Pi ADP + Pi MalFGK2->ADP_Pi Maltohexaose_in This compound (Cytoplasm) MalFGK2->Maltohexaose_in Translocation ATP ATP ATP->MalFGK2 Hydrolysis Metabolism Metabolism Maltohexaose_in->Metabolism

Bacterial uptake and metabolism of this compound.

Experimental Protocols

Accurate characterization of the this compound-protein interaction relies on robust biophysical methods. Below are detailed methodologies for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[9][10]

Objective: To determine the complete thermodynamic profile of this compound binding to a protein (e.g., MBP).

Materials:

  • Purified protein (e.g., MBP) dialyzed extensively against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • High-purity this compound dissolved in the final dialysis buffer.

  • Isothermal titration calorimeter.

  • Degasser.

Methodology:

  • Sample Preparation:

    • Prepare a protein solution of 10-50 µM. The concentration should be chosen such that the 'c-value' (c = n * Ka * [Protein]) is between 10 and 1000.[11]

    • Prepare a this compound solution at a concentration 10-15 times that of the protein concentration.

    • Ensure both solutions are in identical buffer to minimize heats of dilution.[12]

    • Degas both solutions for at least 10 minutes immediately before the experiment to prevent bubble formation.[11]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the reference cell with deionized water.[10]

    • Load the protein solution into the sample cell (~1.4 mL for most instruments).

    • Load the this compound solution into the injection syringe (~250 µL).

  • Titration:

    • Perform an initial injection of 1-2 µL to remove any ligand that may have diffused from the syringe during equilibration. This point is typically discarded during analysis.[13]

    • Follow with a series of 20-30 injections of 8-10 µL each, with a spacing of 180-300 seconds between injections to allow the signal to return to baseline.[13]

    • Set the stirring speed to ensure rapid mixing without denaturation (e.g., 700-1000 rpm).

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution. This data is subtracted from the experimental data.[12]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) using the manufacturer's software to extract Ka, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG = -RTlnKa) and entropy (ΔS = (ΔH - ΔG)/T).

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Protein Protein in Buffer (e.g., 10-50 µM) Degas Degas Both Solutions Protein->Degas Ligand This compound in Buffer (10-15x Protein Conc.) Ligand->Degas LoadProtein Load Protein into Sample Cell Degas->LoadProtein LoadLigand Load this compound into Syringe Degas->LoadLigand Titrate Titrate Ligand into Protein LoadProtein->Titrate LoadLigand->Titrate Integrate Integrate Injection Peaks Titrate->Integrate Control Control: Titrate Ligand into Buffer Subtract Subtract Control Data Control->Subtract Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Params Determine: Ka, ΔH, n, ΔG, ΔS Fit->Params

Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate, ka; dissociation rate, kd) and equilibrium binding data (KD).[14][15]

Objective: To determine the on- and off-rates for the this compound-protein interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 dextran-coated chip).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Purified protein (ligand) for immobilization.

  • This compound (analyte) in a series of concentrations in running buffer.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC and NHS.

    • Inject the protein (e.g., MBP at 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to couple it to the surface via primary amines. Aim for a moderate immobilization level (e.g., 1000-2000 Response Units) to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., spanning 0.1x to 10x the expected KD).

    • Perform a kinetic titration by sequentially injecting each this compound concentration over the protein and reference surfaces.

    • Each cycle consists of:

      • Association Phase: Inject analyte for a set time (e.g., 120-180 seconds) to monitor binding.

      • Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the complex (e.g., 300-600 seconds).

      • Regeneration Step (if necessary): Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte. This step must be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Perform a buffer blank subtraction.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Fluorescence Spectroscopy

This technique relies on changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of an extrinsic probe upon ligand binding.[8][16]

Objective: To detect this compound binding and determine the dissociation constant (Kd).

Materials:

  • Fluorometer with temperature control.

  • Quartz cuvette.

  • Purified protein solution (e.g., MBP) in a suitable buffer.

  • Concentrated stock solution of this compound.

Methodology:

  • Determine Optimal Excitation Wavelength:

    • Scan the emission spectrum of the protein solution (e.g., 0.5 µM MBP) from 300 to 400 nm using an excitation wavelength of ~295 nm to selectively excite tryptophan residues.

    • Identify the wavelength of maximum fluorescence emission (λmax).

  • Binding Titration:

    • Place a fixed concentration of the protein in the cuvette.

    • Record the initial fluorescence spectrum.

    • Make small, sequential additions of the concentrated this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate (1-2 minutes) before recording the fluorescence emission spectrum again.

    • The binding of this compound may cause a change in fluorescence intensity or a shift in the λmax (often a blue shift as tryptophan residues move to a more hydrophobic environment).[17]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F0) or the shift in λmax at each this compound concentration.

    • Correct for dilution effects if the volume change is significant.

    • Plot the change in fluorescence (ΔF) against the this compound concentration.

    • Fit the resulting saturation curve to a one-site binding equation (e.g., the Hill equation or a quadratic equation for tight binding) to determine the dissociation constant (Kd).

Relevance to Drug Development

While this compound itself is not a primary drug target in humans, the study of its interaction with proteins like MBP has significant implications for the pharmaceutical and biotechnology industries.

  • Model System for Carbohydrate-Binding Drugs: The well-characterized nature of the MBP-maltodextrin system provides a robust and accessible model for developing and validating methodologies (like ITC and SPR) for studying other therapeutically relevant carbohydrate-protein interactions, such as those involving lectins in inflammation, cancer, and infectious diseases.[18]

  • Protein Engineering and Production: MBP is widely used as an N-terminal fusion tag to enhance the solubility and facilitate the purification of recombinant proteins in E. coli.[1][7] Understanding its binding mechanism allows for the optimization of affinity chromatography protocols (elution with maltose) and the engineering of MBP variants with altered affinities for specific applications.[19] Its utility has also been demonstrated in enhancing the secretion and production of complex proteins in mammalian cell systems, a critical aspect of biologics manufacturing.[20][21]

  • Drug Delivery: Polysaccharides like maltodextrin are explored as carriers for drug delivery systems.[22] Understanding how these oligosaccharides interact with proteins is crucial for predicting their behavior and stability in biological environments.

  • Development of Anti-infectives: As the maltodextrin transport system is vital for the nutrient uptake of many bacteria, its components, including MBP, represent potential targets for novel antimicrobial agents. An inhibitor that blocks the MBP binding site could starve the bacterium of essential carbohydrates. The detailed structural and thermodynamic data available for this system can guide the rational design of such inhibitors.

References

Physicochemical Properties of Maltohexaose in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked D-glucose units, is a molecule of significant interest in various scientific and industrial fields. Its applications range from a carbon source in cell culture media to a substrate for enzymatic assays and a potential excipient in pharmaceutical formulations. A thorough understanding of its behavior in aqueous solutions is paramount for its effective formulation and application, particularly in drug development where stability, solubility, and bioavailability are critical. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in aqueous solution, presenting available quantitative data, detailed experimental protocols for their measurement, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The behavior of this compound in an aqueous environment is dictated by a range of physicochemical properties. While extensive data specifically for this compound is not always available, this guide compiles the most relevant information and provides data for closely related maltooligosaccharides as a proxy where necessary.

Data Presentation

The following tables summarize the key quantitative physicochemical properties of this compound and related compounds in aqueous solution.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₆H₆₂O₃₁[1]
Molecular Weight990.86 g/mol [1]
AppearanceWhite to light yellow powder[1]
Aqueous Solubility50 - 250 mg/mL (at room temperature)[1]

Table 2: Density of Aqueous Maltooligosaccharide Solutions

Note: Specific data for this compound is limited. The following data for maltose, a smaller maltooligosaccharide, illustrates the typical concentration and temperature dependence.

Concentration of Maltose (% w/v)Temperature (°C)Density (g/cm³)Reference(s)
1.0303.15-[2]
3.0303.15-[2]
5.0303.15-[2]
1.0323.15-[2]
3.0323.15-[2]
5.0323.15-[2]
Specific density values were not provided in the abstract, but the study indicates that density increases with concentration and decreases with temperature.

Table 3: Refractive Index of Aqueous Maltooligosaccharide Solutions at 20°C

Degree of PolymerizationConcentration (%)Refractive IndexReference(s)
6 (this compound)11.3350[3]
6 (this compound)21.3367[3]
6 (this compound)41.3392[3]
6 (this compound)81.3451[3]
6 (this compound)10-[3]
The refractive index for 10% this compound could not be measured due to limited solubility in that particular study.

Table 4: Thermodynamic Properties of this compound Hydrolysis

Thermodynamic ParameterValueConditionsReference(s)
Standard Enthalpy of Hydrolysis (ΔH°)-22.40 ± 0.15 kJ/mol298.15 K, pH 4.44-6.00
This value corresponds to the reaction: this compound(aq) + 5H₂O(l) → 6D-glucose(aq).

Table 5: Diffusion Coefficient of this compound in Aqueous Solution

Temperature (°C)Thermal Diffusion Coefficient, D_T (10⁻⁸ cm²/s·K)Soret Coefficient, S_T (10⁻³ K⁻¹)Reference(s)
15Negative value-[4]
25Changes sign from negative to positive-[4]
35Positive value-[4]
45Positive value-[4]
55Positive value-[4]
The study indicates that the thermal diffusion coefficient of this compound changes sign from negative to positive with increasing temperature, while the Soret coefficient increases with temperature. Absolute diffusion coefficient values were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound in aqueous solution.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Sealed, temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Accurately dilute a known volume of the filtered saturated solution with purified water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC-RI method.

  • Calculation: Calculate the solubility of this compound in mg/mL or g/L using the following formula, taking into account the dilution factor: Solubility = Concentration of diluted sample × Dilution factor

Viscosity Measurement using a Rotational Rheometer

Objective: To measure the dynamic viscosity of aqueous this compound solutions as a function of concentration and temperature.

Materials:

  • Aqueous solutions of this compound at various concentrations

  • Rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate)

  • Temperature control unit for the rheometer

  • Pipettes

Procedure:

  • Instrument Setup and Calibration: Turn on the rheometer and the temperature control unit. Allow the instrument to stabilize at the desired measurement temperature. Perform any necessary calibrations according to the manufacturer's instructions.

  • Sample Loading: Place a small, accurately known volume of the this compound solution onto the lower plate of the rheometer. Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample from the edges.

  • Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes.

  • Measurement: Perform a shear rate sweep to determine the viscosity of the solution. The range of shear rates will depend on the sample's viscosity but a typical range could be from 0.1 to 1000 s⁻¹. For each concentration and temperature, record the viscosity as a function of the shear rate.

  • Data Analysis: For Newtonian fluids, the viscosity will be independent of the shear rate. For non-Newtonian fluids, the viscosity will vary with the shear rate. Report the viscosity at a specific shear rate or the zero-shear viscosity if applicable.

  • Cleaning: Thoroughly clean the rheometer geometries and plates with purified water and a suitable solvent (e.g., isopropanol) between measurements to prevent cross-contamination.

Density Measurement using an Oscillating U-Tube Densitometer

Objective: To accurately measure the density of aqueous this compound solutions at different concentrations and temperatures.

Materials:

  • Aqueous solutions of this compound at various concentrations

  • Digital oscillating U-tube densitometer with temperature control

  • Syringes for sample injection

  • Purified water and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

  • Instrument Calibration: Calibrate the densitometer using dry air and purified water at the desired measurement temperature according to the manufacturer's protocol.

  • Sample Injection: Rinse the U-tube with the this compound solution to be measured. Then, carefully inject the sample into the U-tube using a syringe, ensuring that no air bubbles are present in the tube.

  • Temperature Equilibration: Allow the sample to thermally equilibrate within the instrument. The densitometer will typically indicate when the temperature is stable.

  • Measurement: The instrument will measure the oscillation period of the U-tube and automatically calculate the density of the solution. Record the density value.

  • Replicate Measurements: Perform multiple readings for each sample to ensure reproducibility.

  • Cleaning: After each measurement, thoroughly clean the U-tube with purified water and a suitable solvent to remove all traces of the previous sample. Dry the tube completely before introducing the next sample.

Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of aqueous this compound solutions at various concentrations.

Materials:

  • Aqueous solutions of this compound at various concentrations

  • Abbe refractometer with a circulating water bath for temperature control

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water, at the desired measurement temperature (e.g., 20°C).

  • Sample Application: Open the prism of the refractometer and place a few drops of the this compound solution onto the surface of the measuring prism.

  • Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Dispersion Correction: If necessary, adjust the dispersion compensator to eliminate any color fringes at the boundary line.

  • Cleaning: After each measurement, clean the prism surfaces thoroughly with lens paper and a suitable solvent to avoid residue from the previous sample.

Diffusion Coefficient Measurement using Pulsed-Field Gradient NMR (PFG-NMR)

Objective: To determine the self-diffusion coefficient of this compound in aqueous solution.

Materials:

  • Aqueous solution of this compound in D₂O

  • NMR spectrometer equipped with a pulsed-field gradient unit

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in D₂O at the desired concentration. Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to obtain a high-resolution spectrum.

  • PFG-NMR Experiment: Set up a pulsed-field gradient spin-echo (PFG-SE) or a stimulated-echo (STE) experiment. The choice of pulse sequence will depend on the relaxation properties of the sample.

  • Data Acquisition: Acquire a series of spectra with increasing gradient pulse strength (g) while keeping the other experimental parameters (e.g., diffusion time Δ, gradient pulse duration δ) constant.

  • Data Analysis: The signal intensity (I) will decrease as the gradient strength increases due to molecular diffusion. The diffusion coefficient (D) can be calculated by fitting the signal decay to the Stejskal-Tanner equation: ln(I/I₀) = - (γgδ)² (Δ - δ/3) D where I₀ is the signal intensity at g=0, γ is the gyromagnetic ratio of the observed nucleus, g is the gradient strength, δ is the duration of the gradient pulse, and Δ is the diffusion time. Plot ln(I/I₀) against (γgδ)²(Δ - δ/3) to obtain a linear plot with a slope of -D.

Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of this compound dilution in water.

Materials:

  • Isothermal titration calorimeter

  • Aqueous solution of this compound

  • Purified water

Procedure:

  • Sample Preparation: Prepare a concentrated solution of this compound and a dilute solution (or pure water) for the titration. Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup: Thoroughly clean the sample and reference cells of the calorimeter. Load the dilute this compound solution (or water) into the sample cell and the concentrated solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the concentrated this compound solution into the sample cell. The instrument will measure the heat change associated with each injection.

  • Data Analysis: The raw data will be a series of heat-flow peaks corresponding to each injection. Integrate these peaks to obtain the heat change per injection. The resulting data can be fitted to a suitable binding model (in this case, a dilution model) to determine the enthalpy of dilution. Other thermodynamic parameters can be derived from this data.

Mandatory Visualization

Bacterial Maltodextrin (B1146171) Transport and Metabolism Pathway

The following diagram illustrates the well-characterized pathway for the uptake and initial metabolism of maltodextrins, including this compound, in bacteria such as E. coli.

Maltodextrin_Pathway cluster_out Periplasm cluster_membrane Inner Membrane cluster_in Cytoplasm Maltohexaose_out This compound MalE MalE (Maltose-binding protein) Maltohexaose_out->MalE Binding MalFGK2 MalFGK2 (ABC Transporter) MalE->MalFGK2 Interaction Maltohexaose_in This compound MalFGK2->Maltohexaose_in Transport (ATP-dependent) MalQ MalQ (Amylomaltase) Maltohexaose_in->MalQ Substrate Glucose Glucose MalQ->Glucose Maltodextrin_n_minus_1 Maltodextrin (n-1) + G1P MalQ->Maltodextrin_n_minus_1 Glycolysis Glycolysis Glucose->Glycolysis Maltodextrin_n_minus_1->Glycolysis

Bacterial uptake and metabolism of this compound.
Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of an oligosaccharide like this compound in an aqueous solution.

Physicochemical_Workflow cluster_properties Physicochemical Property Measurement start Start: this compound Sample prepare_solutions Prepare Aqueous Solutions (Varying Concentrations) start->prepare_solutions solubility Solubility (Shake-Flask) prepare_solutions->solubility density Density (Oscillating U-tube) prepare_solutions->density viscosity Viscosity (Rheometer) prepare_solutions->viscosity refractive_index Refractive Index (Abbe Refractometer) prepare_solutions->refractive_index diffusion Diffusion Coefficient (PFG-NMR) prepare_solutions->diffusion thermodynamics Thermodynamic Properties (ITC, DSC) prepare_solutions->thermodynamics data_analysis Data Analysis and Table Generation solubility->data_analysis density->data_analysis viscosity->data_analysis refractive_index->data_analysis diffusion->data_analysis thermodynamics->data_analysis report Final Technical Guide data_analysis->report

Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in aqueous solution, tailored for researchers, scientists, and drug development professionals. While specific quantitative data for this compound remains somewhat limited in the scientific literature, this guide has compiled the available information and supplemented it with data from closely related maltooligosaccharides to provide a comprehensive picture. The detailed experimental protocols offer a practical resource for laboratories seeking to characterize this important oligosaccharide. The visualizations of the bacterial maltodextrin transport pathway and a general experimental workflow further aid in the conceptual understanding and practical application of this knowledge. Further research is encouraged to populate the data gaps, particularly concerning the concentration and temperature dependence of viscosity, density, and other thermodynamic properties of pure this compound solutions. Such data will be invaluable for the continued development and application of this compound in various scientific and industrial fields.

References

Maltohexaose: An In-depth Technical Guide for Oligosaccharide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, serves as a pivotal model compound in the multifaceted field of carbohydrate research.[[“]][2] Its well-defined chemical structure and predictable enzymatic degradation render it an invaluable tool for investigating carbohydrate-active enzymes, microbial metabolism, and the development of novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, experimental protocols for its production and analysis, and its application in understanding complex biological pathways.

Core Properties of this compound

The foundational characteristics of this compound are crucial for its application in experimental settings. A summary of its key properties is presented below.

Physicochemical Properties
PropertyValueReferences
Molecular Formula C₃₆H₆₂O₃₁[2][3]
Molecular Weight 990.86 g/mol [2][3]
Appearance White to light yellow powder[2][3]
Solubility in Water 50 mg/mL, forms a clear, colorless solution[3]
Melting Point >191°C (decomposition)[3][4]
Purity (Typical) ≥65% to >90% (HPLC)[3]
CAS Number 34620-77-4[2][5]

Enzymatic Production and Purification of this compound

This compound is predominantly produced via the controlled enzymatic hydrolysis of starch using this compound-forming amylases (G6-amylases).[2][6]

Experimental Protocol: Enzymatic Production
  • Substrate Preparation : Prepare a 1-5% (w/v) solution of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[7] Heat the solution to approximately 95°C for 10-15 minutes to ensure complete gelatinization, then cool to the optimal reaction temperature for the chosen enzyme (e.g., 50°C).[7]

  • Enzyme Addition : Introduce the this compound-forming amylase to the starch solution. An initial enzyme concentration in the range of 1-10 Units per gram of starch is recommended, though the optimal concentration should be determined empirically.[7]

  • Incubation : Maintain the reaction mixture at the optimal temperature with gentle agitation. The incubation period can range from 1 to 24 hours.[7]

  • Reaction Monitoring : Periodically extract aliquots to monitor the formation of this compound using techniques such as HPAEC-PAD or Thin-Layer Chromatography (TLC).[7]

  • Reaction Termination : Inactivate the enzyme by boiling the reaction mixture for 10 minutes.[7]

  • Clarification : Centrifuge the mixture to remove any insoluble components. The supernatant will contain this compound and other soluble oligosaccharides.[7]

Experimental Protocol: Purification by Gel Permeation Chromatography
  • Column Preparation : Pack a chromatography column with a suitable gel filtration medium (e.g., Sephadex G-25) and equilibrate with several column volumes of elution buffer (e.g., deionized water).[3]

  • Sample Application : Carefully apply the clarified supernatant from the enzymatic production step to the top of the column.[3]

  • Elution : Begin elution with the buffer at a constant flow rate.[3]

  • Fraction Collection : Collect fractions of the eluate.[3]

  • Analysis : Monitor the fractions using a refractive index detector and pool the fractions containing pure this compound.[3]

G cluster_production Enzymatic Production cluster_purification Purification Starch Starch Slurry Gelatinization Gelatinization (Heat) Starch->Gelatinization EnzymaticHydrolysis Enzymatic Hydrolysis (G6-Amylase) Gelatinization->EnzymaticHydrolysis Termination Reaction Termination (Boil) EnzymaticHydrolysis->Termination Clarification Clarification (Centrifugation) Termination->Clarification CrudeExtract Crude this compound Extract Clarification->CrudeExtract GPC Gel Permeation Chromatography CrudeExtract->GPC Load Fractionation Fraction Collection GPC->Fractionation Analysis Purity Analysis (HPAEC-PAD) Fractionation->Analysis Purethis compound Pure this compound Analysis->Purethis compound

General workflow for this compound production and purification.

Analytical Methodologies for this compound

Accurate quantification and purity assessment of this compound are critical for its use in research. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are two powerful techniques for this purpose.[8]

Quantitative Data for Analytical Techniques
ParameterMALDI-TOF MSHPAEC-PAD
Principle Ionization of sample with a matrix, separation by time-of-flightAnion-exchange chromatography at high pH with electrochemical detection
Primary Use Rapid molecular weight determination and screeningHigh-resolution separation and quantification
Limit of Detection (LOD) ~50 fmol (for derivatized maltoheptaose)0.01 - 0.1 mg/L (for various carbohydrates)
Limit of Quantification (LOQ) Not typically used for precise quantification0.04 - 0.12 mg/kg (for various carbohydrates)
Precision (%RSD) Less reproducibleTypically < 5%

Data compiled from various sources.[8]

Experimental Protocol: HPAEC-PAD Analysis
  • Sample Preparation : Dilute the this compound-containing sample in deionized water to a concentration within the linear range of the detector.[3]

  • Standard Preparation : Prepare a series of this compound standards with known concentrations in deionized water to construct a calibration curve.[9]

  • Chromatographic Conditions :

    • Column : A suitable anion-exchange column (e.g., CarboPac™ series).[10]

    • Mobile Phase : A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a linear gradient from 0% to 100% of 1 M sodium acetate in 100 mM sodium hydroxide over 30-40 minutes.[9]

    • Flow Rate : Typically 1.0 mL/min.[3]

    • Detection : Pulsed amperometry with a gold electrode.[9]

  • Data Analysis : Identify the this compound peak by comparing its retention time to that of the standard. Integrate the peak areas of both standards and samples. Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.[3][9]

Experimental Protocol: MALDI-TOF MS Analysis
  • Sample Preparation : Dissolve the this compound sample in deionized water (e.g., 1 mg/mL).[8]

  • Matrix Solution : Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) solution of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).[8]

  • Spotting : Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.[8]

  • Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion reflector mode. A prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) should be observed at m/z 1011.3.[8]

This compound in Biological Systems

Bacterial Uptake and Metabolism

This compound is a key substrate in the metabolism of certain bacteria, such as E. coli. The well-characterized maltose/maltodextrin (B1146171) system provides a model for understanding carbohydrate transport and utilization.

G cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltohexaose_ext This compound MalE MalE (Maltose-Binding Protein) Maltohexaose_ext->MalE MalFGK2 MalFGK₂ Transporter (Inner Membrane) MalE->MalFGK2 Binding MalS MalS (Amylomaltase) MalS->Maltohexaose_ext cleavage LongerDextrins Longer Dextrins LongerDextrins->MalS MalQ MalQ (Amylomaltase) MalP MalP (Maltodextrin Phosphorylase) MalQ->MalP Maltodextrins Glucose Glucose MalQ->Glucose Glucose1P Glucose-1-Phosphate MalP->Glucose1P Glycolysis Glycolysis Glucose->Glycolysis Glucose1P->Glycolysis Maltohexaose_int This compound Maltohexaose_int->MalQ MalFGK2->Maltohexaose_int Transport

Bacterial uptake and metabolism of this compound.

In E. coli, this compound and other maltodextrins are bound by the periplasmic maltose-binding protein (MalE) and transported into the cytoplasm by the MalFGK₂ ABC transporter.[11] In the cytoplasm, amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) catabolize the maltodextrins into glucose and glucose-1-phosphate, respectively, which then enter glycolysis.[11] A periplasmic amylomaltase (MalS) can also hydrolyze longer dextrins into smaller units like this compound.[11]

Enzymatic Hydrolysis by α-Amylase

α-Amylases are endo-acting enzymes that hydrolyze the α-1,4-glycosidic bonds of starch and related oligosaccharides.[12] The specific cleavage pattern and kinetic parameters are dependent on the enzyme source and the substrate chain length.[13]

EnzymeSubstrateProductsOptimal pHOptimal Temperature (°C)Kinetic Parameters
Bacillus subtilis US116 α-amylaseMaltoheptaose (G7)Glucose (G1), Maltose (G2), Maltotriose (G3)665-
This compound (G6)No significant hydrolysis665-
Bacillus stearothermophilus α-amylase (AmyMH)StarchMaltose7.533Kₘ: 3.7 ± 0.2 g/L, kcat: 14.0 ± 0.3 x 10² min⁻¹
Corallococcus sp. EGB α-amylase (AmyM)Raw Wheat StarchMaltose, Maltotriose, Maltotetraose5.0-9.030-70Vmax: 1111 µmol/min/mg
Raw Corn StarchVmax: 741 µmol/min/mg

Note: Kinetic data is often determined using starch as a substrate.[13][14]

The mechanism of α-amylase action typically involves a double displacement mechanism, where a covalent glycosyl-enzyme intermediate is formed and subsequently hydrolyzed.[12] Key catalytic residues, often aspartate and glutamate, act as a nucleophile and a general acid/base catalyst.[15]

This compound in Drug Development

The specific recognition and transport of this compound by bacteria make it an attractive targeting moiety for drug delivery systems aimed at bacterial infections.[16] Furthermore, as a source of short-chain fatty acids (SCFAs) through gut microbiota fermentation, this compound has implications for gut health and associated signaling pathways.

This compound-Targeted Drug Delivery

This compound can be conjugated to nanocarriers, such as liposomes or nanoparticles, to facilitate the targeted delivery of antimicrobial agents to bacteria like E. coli.[16][17]

G cluster_delivery Drug Delivery Vehicle cluster_targeting Bacterial Targeting and Uptake Nanoparticle Nanoparticle (e.g., Liposome) FunctionalizedNP Functionalized Nanoparticle Nanoparticle->FunctionalizedNP Drug Antimicrobial Drug Drug->Nanoparticle Encapsulation This compound This compound (Targeting Ligand) This compound->Nanoparticle Conjugation Receptor Maltodextrin Receptor FunctionalizedNP->Receptor Binding Bacterium Bacterial Cell Bacterium->Receptor Internalization Internalization Receptor->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease

Logical workflow for this compound-targeted drug delivery.

This targeted approach can increase the local concentration of the drug at the site of infection, potentially enhancing its efficacy and reducing systemic side effects.[16]

Fermentation and SCFA Signaling

Undigested this compound can be fermented by gut microbiota into SCFAs, primarily acetate, propionate, and butyrate.[18] These SCFAs act as signaling molecules that influence gut health through various pathways.[19]

G cluster_signaling SCFA Signaling in Intestinal Epithelial Cells This compound This compound GutMicrobiota Gut Microbiota Fermentation This compound->GutMicrobiota SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs GPCRs G-Protein-Coupled Receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs HDAC_inhibition Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC_inhibition NFkB_inhibition NF-κB Inhibition GPCRs->NFkB_inhibition TJ_upregulation Tight Junction Protein Upregulation HDAC_inhibition->TJ_upregulation Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory Barrier_integrity Enhanced Gut Barrier Integrity TJ_upregulation->Barrier_integrity

Signaling pathway of this compound-derived SCFAs in the gut.

SCFAs can bind to G-protein-coupled receptors (GPCRs) like GPR41 and GPR43, and inhibit histone deacetylases (HDACs).[[“]] These actions lead to the suppression of inflammatory pathways, such as NF-κB signaling, and the upregulation of tight junction proteins, thereby enhancing the integrity of the gut barrier.[[“]][18]

Conclusion

This compound is a remarkably versatile and well-characterized oligosaccharide that serves as an indispensable model compound in scientific research. Its defined structure facilitates the detailed study of enzyme kinetics and mechanisms, while its role in microbial metabolism provides a framework for understanding carbohydrate transport and utilization. For drug development professionals, this compound offers potential as a targeting ligand for antimicrobial therapies and as a modulator of gut health through its fermentation into beneficial short-chain fatty acids. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research and development endeavors.

References

An In-depth Technical Guide to the Anomeric Configuration of Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the anomeric configuration of maltohexaose (B131044), a linear oligosaccharide composed of six α-D-glucose units linked by α-(1→4) glycosidic bonds. The stereochemistry at the anomeric carbon of the reducing terminal glucose residue is a critical determinant of its three-dimensional structure, biological activity, and interaction with enzymes and receptors. A thorough understanding of its anomeric forms is essential for research in carbohydrate chemistry, enzymology, and the development of carbohydrate-based therapeutics.

Structural Overview of this compound Anomers

This compound (C₃₆H₆₂O₃₁) is a maltooligosaccharide that possesses a reducing end, meaning the terminal glucose unit can exist in equilibrium between an open-chain aldehyde form and two cyclic hemiacetal forms.[1] This cyclization occurs through the intramolecular reaction of the C5 hydroxyl group with the C1 aldehyde group, creating a new chiral center at C1, known as the anomeric carbon. The two resulting stereoisomers, or anomers, are designated as α (alpha) and β (beta).

  • α-Anomer: The hydroxyl group on the anomeric carbon (C1) is in an axial position, meaning it is on the opposite side of the ring from the CH₂OH group (C6).

  • β-Anomer: The hydroxyl group on the anomeric carbon (C1) is in an equatorial position, on the same side of the ring as the CH₂OH group.

In aqueous solution, these two anomers interconvert through a process called mutarotation , where the ring opens to the linear aldehyde form and then re-closes. This dynamic equilibrium results in a characteristic ratio of the α and β anomers.

Quantitative Data on Anomeric Configuration

The precise determination of the anomeric equilibrium is crucial for understanding the behavior of this compound in solution. While data for this compound is not extensively published, the equilibrium for linear maltodextrins is well-established.

ParameterValueNotes
Anomeric Equilibrium Ratio (α:β) in D₂O ~ 36 : 64This ratio is a well-established approximation for maltose (B56501) and other linear maltodextrins in aqueous solution at equilibrium. The β-anomer is sterically more favorable and thus predominates.
Specific Optical Rotation Varies with anomeric compositionThe specific rotation of a this compound solution changes over time as it undergoes mutarotation, reaching a final equilibrium value. The specific rotation values for pure α- and β-anomers of this compound are not readily available, but the principle is demonstrated with D-glucose.
Specific Rotation of D-Glucose Anomers α-D-glucose: +112.2°For illustrative purposes, the well-documented values for D-glucose show the significant difference in optical properties between anomers.
β-D-glucose: +18.7°
Equilibrium Mixture: +52.7°

Experimental Protocols

Determination of Anomeric Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for the quantitative analysis of anomeric configurations in solution. The anomeric protons (H1) of the α and β forms have distinct chemical shifts, allowing for their differentiation and quantification.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

    • Lyophilize the sample and re-dissolve in D₂O two to three times to minimize the residual HDO signal, which can obscure the anomeric proton region.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

    • Set the temperature to 298 K (25 °C).

    • Use a standard single-pulse experiment with solvent suppression (e.g., presaturation).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the anomeric protons to allow for full relaxation and accurate integration. A D1 of 10 seconds is generally adequate.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum carefully.

    • Identify the signals corresponding to the anomeric protons of the α and β forms of the reducing terminal glucose. Typically, the α-anomeric proton resonates downfield (around 5.2 ppm) compared to the β-anomeric proton (around 4.6 ppm).

    • Integrate the areas of the α and β anomeric proton signals.

    • Calculate the anomeric ratio by dividing the integral of each anomer by the total integral of both anomeric signals.

Monitoring Mutarotation by Polarimetry

Polarimetry measures the change in the optical rotation of a solution over time as the anomers interconvert.

Methodology:

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp (or other monochromatic light source, typically 589 nm) and allow them to warm up and stabilize.

    • Calibrate the instrument with a blank solvent (e.g., deionized water).

  • Sample Preparation and Measurement:

    • Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 g/100 mL).

    • Quickly transfer the solution to a polarimeter cell of a known path length (e.g., 1 dm).

    • Immediately measure the optical rotation and start a timer.

    • Record the optical rotation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading becomes stable. This stable reading represents the equilibrium rotation.

  • Data Analysis:

    • Plot the observed optical rotation versus time to visualize the mutarotation process.

    • The initial and final rotation values can be used in conjunction with the specific rotations of the pure anomers (if known) to calculate the anomeric composition at any point in time.

Visualization of Relevant Pathways

Maltodextrin (B1146171) Transport System in Escherichia coli

This compound is a key carbohydrate source for many bacteria. In E. coli, its uptake is mediated by the maltose/maltodextrin transport system, an ATP-binding cassette (ABC) transporter.[2][3][4][5][6] This system represents a critical pathway for nutrient acquisition.

Maltodextrin_Transport cluster_out Outer Membrane cluster_peri Periplasm cluster_cyto Cytoplasm Maltohexaose_out This compound LamB LamB (Maltoporin) Maltohexaose_out->LamB Diffusion MalE MalE (Binding Protein) LamB->MalE Binding MalF MalF MalE->MalF MalG MalG Maltohexaose_in This compound MalF->Maltohexaose_in Translocation MalK MalK (ATPase) MalK->MalF MalK->MalG ADP_Pi ADP + Pi MalK->ADP_Pi Hydrolysis ATP ATP ATP->MalK Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Maltohexaose_sol This compound Solution Reaction_mix Incubate Reaction Mixture (Controlled Temperature & Time) Maltohexaose_sol->Reaction_mix Enzyme_sol α-Amylase Solution Enzyme_sol->Reaction_mix Buffer_prep Buffer Preparation Buffer_prep->Reaction_mix Quench Quench Reaction Reaction_mix->Quench HPLC HPLC Analysis Quench->HPLC Data_analysis Data Analysis (Product Quantification) HPLC->Data_analysis

References

Maltohexaose Degradation Pathways in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltohexaose (B131044), a six-unit glucose polymer, is a significant intermediate in starch and glycogen (B147801) metabolism in bacteria. Its degradation is a critical process for carbon acquisition and energy production in many bacterial species. This technical guide provides an in-depth overview of the core pathways of this compound degradation, with a primary focus on the well-characterized system in Escherichia coli. We will explore the transport of this compound across the bacterial cell envelope, the key enzymatic players in its catabolism, and the intricate regulatory networks that govern these pathways. This guide includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and regulatory processes to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of bacteria to utilize a diverse range of carbohydrates is fundamental to their survival and pathogenesis. Malto-oligosaccharides, including this compound, are derived from the breakdown of abundant polysaccharides like starch and glycogen. Bacteria have evolved sophisticated systems to transport and metabolize these sugars. Understanding these pathways is crucial for fundamental research into bacterial metabolism and has applied significance in areas such as industrial microbiology and the development of novel antimicrobial agents that could target these essential metabolic routes. The maltose (B56501)/maltodextrin (B1146171) utilization system in Escherichia coli, encoded by the mal genes, serves as a paradigm for studying carbohydrate metabolism in Gram-negative bacteria.

This compound Transport: A Multi-layered Gateway

The journey of this compound from the extracellular environment into the bacterial cytoplasm involves passage through two membranes in Gram-negative bacteria: the outer membrane and the inner (cytoplasmic) membrane.

Outer Membrane Transport: The Role of Maltoporin (LamB)

This compound crosses the outer membrane through a specific porin called maltoporin, encoded by the lamB gene. LamB forms a trimeric channel that facilitates the diffusion of malto-oligosaccharides. The channel contains a "greasy slide" of aromatic amino acid residues that guide the sugar molecule through the pore[1]. The affinity of maltoporin for malto-oligosaccharides increases with the length of the sugar chain, making it an efficient channel for this compound[2].

Periplasmic Space and the Maltose-Binding Protein (MalE)

Once in the periplasm, this compound is bound with high affinity by the periplasmic maltose-binding protein (MBP), encoded by the malE gene. MalE is a key component of the ABC (ATP-binding cassette) transport system and is responsible for capturing malto-oligosaccharides and delivering them to the inner membrane transporter[1].

Inner Membrane Transport: The MalEFGK2 ABC Transporter

The final step of this compound import into the cytoplasm is mediated by the MalEFGK2 ABC transporter. This complex consists of two transmembrane proteins (MalF and MalG), which form the channel, and two cytoplasmic ATP-binding proteins (MalK), which energize the transport through ATP hydrolysis. The binding of the MalE-maltohexaose complex to the periplasmic side of the MalFGK2 complex triggers a conformational change that, coupled with ATP hydrolysis by MalK, drives the translocation of this compound across the inner membrane[3][4][5][6][7][8].

Enzymatic Degradation of this compound

Upon entering the cytoplasm, this compound is catabolized by a series of enzymes that break it down into glucose and glucose-1-phosphate, which can then enter central glycolytic pathways. Additionally, a periplasmic enzyme can act on longer maltodextrins.

Periplasmic Degradation: α-Amylase (MalS)

In the periplasm, the α-amylase MalS can hydrolyze longer maltodextrins. MalS preferentially cleaves this compound from the non-reducing end of these larger polymers[1][9]. This action is particularly important for the breakdown of polysaccharides that are too large to be efficiently transported across the inner membrane.

Cytoplasmic Degradation Pathways

The primary degradation of this compound occurs in the cytoplasm through the coordinated action of three key enzymes:

  • Amylomaltase (MalQ): This 4-α-glucanotransferase, encoded by the malQ gene, is a central enzyme in maltodextrin metabolism. MalQ catalyzes a disproportionation reaction, transferring a segment of one maltodextrin molecule to another, thereby producing a mixture of longer and shorter maltodextrins, as well as glucose[9][10][11][12].

  • Maltodextrin Phosphorylase (MalP): Encoded by the malP gene, this enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins, producing glucose-1-phosphate[10][13]. MalP acts on maltodextrins of at least four glucose units[10].

  • Maltodextrin Glucosidase (MalZ): The malZ gene product is a glucosidase that hydrolyzes successive glucose units from the reducing end of maltodextrins[1].

The interplay of these enzymes ensures the efficient conversion of this compound and other maltodextrins into monomers that can be readily metabolized.

Quantitative Data on this compound Degradation Pathway Components

The following tables summarize available quantitative data for the key proteins involved in this compound transport and degradation in E. coli and related bacteria. It is important to note that specific kinetic parameters for this compound are not always available; in such cases, data for related substrates are provided.

Table 1: Kinetic Parameters of this compound Degradation Enzymes

EnzymeGeneOrganismSubstrateKmVmaxkcatOptimal pHOptimal Temp. (°C)Reference(s)
AmylomaltasemalQPyrobaculum aerophilumMaltotriose (B133400)---6.795[5]
Maltodextrin PhosphorylasemalPEscherichia coliMaltoheptaose---~7.0-
Maltodextrin GlucosidasemalZEscherichia coliThis compound0.4 mM1.8 U/mg---
α-AmylasemalSEscherichia coliGlycogen0.2 mg/mL--~6.0-7.065[14]
α-AmylasemalSEscherichia coliAmylopectin0.5 mg/mL--~6.0-7.065[14]

Table 2: Transport and Binding Parameters

Protein/ComplexGene(s)OrganismLigandKd / KmTransport/Hydrolysis RateReference(s)
MaltoporinlamBEscherichia coliMaltoheptaose~60 µM-[15]
Maltose-Binding ProteinmalEEscherichia coliMaltose~1 µM-[1]
MalEFGK2 TransportermalEFGK2Escherichia coliMaltose-ATP Hydrolysis: ~400 nmol/min/mg (with MalE and maltose)[4]

Regulatory Network of the mal Regulon

The expression of the mal genes is tightly regulated to ensure that the machinery for maltodextrin utilization is produced only when needed. The central regulator of this system is the MalT (B15192052) protein.

MalT: The Transcriptional Activator

MalT is a transcriptional activator that, in its active form, binds to specific DNA sequences called MalT boxes located in the promoter regions of the mal operons, thereby initiating transcription[16][17][18].

Activation of MalT

The activation of MalT is a multi-step process requiring two key effectors:

  • Maltotriose: This trisaccharide is the physiological inducer of the mal system. The binding of maltotriose to MalT induces a conformational change that is the first step in its activation[16][18][19][20].

  • ATP: ATP binding is also essential for MalT activation. The binding of both maltotriose and ATP promotes the oligomerization of MalT into its active, DNA-binding form[16][18][19]. ATP hydrolysis is not required for this activation step[16].

Negative Regulation of MalT Activity

The activity of MalT is subject to negative regulation by several proteins:

  • MalK: The ATP-binding subunit of the MalEFGK2 transporter also functions as a repressor of MalT. In the absence of transport (i.e., when maltodextrins are not being imported), MalK interacts directly with MalT, preventing its activation[7][17][21]. This interaction is relieved upon substrate transport, thus coupling gene expression to the presence of the substrate. MalK and maltotriose appear to compete for binding to MalT[17].

  • Mlc: This global repressor protein binds to a specific site in the malT promoter, inhibiting its transcription[1][22][23][24]. This provides an additional layer of control over the entire regulon.

The following diagram illustrates the regulatory pathway of the mal operon.

Mal_Regulon cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltohexaose_ext This compound Maltohexaose_peri This compound Maltohexaose_ext->Maltohexaose_peri LamB MalE_this compound MalE-Maltohexaose Maltohexaose_peri->MalE_this compound binds MalE MalE MalE->MalE_this compound Maltohexaose_cyto This compound MalE_this compound->Maltohexaose_cyto MalFGK2 (ABC Transporter) MalS MalS (α-Amylase) Longer_Maltodextrins Longer Maltodextrins Longer_Maltodextrins->Maltohexaose_peri cleavage Glucose Glucose Maltohexaose_cyto->Glucose hydrolysis Glucose1P Glucose-1-P Maltohexaose_cyto->Glucose1P phosphorolysis Maltotriose Maltotriose Maltohexaose_cyto->Maltotriose transglycosylation MalQ MalQ (Amylomaltase) MalP MalP (Maltodextrin Phosphorylase) MalZ MalZ (Maltodextrin Glucosidase) MalT_active MalT (active) Maltotriose->MalT_active induces MalT_inactive MalT (inactive) MalT_inactive->MalT_active mal_operons mal operons MalT_active->mal_operons activates transcription MalK MalK MalK->MalT_inactive inhibits ATP ATP ATP->MalT_active activates Mal_Proteins Mal Proteins (Transport & Metabolism) mal_operons->Mal_Proteins translation Mlc Mlc malT_gene malT gene Mlc->malT_gene represses transcription malT_gene->MalT_inactive translation

Caption: Overview of this compound transport, degradation, and regulation in E. coli.

Experimental Protocols

This section provides generalized protocols for the purification of key enzymes and the assay of their activity. These should be optimized for specific experimental conditions.

His-tag Purification of Recombinant Mal Proteins (General Protocol)

This protocol is applicable for the purification of His-tagged MalQ, MalP, MalZ, and MalS expressed in E. coli.

  • Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the His-tagged mal gene of interest under an inducible promoter (e.g., T7). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) for 3-4 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Enzyme Activity Assays

This colorimetric assay can be adapted for MalS, MalQ, and MalZ by measuring the release of reducing sugars.

  • Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (see Table 1 for optimal pH), the malto-oligosaccharide substrate (e.g., 1% this compound), and the purified enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve generated with known concentrations of glucose or maltose.

This is a coupled enzyme assay that measures the production of glucose-1-phosphate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (pH ~7.0), maltodextrin substrate (e.g., maltopentaose (B1148383) or this compound), inorganic phosphate, and the purified MalP enzyme.

  • Coupling Enzymes: Add phosphoglucomutase and glucose-6-phosphate dehydrogenase to the reaction mixture, along with NADP+.

  • Measurement: The glucose-1-phosphate produced by MalP is converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH. Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH formation using its molar extinction coefficient (6220 M-1cm-1).

The following diagram illustrates the workflow for a typical enzyme activity assay.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prepare_reagents mix_reagents Mix Reagents in Reaction Tube prepare_reagents->mix_reagents incubate Incubate at Optimal Temperature mix_reagents->incubate stop_reaction Stop Reaction (e.g., add DNS reagent or heat) incubate->stop_reaction measurement Measure Product Formation (e.g., Absorbance at 540 nm) stop_reaction->measurement calculate_activity Calculate Enzyme Activity measurement->calculate_activity end End calculate_activity->end

Caption: General workflow for an enzyme activity assay.

Conclusion

The degradation of this compound in bacteria is a highly coordinated process involving specific transport systems and a suite of catabolic enzymes, all under the control of a sophisticated regulatory network. The E. coli maltose/maltodextrin system provides a robust model for understanding these fundamental biological processes. This technical guide has summarized the core components of this pathway, provided available quantitative data, and outlined key experimental protocols. A thorough understanding of these pathways not only advances our knowledge of bacterial metabolism but also presents opportunities for the development of novel strategies to control bacterial growth and activity. Further research is needed to fully elucidate the kinetic parameters of all enzymes with this compound and to explore the diversity of these pathways across different bacterial species.

References

Methodological & Application

Application Notes and Protocols for Alpha-Amylase Kinetic Assay Using Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch, yielding smaller oligosaccharides.[1] The quantitative determination of α-amylase activity is pivotal in diverse fields such as clinical diagnostics, the food and beverage industry, and in the development of drugs targeting conditions like type 2 diabetes.[1] Maltohexaose (B131044), a linear oligosaccharide composed of six glucose units linked by α-1,4-glycosidic bonds, serves as a well-defined substrate for α-amylase.[1][2] Its use allows for more precise and reproducible kinetic studies compared to heterogeneous substrates such as starch.[1]

This document provides a detailed protocol for assaying α-amylase activity using this compound as the substrate. The method is based on the quantification of the reducing sugars produced upon enzymatic hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.[1]

Principle of the Method

The kinetic assay is founded on the enzymatic hydrolysis of this compound by α-amylase, which results in the production of smaller reducing sugars like maltose (B56501), maltotriose, and maltotetraose.[1][2] These newly formed reducing ends react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and upon heating. This reaction involves the reduction of the yellow DNS to an orange-red compound, 3-amino-5-nitrosalicylic acid.[1] The intensity of the resulting color, which is directly proportional to the concentration of reducing sugars produced, can be quantified spectrophotometrically at 540 nm.[1] Consequently, the measured absorbance provides a direct measure of the α-amylase activity.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog No.Storage
This compoundBenchChemB8075379Room Temperature
α-AmylaseSigma-AldrichVaries2-8°C
3,5-Dinitrosalicylic AcidSigma-AldrichD0550Room Temperature
Sodium Potassium Tartrate TetrahydrateSigma-AldrichS2377Room Temperature
Sodium HydroxideSigma-AldrichS8045Room Temperature
Sodium Phosphate (B84403) (Monobasic and Dibasic)Sigma-AldrichVariesRoom Temperature
Sodium ChlorideSigma-AldrichS9888Room Temperature
D-(+)-Maltose MonohydrateSigma-AldrichM9171Room Temperature
SpectrophotometerVaries--
Water BathVaries--
Vortex MixerVaries--
Pipettes and Pipette TipsVaries--
Test TubesVaries--
Table 2: Recommended Concentration Ranges for Kinetic Assay
ComponentConcentration RangeNotes
This compound0.1% - 2.0% (w/v)Optimal concentration may vary depending on the specific α-amylase and assay conditions.
α-Amylase0.1 - 1.0 U/mLThe enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.
DNS ReagentSee ProtocolPrepared as a stock solution.
Maltose (for standard curve)0.1 - 2.0 mg/mLA standard curve is essential for quantifying the amount of reducing sugar produced.

Experimental Protocols

Reagent Preparation
  • 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl :

    • Dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water to a final concentration of 20 mM.

    • Add NaCl to a final concentration of 6.7 mM.

    • Adjust the pH to 6.9 using a pH meter.[1]

  • 1% (w/v) this compound Substrate Solution :

    • Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9).[1]

    • Prepare this solution fresh before use.[1]

  • DNS Reagent :

    • In 50 mL of distilled water, dissolve 1 g of 3,5-dinitrosalicylic acid by gentle heating.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 N NaOH solution.

    • Adjust the final volume to 100 mL with distilled water.

    • Store in a dark bottle at room temperature.[1]

  • Maltose Standard Solutions (0.1 - 2.0 mg/mL) :

    • Prepare a stock solution of 2 mg/mL D-(+)-maltose monohydrate in distilled water.[3]

    • Perform serial dilutions of the stock solution with distilled water to obtain a range of standard concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 mg/mL).

Maltose Standard Curve
  • To a series of test tubes, add 1 mL of each maltose standard solution. Include a blank containing 1 mL of distilled water.[1]

  • Add 1 mL of DNS reagent to each tube.

  • Incubate the tubes in a boiling water bath for 5-15 minutes.[1]

  • Cool the tubes to room temperature and add 9 mL of distilled water to each.[1]

  • Measure the absorbance at 540 nm against the blank.

  • Plot the absorbance values against the corresponding maltose concentrations to generate a standard curve.

Alpha-Amylase Activity Assay
  • Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.

  • Equilibrate the tube at the desired assay temperature (e.g., 37°C) for 5 minutes.[1]

  • Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample to the substrate solution and start a timer.[1]

  • Incubate the reaction for a defined period (e.g., 10 minutes), ensuring the reaction remains within the linear range.[1]

  • Stop the reaction by adding 1 mL of the DNS reagent.[1]

  • Prepare a blank by adding 1 mL of the DNS reagent to 0.5 mL of the this compound substrate before adding 0.5 mL of the enzyme sample.[1]

  • Incubate all tubes (samples and blank) in a boiling water bath for 5-15 minutes.[1]

  • Cool the tubes to room temperature and add 9 mL of distilled water to each.[1]

  • Measure the absorbance at 540 nm against the blank.[1]

Calculation of Alpha-Amylase Activity
  • Determine the amount of maltose produced in the reaction mixture by interpolating the absorbance values from the maltose standard curve.[1]

  • One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (equivalent to maltose) per minute under the specified assay conditions.[1]

  • Calculate the enzyme activity using the following formula:

    Activity (U/mL) = (mg of maltose produced x 1000) / (Molecular weight of maltose x reaction time in min x volume of enzyme in mL)

    Molecular weight of maltose monohydrate = 360.31 g/mol

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (C36H62O31) AlphaAmylase α-Amylase This compound->AlphaAmylase Water H2O Water->AlphaAmylase ReducingSugars Reducing Sugars (Maltose, Maltotriose, etc.) AlphaAmylase->ReducingSugars Hydrolysis

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Buffer, Substrate, DNS) B Prepare Maltose Standards A->B C Prepare α-Amylase Dilutions A->C J Generate Standard Curve B->J D Equilibrate Substrate C->D E Add α-Amylase & Incubate D->E F Stop Reaction with DNS E->F G Boil Samples F->G H Cool and Dilute G->H I Measure Absorbance at 540 nm I->J K Calculate Enzyme Activity I->K

Caption: Workflow for the α-amylase kinetic assay.

References

Application of Maltohexaose in X-ray Crystallography for Enzyme Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide consisting of six α-1,4 linked glucose units, serves as a valuable tool in the field of X-ray crystallography for the structural elucidation of carbohydrate-binding enzymes.[1][2] Its defined length and structure make it an excellent substrate or ligand mimic to probe the active sites and substrate-binding subsites of enzymes such as amylases, cyclodextrin (B1172386) glycosyltransferases, and branching enzymes.[3][4][5] The resulting enzyme-maltohexaose complex structures provide critical insights into catalytic mechanisms, substrate specificity, and product formation.[3][4] This information is pivotal for rational drug design and the optimization of industrial enzymatic processes.[6]

Data Presentation

The following tables summarize key quantitative data from crystallographic studies of enzymes in complex with this compound or its analogs. This data provides a comparative overview of the experimental parameters and outcomes.

Table 1: Crystallization Conditions for this compound-Enzyme Complexes

EnzymeSource OrganismMethodReservoir SolutionTemperatureCrystal Morphology
This compound-Producing AmylaseBacillus sp. 707Hanging Drop Vapor Diffusion50% (v/v) 2-methyl-2,4-pentanediol, 100 mM Tris-HCl (pH 8.5), 200 mM ammonium (B1175870) phosphate (B84403)Room TemperatureRod-like[6]
This compound-Producing AmylaseKlebsiella pneumoniaeMicrobatch8% PEG 3000, 4% PEG 3350, 80 mM sodium/potassium phosphate buffer (pH 6.2), 40 mM sodium thiocyanate293 K (20°C)-[6]
Maltose (B56501) Transporter (Outward-Facing State with this compound)Escherichia coliSitting Drop27% PEG 400, 200 mM NaCl, 50 mM MgCl2, 100 mM sodium Hepes (pH 7.5)20 °C-[7]

Table 2: X-ray Diffraction Data Collection and Refinement Statistics

EnzymeLigandResolution (Å)Space GroupUnit Cell Parameters (Å)R-work / R-free (%)PDB ID
Cyclodextrin Glycosyltransferase (E257A/D229A)This compound2.5----
This compound-Producing Amylase (Native)-2.1----
This compound-Producing Amylase (Complex)Pseudo-maltononaose1.9----

Experimental Protocols

The following protocols provide a generalized framework for the crystallographic analysis of an enzyme in complex with this compound. Optimization will be required for specific enzymes.

I. Protein Expression and Purification

A detailed protocol for obtaining highly pure and concentrated protein is crucial for successful crystallization.

  • Gene Cloning and Expression: The gene encoding the target enzyme is cloned into a suitable expression vector, which is then transformed into an appropriate host, such as E. coli BL21(DE3).[6]

  • Cell Culture and Induction: The transformed cells are grown in a suitable medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6] Protein expression is then induced with an appropriate agent (e.g., 0.1-1.0 mM IPTG) at a lower temperature (e.g., 16-20°C) for 16-20 hours.[6]

  • Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.[6] The cell lysate is clarified by centrifugation to remove cellular debris.[6]

  • Chromatographic Purification: The soluble protein is purified using a series of chromatographic steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity.[6]

II. Crystallization of the Enzyme-Maltohexaose Complex

Co-crystallization or soaking are the two primary methods for obtaining enzyme-ligand complex crystals.

  • Co-crystallization:

    • Concentrate the purified protein to 5-15 mg/mL in a suitable buffer.[6]

    • Incubate the protein with a 5-10 fold molar excess of this compound for a designated period on ice.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[6][8] Mix the protein-maltohexaose solution with a reservoir solution in a 1:1 or 2:1 ratio.[6]

    • Screen a wide range of crystallization conditions, varying precipitants (e.g., PEGs, salts), pH, and temperature.[9]

  • Soaking:

    • Grow native enzyme crystals under optimal conditions.

    • Prepare a soaking solution by dissolving this compound in the reservoir solution to a final concentration of 1-10 mM.[6]

    • Transfer the native crystals to the soaking solution and incubate for a period ranging from minutes to days.[6]

III. X-ray Diffraction Data Collection

High-quality diffraction data is essential for accurate structure determination.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest a single crystal from the crystallization drop using a loop.[6]

    • To prevent ice formation during data collection at cryogenic temperatures (100 K), briefly soak the crystal in a cryoprotectant solution. This is often the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.[6]

    • Flash-cool the crystal in liquid nitrogen.[7]

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in a stream of cold nitrogen gas.[6]

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[6] This is typically performed at a synchrotron source for high-intensity X-rays.[8]

IV. Structure Determination and Refinement

Computational methods are used to determine and refine the three-dimensional structure.

  • Data Processing: Process the diffraction images using software like HKL2000 or XDS to index, integrate, and scale the diffraction data.[6][10]

  • Phase Determination: Determine the initial phases using molecular replacement if a homologous structure is available.[8]

  • Model Building and Refinement: Build an initial model of the protein-maltohexaose complex into the electron density map using software like Coot. Refine the model using programs like REFMAC or PHENIX to improve the fit to the experimental data.[8][11]

  • Validation: Validate the final structure for geometric correctness and agreement with the diffraction data.

Visualizations

The following diagrams illustrate the key workflows and concepts in the crystallographic analysis of enzyme-maltohexaose complexes.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination cloning Cloning & Expression culture Cell Culture & Induction cloning->culture lysis Cell Lysis culture->lysis purification Purification lysis->purification complex_formation Enzyme-Maltohexaose Complex Formation purification->complex_formation screening Crystallization Screening complex_formation->screening optimization Crystal Optimization screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction harvesting->diffraction processing Data Processing diffraction->processing phasing Phasing processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for enzyme-maltohexaose crystallography.

signaling_pathway cluster_enzyme Enzyme cluster_ligand Ligand cluster_complex Enzyme-Ligand Complex active_site Active Site subsites Substrate Binding Subsites (-n to +n) bound_complex This compound bound to active site This compound This compound This compound->bound_complex Binding

Caption: Enzyme-maltohexaose binding relationship.

References

Maltohexaose as a Standard for High-Performance Liquid Chromatography (HPLC) Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, is a critical standard for the qualitative and quantitative analysis of oligosaccharides.[1] Its well-defined structure and high purity make it an ideal reference material for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Mass Spectrometry (MS).[1] This document provides detailed protocols for the use of this compound as a standard in oligosaccharide analysis, targeting researchers, scientists, and professionals in drug development and carbohydrate analysis. Accurate quantification of this compound is essential for quality control in the food and pharmaceutical industries, as well as in metabolic research.[2]

Key Applications

  • Quality Control: Determination of maltooligosaccharide content in food and beverage products such as beer and honey.[1]

  • Enzyme Activity Assays: Used as a substrate to analyze the activity of enzymes like 4-α-glucanotransferase.

  • Biopharmaceutical Research: Essential for the characterization and structural elucidation of oligosaccharides derived from glycoproteins and polysaccharides.[1]

  • Prebiotic and Gut Microbiome Studies: Enables the quantification of components in maltooligosaccharide mixtures used as prebiotics.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and related maltooligosaccharides when used as standards in analytical workflows.

Table 1: this compound Standard Concentrations for Calibration [1]

Analytical MethodStandard Concentration RangeTypical Injection Volume
HPAEC-PAD0.1 - 50 µg/mL10 - 25 µL
HPLC-ELSD1 mg/mL10 µL
LC-MS1 mM1 - 10 µL

Table 2: Recovery Analysis of Maltooligosaccharides in an LC-MS Workflow [1]

OligosaccharideDegree of Polymerization (DP)Recovery (%)
Maltotriose369.0
Maltotetraose485.8
Maltopentaose589.8
This compound682.5

Table 3: HPLC Method Validation Parameters for Malto-oligosaccharides [3]

ParameterResult
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol outlines the preparation of a primary stock solution of this compound, which can be subsequently diluted to generate working standards for creating calibration curves.[1]

Materials:

  • This compound (≥95% purity)[1]

  • Deionized (DI) water, 18.2 MΩ·cm[1]

  • Analytical balance[1]

  • Volumetric flasks (10 mL, 100 mL)[1]

  • Calibrated pipettes[1]

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.[1]

  • Transfer the powder to a 10 mL volumetric flask.[1]

  • Add approximately 8 mL of DI water to the flask and vortex gently to ensure complete dissolution.[1]

  • Bring the volume to the 10 mL mark with DI water. This creates a 1 mg/mL (1000 µg/mL) stock solution.[1]

  • Store the stock solution at 2-8 °C for up to one week or at -20 °C for long-term storage.[1]

Protocol 2: Oligosaccharide Analysis using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct detection of underivatized carbohydrates.[1]

Equipment and Supplies:

  • Ion Chromatography (IC) system equipped with a pulsed amperometric detector and a gold working electrode.[1]

  • Anion-exchange column (e.g., CarboPac™ series).[1]

  • Sodium hydroxide (B78521) (NaOH) eluent.

  • Sodium acetate (B1210297) (NaOAc).

  • Deionized water.

Methodology:

  • Preparation of Working Standards: Prepare a series of working standards by diluting the 1 mg/mL this compound stock solution. Typical concentrations for a calibration curve may range from 1 µg/mL to 50 µg/mL.[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Sodium hydroxide solution (concentration optimized for the specific column and application).

    • Mobile Phase B: Sodium hydroxide solution with sodium acetate (for gradient elution).

    • Gradient: A linear gradient of increasing sodium acetate is typically used to elute oligosaccharides of increasing size. A common gradient might be a linear increase from 0% to 100% Mobile Phase B over 30-40 minutes.[1]

    • Flow Rate: As per column manufacturer's recommendation.

    • Column Temperature: Ambient or controlled as required.

  • Detection: Pulsed Amperometry with a gold electrode.[1]

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.[1]

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.[1]

    • Determine the concentration of this compound and other maltooligosaccharides in the samples by comparing their peak areas to the calibration curve.[1]

Protocol 3: Oligosaccharide Analysis using HPLC with ELSD

This protocol details a robust HPLC method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column and an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.[2]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.[2]

  • Evaporative Light Scattering Detector (ELSD).[2]

Chromatographic Conditions:

ParameterCondition
Column HILIC Amide Column (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm)[2]
Mobile Phase A Acetonitrile[2]
Mobile Phase B 35 mM Ammonium Formate in Water, pH 3.75[2]
Gradient 0-5 min, 18% B; 5-8 min, 18-35% B; 8-10 min, 35% B; 10-12 min, 35-18% B; 12-15 min, 18% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35 °C[2]
Injection Volume 10 µL[2]
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 40 °C, Nitrogen Flow: 1.0 SLM[2]

Standard and Sample Preparation:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water. Perform serial dilutions to create calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL).[2]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration within the calibration range. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (this compound Stock & Dilutions) hplc HPLC System (HILIC Column) standard_prep->hplc sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc detector Detector (ELSD/PAD) hplc->detector chromatogram Chromatogram Acquisition detector->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for HPLC oligosaccharide analysis.

logical_relationship cluster_properties Key Properties cluster_application Application in Analysis This compound This compound Standard (Known Concentration & Purity) retention_time Consistent Retention Time This compound->retention_time peak_area Proportional Peak Area This compound->peak_area identification Qualitative Identification (by Retention Time Matching) retention_time->identification quantification Quantitative Measurement (via Calibration Curve) peak_area->quantification

Caption: Role of this compound as a standard in HPLC analysis.

References

Application Notes and Protocols for the Enzymatic Production of Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, is a molecule of significant interest in various fields, including food science, pharmaceuticals, and biotechnology. Its defined structure makes it a valuable standard for carbohydrate analysis and a substrate for studying amylolytic enzymes. Furthermore, this compound and other maltooligosaccharides are being explored for their potential as prebiotics and in drug delivery systems. This document provides detailed protocols for the enzymatic production of this compound, focusing on two primary methodologies: the hydrolysis of starch by this compound-forming amylases and the ring-opening of α-cyclodextrin.

Data Presentation: Properties of this compound-Forming Enzymes

The selection of an appropriate enzyme is critical for the efficient production of this compound. The following table summarizes the key biochemical properties of several well-characterized this compound-forming amylases from different microbial sources.

Microbial SourceEnzyme NameOptimal pHOptimal Temperature (°C)Kinetic Parameters (Substrate: Soluble Starch)This compound Yield
Bacillus circulans G-6α-amylase~8.0~60Not readily available~30%
Corallococcus sp. EGBAmyM7.050K_m_: 6.61 mg/mL, V_max_: 44,301.5 µmol/min/mg[1]59.4% of total maltooligosaccharides[1]
Alkalophilic Bacillus sp. 707G6-amylase8.845Not readily available>30% from short-chain amylose[2]
Pyrococcus furiosusα-amylaseNot specified~100Not readily availablePrimarily this compound from α-cyclodextrin

Experimental Protocols

This section provides detailed methodologies for the enzymatic production, purification, and analysis of this compound.

Protocol 1: Production of this compound via Starch Hydrolysis using α-Amylase from Bacillus circulans G-6

This protocol outlines the production of this compound from soluble starch using a this compound-forming α-amylase.

Materials and Reagents:

  • Soluble starch

  • α-amylase from Bacillus circulans G-6

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Substrate Preparation:

    • Prepare a 1-5% (w/v) solution of soluble starch in 50 mM Tris-HCl buffer (pH 8.0).

    • Heat the solution to 95°C for 15 minutes to ensure complete gelatinization of the starch.

    • Cool the solution to the optimal reaction temperature of 60°C.[3][4]

  • Enzymatic Reaction:

    • Add the α-amylase from Bacillus circulans G-6 to the starch solution. The optimal enzyme concentration should be determined empirically, but a starting point of 1-10 units per gram of starch can be used.

    • Incubate the reaction mixture at 60°C with gentle agitation for 1 to 24 hours.[3][4]

    • Monitor the reaction progress by taking aliquots at different time points for analysis.

  • Reaction Termination:

    • Terminate the reaction by boiling the mixture for 10 minutes to denature and inactivate the enzyme.[5]

  • Clarification:

    • Centrifuge the reaction mixture to pellet any insoluble material. The supernatant contains the this compound and other soluble oligosaccharides.

Protocol 2: Purification of this compound by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating this compound from other oligosaccharides and low-molecular-weight contaminants.[6]

Materials and Reagents:

  • Crude this compound solution from the enzymatic reaction.

  • Size-exclusion chromatography column (e.g., Bio-Gel P-4 or Sephadex G-25).[6]

  • Deionized water or a low concentration buffer (e.g., 50 mM ammonium (B1175870) acetate) as the mobile phase.[6]

  • Fraction collector.

  • Refractive Index (RI) detector.

Procedure:

  • Column Equilibration:

    • Equilibrate the size-exclusion column with at least two column volumes of the mobile phase.[6]

  • Sample Preparation:

    • Dissolve the crude this compound mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • Chromatography:

    • Load the prepared sample onto the column.

    • Elute the sample with the mobile phase at a flow rate of 0.5-1.0 mL/min.[6]

    • Collect fractions using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC or Thin-Layer Chromatography (TLC) to identify those containing pure this compound.

    • Pool the fractions containing the purified this compound.

  • Post-Purification:

    • Remove the solvent from the pooled fractions by rotary evaporation or lyophilization to obtain pure this compound powder.[6]

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC with a Refractive Index (RI) detector.[7][8]

Materials and Reagents:

  • This compound standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Amino-propyl-silylated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:water (75:25, v/v)[8]

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 35°C[8]

    • Injection Volume: 20 µL[8]

    • Detection: Refractive Index (RI)[8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm membrane filter.[8]

  • Analysis and Quantification:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.[5]

Visualizations

Enzymatic Production and Purification Workflow

The following diagram illustrates the general workflow for the enzymatic production and subsequent purification of this compound from starch.

G cluster_production Enzymatic Production cluster_purification Purification Starch Slurry Starch Slurry Gelatinization Gelatinization Starch Slurry->Gelatinization Heat Enzymatic Hydrolysis Enzymatic Hydrolysis Gelatinization->Enzymatic Hydrolysis Cool & Add Enzyme Reaction Termination Reaction Termination Enzymatic Hydrolysis->Reaction Termination Heat Inactivation Crude this compound Solution Crude this compound Solution Reaction Termination->Crude this compound Solution Clarification Clarification Crude this compound Solution->Clarification Centrifugation Size-Exclusion Chromatography Size-Exclusion Chromatography Clarification->Size-Exclusion Chromatography Fraction Analysis Fraction Analysis Size-Exclusion Chromatography->Fraction Analysis Pure this compound Pure this compound Fraction Analysis->Pure this compound Pool Fractions

Caption: Workflow for this compound production and purification.

Logical Relationship in this compound Production from Starch

This diagram illustrates the logical flow and key decision points in the enzymatic production of this compound from starch.

G Start Start Substrate Selection Substrate Selection Start->Substrate Selection Starch Starch Substrate Selection->Starch Hydrolysis alpha-Cyclodextrin alpha-Cyclodextrin Substrate Selection->alpha-Cyclodextrin Ring-Opening Enzyme Selection Enzyme Selection Starch->Enzyme Selection alpha-Cyclodextrin->Enzyme Selection G6-Amylase G6-Amylase Enzyme Selection->G6-Amylase For Starch Amylase (e.g., P. furiosus) Amylase (e.g., P. furiosus) Enzyme Selection->Amylase (e.g., P. furiosus) For Cyclodextrin Reaction Optimization Reaction Optimization G6-Amylase->Reaction Optimization Amylase (e.g., P. furiosus)->Reaction Optimization Production Production Reaction Optimization->Production Purification Purification Production->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: Logical flow for enzymatic this compound production.

References

Application Notes and Protocols for Maltohexaose in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked D-glucose units, is emerging as a versatile and promising component in the design of advanced drug delivery systems.[1] Its inherent biocompatibility, biodegradability, and specific recognition by glucose transporters (GLUTs) make it an attractive candidate for targeted drug delivery, particularly in oncology.[2] Cancer cells often exhibit elevated glucose metabolism, known as the Warburg effect, which leads to the overexpression of GLUTs on their surface. This physiological feature can be exploited to deliver therapeutic agents preferentially to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[2]

These application notes provide a comprehensive overview of the use of this compound and its close analogue, maltoheptaose, in the formulation of nanoparticle and liposomal drug delivery systems. Detailed protocols for the synthesis and characterization of these systems are provided, along with quantitative data on their physicochemical properties and in vitro performance. Furthermore, the underlying cellular uptake mechanisms are illustrated to provide a deeper understanding of the targeted delivery process.

Applications of this compound in Drug Delivery

This compound can be integrated into drug delivery systems in several ways:

  • As a hydrophilic shell for nanoparticles: this compound can be part of a block copolymer to form a hydrophilic corona around a hydrophobic core that encapsulates lipophilic drugs. This enhances the stability of the nanoparticles in aqueous environments and provides a targeting moiety.

  • As a targeting ligand on the surface of liposomes: this compound can be chemically conjugated to lipids and incorporated into the bilayer of liposomes. The this compound units displayed on the surface can then bind to GLUTs on target cells, facilitating cellular uptake.[3]

  • For the delivery of various therapeutic agents: this compound-based systems have been successfully used to encapsulate and deliver anticancer drugs, such as tamoxifen[2], and antibiotics, like rifampicin (B610482).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound-based drug delivery systems.

Table 1: Physicochemical Properties of Maltoheptaose-b-Polystyrene Nanoparticles for Tamoxifen Delivery [2]

Formulation CodeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (µg/mL)Encapsulation Efficiency (%)
NP-11100 - 200< 0.2+21.5238.6 ± 6.880.9 ± 0.4

Table 2: In Vitro Release of Tamoxifen from Maltoheptaose-b-Polystyrene Nanoparticles [2]

Time (hours)Cumulative Release (%)
1~40
6~60
12~75
24~85

Table 3: Physicochemical Properties of Maltoheptaose-Functionalized Liposomes for Rifampicin Delivery [3]

Liposome TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)
Non-fluid G7-glycoliposomes75 ± 12< 0.2
Fluid G7-glycoliposomes146 ± 14< 0.2

Experimental Protocols

Protocol 1: Preparation of Maltoheptaose-b-Polystyrene Nanoparticles for Tamoxifen Delivery by Nanoprecipitation

This protocol is based on the standard nanoprecipitation method.[2][4]

Materials:

  • Maltoheptaose-b-polystyrene (MH-b-PS) block copolymer

  • Tamoxifen citrate (B86180) (TMC)

  • Labrafac® oil

  • Tetrahydrofuran (THF)

  • Milli-Q water

Procedure:

  • Disperse a well-defined amount of MH-b-PS copolymer in a THF/water mixture with magnetic stirring (500 rpm) at 25°C.

  • Add the dispersion to a flask containing TMC and Labrafac® oil and continue stirring for 30 minutes.

  • Slowly add the resulting organic dispersion dropwise into Milli-Q water under magnetic stirring (500 rpm).

  • Continue stirring for 2 hours at 25°C to allow for nanoparticle formation and solvent evaporation.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unencapsulated drug and residual organic solvent.

Protocol 2: Preparation of Maltoheptaose-Presenting Liposomes for Rifampicin Delivery by Thin-Film Hydration

This protocol describes the formation of maltoheptaose-functionalized liposomes.[3][5][6][7][8]

Materials:

Procedure:

  • Dissolve PC, Chol, and G7-DPPE in the chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with an aqueous solution of rifampicin in PBS by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles are then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Unencapsulated rifampicin can be removed by dialysis or size exclusion chromatography.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the general steps to quantify the amount of drug encapsulated in the nanoparticles or liposomes.[9][][11][12]

Materials:

  • Drug-loaded nanoparticle/liposome suspension

  • Appropriate solvent to dissolve the nanoparticles/liposomes and release the drug

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Separate the drug-loaded nanoparticles/liposomes from the aqueous phase containing unencapsulated drug. This can be achieved by ultracentrifugation or centrifugal ultrafiltration.

  • Quantify the amount of free drug in the supernatant/filtrate using a validated HPLC or UV-Vis method.

  • To determine the total amount of drug, disrupt a known amount of the nanoparticle/liposome suspension using a suitable solvent to release the encapsulated drug.

  • Quantify the total drug concentration in the disrupted suspension.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro release study using the dialysis bag method.[2]

Materials:

  • Drug-loaded nanoparticle/liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., simulated intestinal fluid, pH 7.4)

  • Incubator shaker

Procedure:

  • Place a known volume of the drug-loaded nanoparticle/liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of the release medium.

  • Incubate the system at 37°C with constant shaking.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: Cytotoxicity Assay

This protocol outlines the MTT assay to evaluate the cytotoxicity of this compound-based drug delivery systems on a cancer cell line like MCF-7.[13][14][15][16][17]

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Drug-loaded this compound nanoparticles/liposomes

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles/liposomes, the free drug, and empty nanoparticles/liposomes (as a control). Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway and Cellular Uptake

The targeting of this compound-functionalized drug delivery systems to cancer cells is primarily mediated by the interaction with overexpressed Glucose Transporters (GLUTs) on the cell surface. The subsequent internalization is a complex process that can involve multiple endocytic pathways.

G cluster_membrane DDS This compound-Functionalized Drug Delivery System GLUT Glucose Transporter (GLUT) DDS->GLUT Binding Endocytosis Endocytosis GLUT->Endocytosis Internalization Membrane Cancer Cell Membrane Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Exocytosis Lysosomal Exocytosis (Transcytosis) Late_Endosome->Exocytosis Drug_Release Drug Release Lysosome->Drug_Release Degradation of carrier Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Recycling Recycling to Cell Surface Exocytosis->Recycling G Materials Starting Materials (this compound-polymer, Drug, Solvents) Formulation Nanoparticle Formulation (e.g., Nanoprecipitation) Materials->Formulation Purification Purification (Dialysis/Centrifugation) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization InVitro In Vitro Evaluation Purification->InVitro Size_Zeta Size (DLS) & Zeta Potential Characterization->Size_Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology EE_DL Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) Characterization->EE_DL Release Drug Release Study InVitro->Release Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity InVivo In Vivo Studies (Future Work) InVitro->InVivo

References

Maltohexaose as a Carbon Source in Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, represents a valuable, yet complex, carbon source for microbial fermentation. Its utilization by various microorganisms is of significant interest for industrial applications, including the production of biofuels, specialty chemicals, and pharmaceuticals. Understanding the metabolic pathways, transport mechanisms, and fermentation kinetics associated with this compound is crucial for optimizing production processes and developing novel bioprocesses. These application notes provide a detailed overview of the use of this compound in microbial fermentation, complete with experimental protocols and quantitative data.

Microbial Utilization of this compound

Several microbial species have been identified to possess the enzymatic machinery to transport and metabolize this compound. The primary mechanism involves the maltodextrin (B1146171) transport system, which is well-characterized in model organisms like Escherichia coli. This system facilitates the uptake of longer maltooligosaccharides, which are then intracellularly hydrolyzed into glucose units for entry into central carbon metabolism.

Key Microorganisms:
  • Escherichia coli : Possesses a well-defined mal regulon that governs the transport and metabolism of maltose (B56501) and maltodextrins, including this compound.[1][2] The transport occurs via an ABC transporter system.[1]

  • Bacillus subtilis : This gram-positive bacterium can utilize maltodextrins through the action of extracellular amylases and specific transport systems.[3]

  • Corynebacterium glutamicum : Known for its use in amino acid production, this bacterium can also metabolize maltose and maltodextrins.[4] Maltose uptake is mediated by the MusEFGK2I ABC transporter.[4]

  • Saccharomyces cerevisiae : While primarily known for its efficient glucose and maltose fermentation, some strains can also utilize longer maltooligosaccharides like maltotriose, with transport being a key limiting step.[5] The transport of maltose is an active process involving a proton symport mechanism.[6][7]

  • Lactobacillus sp. : Certain species of Lactobacillus are capable of fermenting various carbohydrates, and some possess gene clusters for the utilization of complex carbohydrates.

Quantitative Fermentation Data

Quantitative data on the fermentation of this compound as a sole carbon source is limited in publicly available literature. Most studies focus on glucose, maltose, or mixed sugar fermentations. However, based on the metabolism of related sugars, the following tables provide an expected framework for data presentation. Researchers should generate specific data for their strains and conditions of interest.

Table 1: Growth Kinetics of Various Microorganisms on Different Carbon Sources

MicroorganismCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Biomass Yield (g DCW/g substrate)Substrate Consumption Rate (g/L/h)
Escherichia coliThis compoundData not availableData not availableData not available
GlucoseReference valueReference valueReference value
Saccharomyces cerevisiaeThis compoundData not availableData not availableData not available
MaltoseReference valueReference valueReference value
GlucoseReference valueReference valueReference value
Bacillus subtilisThis compoundData not availableData not availableData not available
GlucoseReference valueReference valueReference value
Corynebacterium glutamicumThis compoundData not availableData not availableData not available
MaltoseReference valueReference valueReference value

Note: "Data not available" indicates that specific quantitative values for this compound were not found in the searched literature. Researchers are encouraged to determine these experimentally.

Table 2: Product Yields from Microbial Fermentation on Different Carbon Sources

MicroorganismCarbon SourcePrimary ProductProduct Yield (g product/g substrate)
Escherichia coliThis compounde.g., Ethanol, Organic AcidsData not available
Glucosee.g., Ethanol, Organic AcidsReference value
Saccharomyces cerevisiaeThis compoundEthanolData not available
MaltoseEthanolReference value
Bacillus subtilisThis compounde.g., Enzymes, Organic AcidsData not available
Glucosee.g., Lactic AcidReference value
Corynebacterium glutamicumThis compounde.g., Amino AcidsData not available
Maltosee.g., L-ValineReference value

Note: Product yields are highly dependent on the specific strain and fermentation conditions.

Metabolic and Signaling Pathways

This compound Transport and Metabolism in E. coli

The uptake and metabolism of this compound in E. coli are controlled by the mal regulon. This compound is first transported across the outer membrane through the LamB porin. In the periplasm, it binds to the maltose-binding protein (MalE), which then delivers it to the MalFGK2 ABC transporter for translocation across the inner membrane. Intracellularly, this compound is degraded by amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) into smaller glucose units that can enter glycolysis.[1][2]

Maltohexaose_Metabolism_Ecoli Maltohexaose_ext This compound (extracellular) LamB LamB Porin Maltohexaose_ext->LamB Outer Membrane Maltohexaose_peri This compound (periplasm) LamB->Maltohexaose_peri MalE MalE (MBP) Maltohexaose_peri->MalE MalFGK2 MalFGK2 (ABC Transporter) MalE->MalFGK2 Maltohexaose_intra This compound (intracellular) MalFGK2->Maltohexaose_intra Inner Membrane (ATP-dependent) MalQ MalQ (Amylomaltase) Maltohexaose_intra->MalQ MalP MalP (Maltodextrin Phosphorylase) Maltohexaose_intra->MalP Glucose Glucose MalQ->Glucose G1P Glucose-1-Phosphate MalP->G1P Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis

This compound transport and initial metabolism in E. coli.
Gene Regulation of this compound Utilization in E. coli

The expression of the mal genes is positively regulated by the MalT protein. The inducer for MalT is maltotriose, which is formed intracellularly from the metabolism of maltose and larger maltodextrins.[1] Therefore, the presence of this compound indirectly leads to the induction of the genes required for its own uptake and degradation.

Mal_Gene_Regulation cluster_cell Cell This compound This compound Maltotriose Maltotriose (Inducer) This compound->Maltotriose Metabolism MalT_inactive Inactive MalT Maltotriose->MalT_inactive Binds to MalT_active Active MalT MalT_inactive->MalT_active Activation mal_promoter mal Promoter MalT_active->mal_promoter Binds to mal_genes mal Genes (malE, malF, malG, malK, malP, malQ) mal_promoter->mal_genes Initiates Transcription Mal_Proteins Mal Proteins (Transport & Metabolism) mal_genes->Mal_Proteins Translation

Simplified signaling pathway for mal gene regulation by this compound.

Experimental Protocols

Microbial Growth on this compound

This protocol outlines the general procedure for assessing the growth of a microbial strain using this compound as the sole carbon source.

Materials:

  • Microbial strain of interest (e.g., E. coli, S. cerevisiae)

  • Defined minimal medium (e.g., M9 minimal salts for E. coli, YNB for yeast)

  • Sterile this compound solution (filter-sterilized)

  • Sterile culture flasks or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow a pre-culture of the microbial strain overnight in a rich medium (e.g., LB for E. coli, YPD for yeast).

  • Harvest and Wash Cells: Pellet the cells from the pre-culture by centrifugation. Wash the cell pellet twice with sterile saline or minimal medium lacking a carbon source to remove any residual rich medium.

  • Resuspend Cells: Resuspend the washed cell pellet in the minimal medium to a desired starting optical density (OD₆₀₀), typically around 0.1.

  • Set up Cultures: In sterile flasks or a microplate, add the defined minimal medium containing this compound as the sole carbon source at a desired concentration (e.g., 2% w/v).

  • Inoculate: Inoculate the this compound-containing medium with the washed and resuspended cell suspension.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the specific microorganism.

  • Monitor Growth: At regular time intervals, measure the optical density of the cultures at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. From this curve, determine the specific growth rate (µ) during the exponential phase.

Growth_Experiment_Workflow Preculture 1. Overnight Pre-culture Harvest 2. Harvest & Wash Cells Preculture->Harvest Resuspend 3. Resuspend in Minimal Medium Harvest->Resuspend Inoculate 4. Inoculate into this compound Medium Resuspend->Inoculate Incubate 5. Incubate with Shaking Inoculate->Incubate Monitor 6. Monitor OD600 periodically Incubate->Monitor Analyze 7. Plot Growth Curve & Calculate µ Monitor->Analyze

References

Application Note: Quantitative Analysis of Maltohexaose Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4 linked glucose units, is a compound of significant interest in the food, beverage, and biopharmaceutical industries.[1][2] Its quantification is crucial for quality control, enzyme activity assays, and characterization of glycoproteins.[2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates like this compound.[3][4] This technique offers superior resolution, allowing for the separation of closely related oligosaccharides and isomers, and provides excellent quantitative performance without the need for derivatization.[1][3]

At high pH, the hydroxyl groups of carbohydrates deprotonate to form oxyanions, which can be separated by anion-exchange chromatography.[3] The separated analytes are then detected with high sensitivity by a pulsed amperometric detector, which involves their oxidation at the surface of a gold working electrode.[3]

This application note provides a detailed protocol for the quantitative analysis of this compound using HPAEC-PAD, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The HPAEC-PAD method for this compound quantification is validated for its linearity, sensitivity, precision, and accuracy. The following tables summarize the typical quantitative performance parameters.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity (R²)> 0.999[5][6]
Limit of Detection (LOD)0.01 - 0.1 mg/L
Limit of Quantification (LOQ)0.04 - 0.12 mg/kg
Standard Concentration Range0.1 - 50 µg/mL[2]

Table 2: Precision and Accuracy

ParameterTypical Value
Precision (%RSD)< 5%[1]
Accuracy (Recovery)89.4% to 103.2%[6]

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound using HPAEC-PAD.

Materials and Reagents
  • This compound standard (≥95% purity)[2]

  • Deionized (DI) water (18.2 MΩ·cm)[2]

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • 0.2 µm syringe filters

Instrumentation
  • High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.[7]

  • Anion-exchange column suitable for oligosaccharide separation (e.g., CarboPac™ PA1, PA10, or PA100).[8]

  • Data acquisition and analysis software.

Preparation of Mobile Phases
  • Mobile Phase A (100 mM NaOH): Dilute the appropriate volume of 50% NaOH solution with DI water.

  • Mobile Phase B (100 mM NaOH with 1 M NaOAc): Dissolve the required amount of sodium acetate in 100 mM NaOH.

  • Degas all mobile phases before use.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask.[2] Dissolve the powder in DI water and bring the volume to the mark.[2] This stock solution can be stored at 2-8 °C for up to one week or at -20 °C for long-term storage.[2]

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock solution with DI water to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

Sample Preparation
  • Dissolve the sample containing this compound in DI water to an estimated concentration within the linear range of the assay.[7]

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[3]

HPAEC-PAD Chromatographic Conditions
  • Column: CarboPac™ series column (e.g., PA100)

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 - 25 µL[2]

  • Column Temperature: 30 °C[6]

  • Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.[2][8]

  • Gradient Elution: A common gradient involves a linear increase of sodium acetate (Mobile Phase B) to elute oligosaccharides of increasing size.[2] A typical gradient might be:

    • 0-5 min: Isocratic with 100% Mobile Phase A

    • 5-35 min: Linear gradient to 100% Mobile Phase B

    • 35-40 min: Isocratic with 100% Mobile Phase B (column wash)

    • 40-50 min: Return to 100% Mobile Phase A (equilibration)

Data Analysis and Quantification
  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.[7]

  • Integrate the peak area of the this compound peak in both the standards and the samples.[7]

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.[2][7]

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[7]

Visualizations

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-50 µg/mL) HPAEC_System HPAEC-PAD System Standard_Prep->HPAEC_System Sample_Prep Sample Preparation (Dissolve and Filter) Sample_Prep->HPAEC_System Separation Anion-Exchange Separation (Gradient Elution) HPAEC_System->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound purity analysis by HPAEC-PAD.

HPAEC_PAD_Principle cluster_principle Principle of HPAEC-PAD cluster_separation_detection Separation and Detection High_pH High pH Environment (e.g., 100 mM NaOH) Deprotonation Deprotonation of Carbohydrate Hydroxyl Groups High_pH->Deprotonation Oxyanions Formation of Oxyanions Deprotonation->Oxyanions Anion_Exchange Separation on Anion- Exchange Column Oxyanions->Anion_Exchange PAD_Detection Electrochemical Detection (Gold Electrode) Anion_Exchange->PAD_Detection

Caption: Principle of HPAEC-PAD for oligosaccharide analysis.

References

Application Notes and Protocols for Protein Interaction Studies Using Maltose-Binding Protein (MBP) Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Maltose-Binding Protein (MBP) Pull-Down Assays for Protein Interaction Studies

These application notes provide a comprehensive overview and detailed protocols for utilizing Maltose-Binding Protein (MBP) as a tool for studying protein-protein interactions. While direct labeling of maltohexaose (B131044) is not a standard technique for this purpose, the high-affinity interaction between MBP and its substrate, amylose (B160209) (a polymer of maltose), forms the basis of a powerful in vitro affinity purification method known as a pull-down assay.

This technique is invaluable for identifying and validating interactions between a protein of interest (the "bait") and its potential binding partners (the "prey"). The bait protein is expressed as a fusion with MBP, allowing it to be immobilized on an amylose resin. A cell lysate or a solution containing the prey protein(s) is then passed over the immobilized bait. If an interaction occurs, the prey protein is captured and can be detected after elution.

Key Applications

  • Validation of Binary Protein-Protein Interactions: Confirming a suspected interaction between two specific proteins.

  • Screening for Novel Interaction Partners: Identifying unknown proteins that interact with a protein of interest from a complex mixture like a cell lysate.

  • In Vitro Reconstitution of Protein Complexes: Assembling multi-protein complexes on the solid support to study their composition and assembly.

  • Mapping Protein Interaction Domains: By using truncated versions of the bait or prey proteins, it is possible to identify the specific regions required for the interaction.

Principle of the MBP Pull-Down Assay

The MBP pull-down assay is an in vitro affinity chromatography technique.[1] The core principle involves fusing a "bait" protein to MBP, which then acts as an affinity tag.[2] This MBP-bait fusion protein is immobilized on a solid support, typically amylose-coated beads or resin.[3] A solution containing potential "prey" proteins is then incubated with the immobilized bait. After a series of washes to remove non-specifically bound proteins, the bait-prey complexes are eluted from the resin by adding a solution containing a high concentration of maltose (B56501).[4] The maltose competitively binds to MBP, displacing the fusion protein and its interacting partners.[4] The eluted proteins are then typically analyzed by SDS-PAGE and identified by Western blotting or mass spectrometry.[5]

Experimental Protocols

Protocol 1: Expression and Purification of MBP-Bait Fusion Protein

This protocol describes the expression of an MBP-tagged bait protein in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the pMAL vector containing the bait gene.[6]

  • Rich medium (e.g., LB broth) with 0.2% glucose and appropriate antibiotic (e.g., 100 µg/mL ampicillin).[6]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M).

  • Lysis Buffer: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.[7]

  • Amylose Resin or Amylose Magnetic Beads.[6][8]

  • Wash Buffer: Same as Lysis Buffer.

  • Elution Buffer: Wash Buffer supplemented with 10 mM maltose.[9]

Procedure:

  • Expression: a. Inoculate 10 mL of rich medium with a single colony of the expression strain and grow overnight at 37°C.[6] b. The next day, inoculate 1 L of rich medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6.[6] c. Add IPTG to a final concentration of 0.3 mM to induce protein expression.[6] d. Incubate for 3-4 hours at 30°C or overnight at 16-18°C for better protein folding. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[9]

  • Lysis: a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.[7] b. Lyse the cells using sonication or a French press on ice.[9] c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[7] d. Collect the supernatant (clarified lysate) for purification.

  • Purification: a. Equilibrate the amylose resin with 5-10 column volumes of Lysis Buffer.[6] b. Load the clarified lysate onto the equilibrated amylose column at a slow flow rate (e.g., 0.5-1 mL/min).[7] c. Wash the column with 10-20 column volumes of Wash Buffer until the A280 reading returns to baseline. d. Elute the MBP-bait protein with 5-10 column volumes of Elution Buffer.[7] e. Collect fractions and analyze by SDS-PAGE to confirm purity and yield. Pool the purest fractions. f. Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol 2: MBP Pull-Down Assay

This protocol details the procedure for using the purified MBP-bait protein to capture prey proteins.

Materials:

  • Purified, immobilized MBP-bait protein on amylose resin (from Protocol 1 or prepared in batch).

  • MBP protein alone (as a negative control).[10]

  • Prey protein source: clarified cell lysate from cells expressing the prey, or a purified prey protein solution.

  • Pull-Down Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.

  • Elution Buffer: Pull-Down Wash Buffer with 10 mM maltose.

  • SDS-PAGE loading buffer.

Procedure:

  • Bait Immobilization (Batch Method): a. To 50 µL of a 50% amylose resin slurry in a microcentrifuge tube, add 10-20 µg of purified MBP-bait protein.[11] b. For the negative control, add an equimolar amount of MBP alone to a separate tube.[10] c. Incubate on a rotator for 1 hour at 4°C.[11] d. Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant. e. Wash the resin three times with 1 mL of ice-cold Pull-Down Wash Buffer.

  • Interaction/Binding: a. Add 0.5-1 mg of clarified cell lysate (or 10-20 µg of purified prey protein) to the washed resin with the immobilized bait. b. Incubate on a rotator for 2-4 hours at 4°C.[1]

  • Washing: a. Pellet the resin by centrifugation and discard the supernatant. b. Wash the resin 3-5 times with 1 mL of ice-cold Pull-Down Wash Buffer. Be thorough to minimize non-specific binding.

  • Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of Elution Buffer to the resin and incubate for 15 minutes at 4°C with gentle agitation.[8] c. Pellet the resin and carefully collect the supernatant (eluate), which contains the bait and any interacting prey proteins.

  • Analysis: a. Add SDS-PAGE loading buffer to the eluate. b. Analyze the eluate by SDS-PAGE followed by Coomassie staining, Western blotting (using an antibody against the prey protein), or mass spectrometry to identify the captured proteins.[5]

Quantitative Data Presentation

While traditional pull-down assays are qualitative, they can be adapted for quantitative analysis.[12] A more advanced, inherently quantitative method is the Luciferase-based MBP-Pull-down Interaction Screening (LuMPIS) system.[13][14] In LuMPIS, the bait is MBP-tagged, and the prey is tagged with a luciferase reporter. The amount of pulled-down prey is quantified by measuring luminescence.[13]

Table 1: Quantitative Analysis of a Direct Interaction by MBP Pull-Down

This table illustrates data from a quantitative pull-down where the concentration of purified prey protein is varied. The amount of bound prey is determined by gel densitometry.[12]

Prey Concentration (nM)Bait Concentration (nM)Bound Prey (Arbitrary Densitometry Units)% Saturation
05000%
105015,23018%
255032,11038%
505051,50061%
1005070,89084%
2005083,50099%
4005084,200100%

Data can be used to plot a saturation binding curve and calculate the dissociation constant (Kd).

Table 2: LuMPIS Assay for Screening Interactions in Mammalian Cells

This table shows example data from a LuMPIS experiment screening several potential prey proteins against a single MBP-bait.[13][14][15]

Prey Protein (Luciferase-tagged)Bait Protein (MBP-tagged)Luminescence Signal (RLU)Fold Change over MBP ControlInteraction
Prey ABait X8,540,00085.4Strong
Prey BBait X980,0009.8Weak
Prey CBait X115,0001.2No
Prey AMBP only (Control)100,0001.0-
Prey BMBP only (Control)105,0001.0-
Prey CMBP only (Control)95,0001.0-

RLU: Relative Light Units. A significant fold change over the MBP control indicates a positive interaction.

Experimental Workflow Visualization

MBP_Pull_Down_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Express & Purify MBP-Bait Protein a1 Immobilize MBP-Bait on Amylose Resin p1->a1 p2 Prepare Prey Lysate or Purified Prey a2 Incubate with Prey (Binding Step) p2->a2 p3 Equilibrate Amylose Resin p3->a1 a1->a2 a3 Wash Resin to Remove Non-specific Binders a2->a3 a4 Elute with Maltose a3->a4 an1 SDS-PAGE a4->an1 an2 Western Blot an1->an2 an3 Mass Spectrometry an1->an3

References

Troubleshooting & Optimization

improving maltohexaose solubility in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of maltohexaose (B131044) in various experimental buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The reported solubility of this compound in water at room temperature varies, with sources indicating a solubility of 50 mg/mL and others suggesting it can be as high as 100 mg/mL to 250 mg/mL. To enhance dissolution, the use of heat and sonication is often recommended.

Q2: How does pH affect the solubility of this compound?

A2: As a neutral carbohydrate, the aqueous solubility of this compound is not expected to change significantly across a wide pH range. However, it is crucial to be aware that extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis of this compound into smaller oligosaccharides and glucose, which would alter the composition of your solution.

Q3: What is the primary cause of this compound degradation in solution?

A3: The most common cause of this compound degradation is enzymatic hydrolysis by contaminating α-amylases. Non-enzymatic hydrolysis can also occur at extreme pH and high temperatures. Degradation is observed as a decrease in pH over time and the appearance of smaller sugars like glucose and maltose (B56501) in analytical tests such as HPLC.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: To minimize chemical and microbial degradation, it is recommended to store this compound solutions at 2-8°C for short-term use. For long-term storage, freezing at -20°C or below is effective. It is best to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I use solvents other than water to dissolve this compound?

A5: Yes, this compound is also soluble in Dimethyl Sulfoxide (DMSO). Reported solubility in DMSO ranges from 25 mg/mL to 100 mg/mL. When using DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. This compound is reported to be insoluble in ethanol.

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data on the solubility of this compound in different solvents.

SolventReported SolubilityMolar Concentration (approx.)Notes
Water50 - 250 mg/mL50.5 - 252.3 mMHeating and sonication can aid dissolution.
DMSO25 - 100 mg/mL25.2 - 100.9 mMSonication is recommended.
EthanolInsolubleN/A
Phosphate (B84403) Buffer (10 mM, pH 7.0)At least 100 mg/mL with a stabilizer~100.9 mMA stabilized solution has been prepared at this concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter when dissolving this compound in different buffers.

Issue 1: this compound fails to dissolve completely at the desired concentration.

  • Possible Cause: The concentration may exceed the solubility limit in the specific buffer and temperature conditions. The rate of dissolution may also be slow.

  • Solution:

    • Gently warm the solution (e.g., to 37-50°C) while stirring. Avoid prolonged heating at high temperatures to prevent hydrolysis.

    • Use sonication to aid dissolution.

    • If the issue persists, you may need to lower the final concentration of this compound.

    • Verify the solubility limit in your specific buffer system using the protocol provided below.

Issue 2: The this compound solution is cloudy or turbid.

  • Possible Cause: This is often a sign of microbial contamination, especially if the solution has been stored for some time at room temperature or 4°C.

  • Solution:

    • Discard the contaminated solution.

    • Prepare fresh solutions using sterile water or buffer and sterile techniques.

    • Filter-sterilize the final solution through a 0.22 µm filter before storage.

Issue 3: The pH of the this compound solution decreases over time.

  • Possible Cause: This indicates chemical degradation of this compound, likely through acid-catalyzed hydrolysis, which can be accelerated by elevated temperatures.

  • Solution:

    • Buffer the solution to a neutral pH (around 6.5-7.5).

    • Store the solution at a lower temperature (2-8°C or frozen).

    • Consider adding a stabilizer, such as trehalose (B1683222), at a concentration of 5-10% (w/v).

Issue 4: Analytical results (e.g., HPLC) show the presence of smaller sugars.

  • Possible Cause: This confirms the degradation of this compound via hydrolysis.

  • Solution:

    • Review your solution preparation and storage conditions, particularly pH and temperature.

    • Ensure all glassware and reagents are free of enzymatic contamination.

    • Prepare solutions fresh before use whenever possible.

start Start: this compound Solubility Issue check_conc Is the concentration too high? start->check_conc check_turbidity Is the solution turbid? check_conc->check_turbidity No sol_heat Action: - Gently warm the solution - Use sonication - Lower concentration if needed check_conc->sol_heat Yes check_ph Is the pH decreasing over time? check_turbidity->check_ph No sol_sterile Action: - Discard solution - Use sterile technique - Filter-sterilize (0.22 µm) check_turbidity->sol_sterile Yes check_degradation Are smaller sugars detected (HPLC)? check_ph->check_degradation No sol_buffer Action: - Buffer to neutral pH - Store at 2-8°C or frozen - Add a stabilizer (e.g., trehalose) check_ph->sol_buffer Yes sol_review Action: - Review storage conditions (pH, temp) - Prepare fresh solutions check_degradation->sol_review Yes end_unresolved Further Investigation Needed check_degradation->end_unresolved No end_resolved Issue Resolved sol_heat->end_resolved sol_sterile->end_resolved sol_buffer->end_resolved sol_review->end_resolved

A logical workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Specific Buffer

This protocol outlines a method to determine the solubility of this compound in your buffer of choice at a given temperature.

Materials:

  • This compound powder (>90% purity)

  • Your desired experimental buffer (e.g., Tris-HCl, PBS, MES)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • Calibrated pipettes

  • Analytical balance

  • HPLC system with a suitable column (e.g., amino-based or HILIC) and detector (e.g., RI or ELSD) for carbohydrate analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Dispense a fixed volume (e.g., 1 mL) of your experimental buffer into several microcentrifuge tubes.

    • Add increasing amounts of this compound powder to each tube to create a range of concentrations, some of which are expected to be above the solubility limit.

  • Equilibration:

    • Tightly cap the tubes and place them in a thermostatic shaker set to your desired experimental temperature.

    • Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually inspect the tubes for undissolved solid.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant from each tube without disturbing the pellet.

    • Dilute the supernatant samples to a concentration that falls within the linear range of your HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

  • Determination of Solubility:

    • The highest concentration of this compound measured in the supernatant represents the solubility limit under your specific experimental conditions.

start Start prep_sol Prepare supersaturated This compound solutions in buffer start->prep_sol equilibrate Equilibrate at desired temperature for 24-48h prep_sol->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect and dilute clear supernatant centrifuge->collect_supernatant hplc Analyze by HPLC collect_supernatant->hplc determine_sol Determine solubility limit hplc->determine_sol end End determine_sol->end

An experimental workflow for determining this compound solubility.
Protocol 2: Preparation of a Stabilized this compound Stock Solution (100 mg/mL)

This protocol is adapted for preparing a high-concentration, stabilized stock solution.

Materials:

  • This compound powder (>90% purity)

  • Nuclease-free, sterile water

  • Sterile buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)

  • Stabilizer (e.g., Trehalose)

  • Sterile 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • In a sterile container, dissolve the desired amount of stabilizer (e.g., 5 g of trehalose for a final concentration of 5% w/v) in the sterile phosphate buffer.

  • Slowly add the this compound powder (10 g) to the buffer while gently stirring to avoid clumping.

  • Adjust the

maltohexaose stability at various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of maltohexaose (B131044) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of enzymes.[1] Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to the hydrolysis of the glycosidic bonds, resulting in the degradation of this compound into smaller oligosaccharides and glucose.[1] Additionally, this compound is a substrate for various amylolytic enzymes, which can rapidly degrade it.[1]

Q2: How should I store this compound powder and stock solutions to ensure long-term stability?

A2: For optimal stability, this compound powder should be stored in a well-ventilated, cool, and dry place. Stock solutions should be prepared using sterile, purified water and can be stored at 2-8°C for short-term use. For long-term storage, it is recommended to filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or below.

Q3: What are the typical degradation products of this compound?

A3: Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis, which cleaves the α-1,4-glycosidic bonds to produce a mixture of smaller maltooligosaccharides (maltopentaose, maltotetraose, maltotriose, maltose) and ultimately glucose.[1] In alkaline solutions, degradation can also occur, leading to various reaction products.[1] Enzymatic degradation by amylases will also yield smaller saccharides, with the specific products depending on the type of enzyme.[1]

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving is not recommended for sterilizing this compound solutions. The high temperature and pressure of autoclaving can cause significant thermal degradation and hydrolysis, leading to a decrease in pH and the formation of various degradation products, often accompanied by a yellow or brownish discoloration.[1] Filter sterilization through a 0.22 µm filter is the preferred method for sterilizing this compound solutions.

Troubleshooting Guide

Problem: My this compound solution has turned yellow/brown after storage.

  • Possible Cause: This discoloration is likely due to the Maillard reaction, which can occur between the reducing end of this compound and any contaminating amino acids, especially under certain pH and temperature conditions.[2] It can also be a sign of thermal degradation if the solution was exposed to high temperatures.[1]

  • Solution: Prepare fresh solutions using high-purity water. If your experimental conditions permit, store the solution at a lower temperature and in a pH-neutral buffer. Avoid exposing the solution to high heat.

Problem: HPLC analysis of my this compound solution shows multiple peaks corresponding to smaller sugars.

  • Possible Cause: The presence of smaller sugars like glucose, maltose, and other maltooligosaccharides indicates that your this compound has degraded. This could be due to hydrolysis from improper pH or high-temperature storage, or it could be the result of enzymatic contamination.

  • Solution:

    • Review Storage Conditions: Ensure your solutions are stored at the recommended temperature and pH.

    • Check for Enzymatic Contamination: If you suspect enzymatic contamination, prepare fresh solutions using sterile technique and filter-sterilize all buffers and the final this compound solution.

    • Optimize Experimental Conditions: If degradation is occurring during your experiment, try to perform the experiment at a lower temperature or adjust the pH to a more neutral range if your protocol allows.

Problem: I am observing inconsistent results in my enzyme kinetics experiments using this compound as a substrate.

  • Possible Cause: Inconsistent results can arise from using a degraded this compound solution, where the actual concentration of the substrate is lower than expected and contains inhibitory or competing smaller sugars.

  • Solution: Always use freshly prepared or properly stored this compound solutions. It is good practice to verify the purity of your this compound stock solution by HPLC before critical experiments. Prepare a new stock solution if degradation is detected.

Quantitative Data on this compound Stability

While specific kinetic data for this compound is limited in the literature, the following tables summarize the expected stability trends based on data for related maltooligosaccharides and general principles of carbohydrate chemistry.[1]

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperaturepHAdditional Recommendations
Short-term (days)2-8°C6.0-7.5Store in a sterile, sealed container.
Long-term (months)-20°C or below6.0-7.5Aliquot into single-use vials to avoid freeze-thaw cycles.

Table 2: General Stability of this compound under Various pH and Temperature Conditions (Qualitative)

pH RangeTemperatureExpected StabilityPrimary Degradation PathwayPotential Degradation Products
Acidic (< 6.0)Low (2-8°C)Fair to GoodSlow Acid HydrolysisMinor amounts of smaller maltooligosaccharides and glucose.
Moderate (25-40°C)Poor to FairAcid HydrolysisMaltopentaose, maltotetraose, maltotriose, maltose, glucose.
High (> 60°C)PoorRapid Acid HydrolysisSignificant amounts of smaller maltooligosaccharides and glucose.
Neutral (6.0-7.5)Low (2-8°C)ExcellentNegligibleNone expected.
Moderate (25-40°C)GoodMinimal HydrolysisTrace amounts of smaller sugars over extended periods.
High (> 60°C)FairThermal DegradationVarious degradation products, potential for discoloration.[1]
Alkaline (> 7.5)Low (2-8°C)GoodSlow Alkaline DegradationMinor amounts of various degradation products.
Moderate (25-40°C)FairAlkaline DegradationVarious degradation products.
High (> 60°C)PoorRapid Alkaline DegradationSignificant amounts of various degradation products.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to quantitatively assess the stability of this compound in an aqueous solution under specific pH and temperature conditions.

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)[3]

  • Carbohydrate analysis column (e.g., amino-based or HILIC column)[1][3]

3. Sample Preparation and Incubation

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired buffer at the target pH.

  • Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Divide the solution into aliquots for analysis at different time points.

  • Incubate the aliquots at the desired temperature(s).

  • At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot and dilute it with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. HPLC Method Parameters (Example)

  • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI)

5. Data Analysis

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Quantify the peak area of this compound in each sample at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Hydrolysis_Pathway This compound This compound (G6) Maltopentaose Maltopentaose (G5) This compound->Maltopentaose + Glucose Maltotetraose Maltotetraose (G4) Maltopentaose->Maltotetraose + Glucose Maltotriose Maltotriose (G3) Maltotetraose->Maltotriose + Glucose Maltose Maltose (G2) Maltotriose->Maltose + Glucose Glucose Glucose (G1) Maltose->Glucose + Glucose

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare this compound Solution in Buffered Aqueous Solution Filter Filter-Sterilize (0.22 µm) Prep_Sol->Filter Aliquot Aliquot into Vials Filter->Aliquot Incubate Incubate at Various Temperatures Aliquot->Incubate Sample Sample at Time Points (T0, T1, T2...) Incubate->Sample Dilute Dilute Sample Sample->Dilute HPLC Analyze by HPLC-RI/ELSD Dilute->HPLC Quantify Quantify this compound and Degradation Products HPLC->Quantify

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Maltohexaose Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to maltohexaose (B131044) degradation during experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered with this compound stability.

Issue 1: Rapid Degradation of this compound Upon Dissolution

  • Symptom: Analysis of a freshly prepared this compound solution by methods like HPLC or TLC reveals the presence of smaller oligosaccharides (e.g., maltopentaose, maltotetraose) and glucose.[1]

  • Potential Cause: The primary reason for rapid degradation is often contamination of reagents, water, or glassware with amylase enzymes.[1]

  • Solution:

    • Use Sterile Supplies: Employ sterile, nuclease-free water and buffers for all solutions.

    • Proper Glassware Preparation: If using glassware, ensure it is thoroughly cleaned and depyrogenated by baking at high temperatures (e.g., 250°C for 2 hours) or by autoclaving.[1]

    • Filter Sterilization: For temperature-sensitive solutions, use a 0.22 µm filter to sterilize.[1][2]

    • Amylase Inhibitors: If compatible with the experimental design, consider adding a broad-spectrum amylase inhibitor.[1]

Issue 2: Inconsistent Results Between Experimental Replicates

  • Symptom: Significant variation in this compound concentration or the amount of degradation products is observed across identical experimental setups.[1]

  • Potential Cause: This inconsistency can stem from sporadic contamination or improper handling of this compound stock solutions, such as repeated freeze-thaw cycles.[1][3]

  • Solution:

    • Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid the detrimental effects of repeated freezing and thawing.[1]

    • Fresh Working Solutions: Prepare fresh working solutions for each experiment.[1]

    • Thorough Mixing: Ensure all reaction components are mixed thoroughly and consistently across all replicates.

    • Review Laboratory Practices: Conduct a thorough review of lab procedures to identify and minimize potential sources of cross-contamination.[1]

Issue 3: Degradation Observed Only Under Specific Experimental Conditions

  • Symptom: this compound remains stable in its initial stock solution but degrades when introduced into the experimental buffer or incubated at a specific temperature.[1]

  • Potential Cause: The experimental conditions, particularly pH and temperature, may be optimal for the activity of contaminating amylases.[1]

  • Solution:

    • Adjust pH and Temperature: If the experimental parameters allow, modify the pH and temperature to fall outside the optimal range for common amylases. Many amylases are most active at a neutral to slightly acidic pH and moderate temperatures.[1] Shifting to a more acidic or alkaline pH, or lowering the temperature, can reduce enzymatic degradation.

    • Buffer Pre-Screening: Before adding this compound, test the experimental buffer for enzymatic activity using a sensitive amylase substrate.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common cause of this compound degradation in a laboratory setting?

    • A1: The most prevalent cause of this compound degradation is enzymatic hydrolysis by contaminating α-amylases.[1] These enzymes cleave the α-1,4-glycosidic bonds, breaking down this compound into smaller sugars.[1] While non-enzymatic hydrolysis can happen at extreme pH and high temperatures, enzymatic degradation is typically much faster under standard experimental conditions.[1]

  • Q2: How should I properly store this compound powder and stock solutions to maintain stability?

    • A2:

      • Powder: this compound powder is stable for years when stored at -20°C.[1]

      • Stock Solutions: Prepare stock solutions in a sterile, high-purity solvent like DMSO or water. It is highly recommended to create single-use aliquots to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year or at -20°C for shorter periods of up to a month.[1]

  • Q3: What are the optimal pH and temperature conditions for this compound stability?

  • Q4: Can the presence of metal ions influence the stability of this compound?

    • A4: Yes, certain metal ions can act as cofactors for amylases, thereby enhancing their activity and promoting this compound degradation. If you observe degradation and your buffer contains ions such as Ca²⁺, Co²⁺, Mg²⁺, or Mn²⁺, consider using a chelating agent like EDTA, provided it does not interfere with your experiment.[1]

Quantitative Data Summary

Table 1: Optimal Conditions for Common Amylases (Potential Degradation Zones for this compound)

Enzyme SourceOptimal pHOptimal Temperature (°C)
Bacillus subtilis US116 α-amylase6.065
Bacillus stearothermophilus α-amylase7.5 (for expression)33 (for expression)
Human α-amylase6.7 - 7.037
Fungal α-amylase (e.g., Aspergillus oryzae)4.5 - 5.550 - 60

Note: This table provides examples of optimal conditions for various amylases, indicating the pH and temperature ranges where this compound is most at risk of enzymatic degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions to Minimize Degradation

  • Reagent and Glassware Preparation:

    • Whenever possible, use new, sterile, individually wrapped plasticware.

    • If using glassware, wash it thoroughly and depyrogenate by baking at a high temperature (e.g., 250°C for 2 hours) or autoclave it.[1]

    • Prepare all buffers using high-purity, nuclease-free water.

    • Filter-sterilize all buffers and solutions through a 0.22 µm filter before use.[1][2]

  • This compound Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.[1]

    • In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound.

    • Dissolve the powder in a sterile solvent (e.g., DMSO or nuclease-free water) to the desired stock concentration.

    • Dispense the stock solution into single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]

  • Preparation of Working Solutions:

    • Immediately before starting your experiment, thaw the required number of stock solution aliquots.

    • Avoid repeated freeze-thaw cycles.[1]

    • Dilute the stock solution to the final working concentration using the prepared sterile buffers.

    • Keep the working solution on ice until it is added to the experiment.[1]

    • For experiments conducted over an extended period, consider taking a time-zero sample for analysis to confirm the initial integrity of the this compound.[1]

Protocol 2: HPLC Method for Detecting this compound and Its Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation products.

  • Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is suitable for carbohydrate analysis.[4]

  • Column: A carbohydrate analysis column, such as an amino-based column (e.g., Luna® 5 µm NH2 100 Å, 250 x 4.6 mm), is recommended.[4]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and purified water (e.g., 80:20 v/v) can be effective.[4]

  • Flow Rate: A flow rate between 1.0 - 3.0 mL/min is typically used.[4]

  • Column Temperature: Maintain the column at a constant temperature, for example, between 30 - 40 °C.[4]

  • Injection Volume: Inject 10 - 20 µL of the sample.[4]

  • Sample Preparation: Dilute the samples in the mobile phase and filter them through a 0.45 µm filter before injection.[4]

  • Analysis: The presence of peaks with shorter retention times than this compound may indicate degradation products such as maltopentaose, maltotetraose, maltotriose, maltose, and glucose.

Visualizations

Troubleshooting this compound Degradation start Degradation of this compound Observed check_fresh Is the solution freshly prepared? start->check_fresh contam Potential enzymatic contamination of reagents/glassware. check_fresh->contam Yes check_storage How was the stock solution stored? check_fresh->check_storage No sol_contam Use sterile water/buffers. Autoclave/depyrogenate glassware. contam->sol_contam freeze_thaw Repeated freeze-thaw cycles? check_storage->freeze_thaw aliquot Aliquot stock solutions for single use. freeze_thaw->aliquot Yes check_conditions Degradation under specific experimental conditions? freeze_thaw->check_conditions No optimal_cond pH/temperature may be optimal for contaminating amylase activity. check_conditions->optimal_cond Yes no_degradation This compound is stable. check_conditions->no_degradation No adjust_cond Adjust pH and/or temperature outside of optimal amylase range. optimal_cond->adjust_cond Primary Degradation Pathways of this compound This compound This compound (G6) enzymatic Enzymatic Hydrolysis (e.g., α-amylase) This compound->enzymatic non_enzymatic Non-Enzymatic Hydrolysis This compound->non_enzymatic products Smaller Oligosaccharides (G5, G4, G3, G2) + Glucose (G1) enzymatic->products extreme_ph Extreme pH non_enzymatic->extreme_ph high_temp High Temperature non_enzymatic->high_temp extreme_ph->products high_temp->products Experimental Workflow for Handling this compound prep_reagents 1. Prepare Sterile Reagents (Water, Buffers) prep_stock 2. Prepare this compound Stock Solution (Sterile Solvent) prep_reagents->prep_stock aliquot_store 3. Aliquot and Store Stock Solution (-20°C or -80°C) prep_stock->aliquot_store prep_working 4. Prepare Fresh Working Solution (Use a new aliquot) aliquot_store->prep_working run_exp 5. Run Experiment (Keep working solution on ice) prep_working->run_exp analyze 6. Analyze Samples (e.g., HPLC) run_exp->analyze degradation_obs Degradation Observed? analyze->degradation_obs troubleshoot Troubleshoot (Refer to guide) degradation_obs->troubleshoot Yes end Experiment Complete degradation_obs->end No

References

Technical Support Center: Optimizing Maltohexaose Concentration for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing maltohexaose (B131044) concentration in enzyme inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the this compound concentration in my enzyme inhibition assay?

A1: Optimizing the this compound concentration, which acts as the enzyme's substrate, is crucial for obtaining accurate and reproducible results. The concentration of the substrate directly influences the enzyme's reaction rate. For competitive inhibition studies, using a substrate concentration around the Michaelis constant (K_m) is often recommended.[1][2] Using a substrate concentration that is too high can mask the effects of a competitive inhibitor, while a concentration that is too low may result in a reaction rate that is difficult to measure accurately.

Q2: What is the Michaelis constant (K_m) and why is it important for my assay?

A2: The Michaelis constant (K_m) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max). It is a measure of the affinity of the enzyme for its substrate.[1][3] Determining the K_m for this compound with your specific enzyme is a critical first step in assay optimization, as it helps you select an appropriate substrate concentration for your inhibition screening.[1]

Q3: What are the common causes of this compound degradation, and how can I prevent it?

A3: The primary cause of this compound degradation in a laboratory setting is contamination with hydrolytic enzymes like α-amylases.[4] These enzymes can break down this compound into smaller sugars, leading to inaccurate results. To prevent degradation, it is essential to use sterile labware, prepare solutions with high-purity water, and filter-sterilize all buffers.[4]

Q4: My results are not reproducible. What are the likely causes?

A4: A lack of reproducibility in enzyme assays can stem from several factors. Inconsistent pipetting is a major source of error, so ensure your pipettes are calibrated.[2] Improperly thawed or stored reagents can also lead to variability.[5] Always thaw all components completely and mix them gently before use.[5] Additionally, ensure that the incubation times and temperatures are consistent for all experiments.[2][5]

Q5: What should I do if my potential inhibitor shows no effect?

A5: If your test compound is not inhibiting the enzyme, there are a few possibilities to consider. First, it's possible that the compound is not an inhibitor of your specific enzyme.[2] It is also important to ensure that the inhibitor is soluble in the assay buffer; poor solubility can prevent it from interacting with the enzyme.[6] Finally, review your substrate concentration; if it is too high, it may be outcompeting the inhibitor.[2]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
High background signal in "no enzyme" control wells Contamination of reagents with the enzyme or its product.1. Use fresh, high-purity reagents. 2. Test individual reagents for contaminating activity. 3. Ensure proper cleaning and sterilization of all labware.[4]
Reaction rate is too fast or too slow Sub-optimal enzyme or substrate concentration.1. Perform a titration of the enzyme to find a concentration that gives a linear reaction rate over the desired time course. 2. Determine the K_m of your enzyme for this compound to select an appropriate substrate concentration.[1]
Inconsistent results between replicate wells Pipetting errors or improper mixing.1. Ensure pipettes are calibrated and use proper pipetting techniques.[5] 2. Prepare a master mix of reagents to minimize variations between wells.[5] 3. Gently mix the contents of each well after adding all reagents.
Precipitation observed in assay wells Poor solubility of the test compound or other reagents.1. Check the solubility of your test compound in the final assay buffer, including the concentration of any co-solvents like DMSO. 2. If using DMSO, ensure the final concentration is consistent across all wells and does not inhibit the enzyme.[6]
Assay signal decreases over time Substrate depletion, product inhibition, or enzyme instability.1. Ensure your measurements are taken during the initial linear phase of the reaction.[7] 2. Check for product inhibition by adding varying concentrations of the product to the reaction.[7] 3. Verify the stability of your enzyme under the assay conditions (pH, temperature).[8]

Experimental Protocols

Protocol 1: Determination of the Michaelis-Menten Constant (K_m) for this compound

This protocol outlines the steps to determine the K_m of your enzyme for this compound.

Materials:

  • Enzyme of interest

  • This compound stock solution

  • Assay buffer (e.g., 0.02 M sodium phosphate (B84403) buffer, pH 6.9)[9]

  • Detection reagent (e.g., 3,5-dinitrosalicylic acid (DNS) for reducing sugar detection)[10]

  • Spectrophotometer

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected K_m.

  • Set up the reactions: In separate tubes or a microplate, add a fixed amount of the enzyme solution to each this compound dilution.

  • Initiate the reaction and incubate at a constant, optimal temperature for a predetermined time.[2] Ensure the reaction time falls within the linear range of product formation.

  • Stop the reaction by adding the detection reagent (e.g., DNS reagent followed by boiling).[9][10]

  • Measure the product formation using a spectrophotometer at the appropriate wavelength (e.g., 540 nm for the DNS assay).[10]

  • Calculate the initial reaction velocity (V_0) for each this compound concentration.

  • Plot V_0 versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Enzyme Inhibition Assay Using this compound

This protocol describes how to perform an enzyme inhibition assay once the optimal this compound concentration has been determined.

Materials:

  • Enzyme of interest

  • This compound solution (at the optimized concentration, e.g., K_m value)

  • Inhibitor stock solutions at various concentrations

  • Assay buffer

  • Detection reagent

  • Spectrophotometer

Procedure:

  • Prepare inhibitor dilutions in the assay buffer.

  • Pre-incubate the enzyme and inhibitor: In a microplate or tubes, add the enzyme solution to each inhibitor dilution. Include a control with no inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10 minutes at 25°C).[9]

  • Initiate the reaction by adding the this compound solution to each well.

  • Incubate at a constant temperature for the predetermined reaction time.

  • Stop the reaction and measure the product formation as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100[9]

  • Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Example Data for K_m Determination
This compound (mM)Initial Velocity (µmol/min)
0.10.52
0.20.95
0.51.85
1.02.94
2.04.17
5.05.56
10.06.25
Table 2: Example Data for IC_50 Determination
Inhibitor (µM)% Inhibition
0.15.2
0.515.8
1.030.1
5.052.3
10.075.6
50.095.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_km Km Determination cluster_inhibition Inhibition Assay cluster_validation Validation prep_reagents Prepare Reagents (Buffer, Enzyme, this compound) km_assay Perform Michaelis-Menten Kinetics Assay prep_reagents->km_assay prep_inhibitor Prepare Inhibitor Dilutions inhibition_assay Perform Inhibition Assay (at Km concentration) prep_inhibitor->inhibition_assay km_analysis Analyze Data to Determine Km km_assay->km_analysis km_analysis->inhibition_assay Optimized this compound Conc. inhibition_analysis Analyze Data to Determine IC50 inhibition_assay->inhibition_analysis validate Validate Hits and Determine Inhibition Mode inhibition_analysis->validate

Caption: Workflow for optimizing this compound concentration and performing inhibition assays.

troubleshooting_logic start Inconsistent Results check_pipetting Calibrate Pipettes & Use Master Mixes? start->check_pipetting check_reagents Reagents Properly Thawed & Mixed? start->check_reagents check_conditions Consistent Incubation Time & Temperature? start->check_conditions solution_pipetting Improve Pipetting Technique check_pipetting->solution_pipetting No solution_reagents Ensure Homogeneous Reagent Solutions check_reagents->solution_reagents No solution_conditions Standardize Assay Conditions check_conditions->solution_conditions No

References

Maltohexaose Purification by Size-Exclusion Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with maltohexaose (B131044) purification using size-exclusion chromatography (SEC). Below you will find troubleshooting guides and frequently asked questions in a user-friendly Q&A format to directly address common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing poor resolution between my this compound peak and other maltodextrins. How can I improve the separation?

A1: Poor peak resolution is a common challenge in the purification of similarly sized oligosaccharides. Several factors can contribute to this issue. Here are some troubleshooting steps to enhance your separation:

  • Optimize the Flow Rate: Reducing the flow rate generally leads to better resolution as it allows more time for the molecules to interact with the stationary phase and separate based on size.[1][2][3][4] Conversely, a flow rate that is too high can result in incomplete separation.[3]

  • Select the Appropriate Column: Ensure the fractionation range of your size-exclusion column is suitable for separating this compound from its likely contaminants, such as maltopentaose (B1148383) and maltoheptaose.[5] Columns with smaller particle sizes and longer lengths typically offer higher resolution.[3][6]

  • Decrease the Sample Volume: Injecting a large sample volume can lead to peak broadening and decreased resolution.[2] It is recommended to keep the injection volume between 0.5% and 2% of the total column volume for optimal results.[7]

  • Ensure Proper Column Packing: A poorly packed column can significantly impact resolution. If you are packing your own column, ensure it is done evenly and at the appropriate pressure.[2]

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing can be caused by several factors, including secondary interactions between the this compound and the column matrix, or issues with the experimental setup.

  • Minimize Secondary Interactions: Although SEC is primarily based on size, secondary interactions (e.g., adsorption) can occur between the carbohydrate and the stationary phase. This can be minimized by adjusting the mobile phase. Using a buffer with a low salt concentration (e.g., 25 mM NaCl) can help prevent ionic interactions with the column matrix.[7]

  • Check for Column Contamination or Degradation: The column may be contaminated with particulate matter from the sample or mobile phase. Ensure both are filtered through a 0.22 µm or 0.45 µm filter before use.[5][8] If the column is clogged, a cleaning-in-place (CIP) procedure specific to your column chemistry may be necessary.[8]

  • Reduce Sample Concentration: High sample concentrations can increase viscosity, leading to poor peak shape.[2] Diluting the sample can often alleviate this issue.

  • Optimize System Volumes: Large dead volumes in the chromatography system (e.g., in tubing and connections) can contribute to band broadening and peak tailing. Minimize these volumes where possible.[2]

Q3: I am experiencing high back pressure in my SEC system. What should I investigate?

A3: High back pressure is a common issue that can indicate a blockage or other problems within your system.

  • Filter Sample and Mobile Phase: The most common cause of high back pressure is particulate matter clogging the column frit or tubing. Always filter your sample and mobile phase before use.[5][8]

  • Check for System Clogs: If filtering does not resolve the issue, there may be a clog in the tubing, injector, or guard column. Systematically check each component to locate the blockage.[5]

  • Sample Viscosity: Highly concentrated or viscous samples can lead to an increase in pressure. Try diluting your sample or reducing the flow rate.[8]

  • Column Clogging: If you suspect the column itself is clogged, a cleaning-in-place (CIP) procedure may be required.[8]

Q4: How can I efficiently remove smaller saccharide impurities like glucose and maltose (B56501) from my this compound preparation?

A4: Size-exclusion chromatography is an effective method for removing smaller sugar impurities.

  • Utilize an Appropriate Stationary Phase: Columns such as Bio-Gel P-4 or Sephadex G-25 are well-suited for separating small oligosaccharides from monosaccharides and disaccharides.[5][9][10][11] this compound, being larger, will elute before the smaller impurities.[8]

  • Optimize Fraction Collection: Carefully collect fractions as the sample elutes. Analyze the fractions using a suitable method (e.g., analytical HPLC) to identify those containing pure this compound.[8]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the quality of the separation in size-exclusion chromatography.

Flow Rate (mL/min)Resolution (Rs) of Monomer and Dimer*Effect on Separation
0.402.97Lower resolution, shorter run time.
0.353.17Improved resolution.
0.203.42Higher resolution, longer run time.[12]

*Data is illustrative for protein separations but demonstrates the general principle that lower flow rates improve resolution in SEC.[12] For oligosaccharides, decreasing the flow rate is also confirmed to improve theoretical plate number and resolution.[13]

Injection Volume (% of Column Volume)Peak ShapeEffect on Resolution
1.1%SymmetricalOptimal resolution.
> 2%Broader, potential fronting/tailingDecreased resolution due to peak broadening.[14]

Experimental Protocols

Protocol 1: Purification of this compound using Bio-Gel P-4

This protocol is suitable for the separation of this compound from smaller oligosaccharides and monosaccharides.[6][9][15]

Materials:

  • Bio-Gel P-4 resin (fine grade, 800-4000 Da fractionation range)[10]

  • Chromatography column (e.g., 1.5 x 100 cm)

  • Mobile Phase: Deionized water or 2 mM trifluoroacetic acid[15]

  • Crude this compound sample

  • Fraction collector

  • Refractive Index (RI) detector or a method for hexose (B10828440) concentration assay

Methodology:

  • Resin Preparation: Swell the Bio-Gel P-4 resin in the mobile phase according to the manufacturer's instructions.

  • Column Packing: Pour the swollen resin slurry into the column in one continuous motion to avoid introducing air bubbles. Allow the gel to pack under gravity or with a low-pressure pump.

  • Column Equilibration: Equilibrate the packed column by washing with at least two column volumes of the mobile phase until a stable baseline is achieved on the detector.

  • Sample Preparation: Dissolve the crude this compound sample in a small volume of the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulates.[8]

  • Sample Application: Carefully apply the prepared sample to the top of the column bed. The injection volume should not exceed 2-5% of the total column volume.[8]

  • Elution: Begin elution with the mobile phase at a constant, low flow rate (e.g., 0.2-0.5 mL/min).

  • Fraction Collection: Collect fractions of a defined volume (e.g., 1-2 mL) using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for carbohydrate content. This compound will elute before smaller sugars like glucose and maltose. Pool the fractions containing pure this compound.

  • Post-Purification: The pooled fractions can be concentrated by rotary evaporation or lyophilized to obtain purified this compound.

Protocol 2: Desalting of this compound using Sephadex G-25

This protocol is designed for the efficient removal of salts and other small molecules from a this compound sample.[11][16][17][18][19]

Materials:

  • Sephadex G-25 resin (medium or fine grade)

  • Chromatography column or pre-packed desalting column

  • Mobile Phase: Deionized water

  • This compound sample containing salts

  • Collection tubes

Methodology:

  • Resin Preparation (if not using a pre-packed column): Swell the Sephadex G-25 resin in deionized water for at least 3 hours at room temperature or for 1 hour in a 90°C water bath.[17]

  • Column Packing (if not using a pre-packed column): Pack the column with the swollen resin and equilibrate with several column volumes of deionized water.

  • Column Preparation (for spin columns):

    • Place the G-25 spin column in a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[16]

    • Equilibrate the column by adding the desired buffer and centrifuging again. Repeat as necessary.

  • Sample Application:

    • For gravity columns, carefully apply the sample to the top of the column bed.

    • For spin columns, load the sample (20-100 µL) onto the center of the gel bed.[16]

  • Elution:

    • For gravity columns, elute with deionized water and collect the eluate. The desalted this compound will elute in the void volume.

    • For spin columns, place the column in a clean collection tube and centrifuge at 1,000 x g for 3 minutes to collect the purified sample.[16]

  • Purity Check: Confirm the removal of salts and the recovery of this compound using appropriate analytical techniques.

Visualizations

Troubleshooting Workflow for this compound SEC Purification

TroubleshootingWorkflow cluster_start Start cluster_issues Identify Issue cluster_solutions_res Resolution Solutions cluster_solutions_tail Tailing Solutions cluster_solutions_pressure Pressure Solutions cluster_end Outcome Start Problem with This compound Purification Poor_Resolution Poor Peak Resolution or Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing High_Pressure High Back Pressure Start->High_Pressure Sol_Flow_Rate Decrease Flow Rate Poor_Resolution->Sol_Flow_Rate Sol_Column Check Column (Packing, Dimensions, Pore Size) Poor_Resolution->Sol_Column Sol_Sample_Vol Reduce Sample Volume Poor_Resolution->Sol_Sample_Vol Sol_Mobile_Phase Adjust Mobile Phase (add low salt conc.) Peak_Tailing->Sol_Mobile_Phase Sol_Sample_Conc Reduce Sample Concentration Peak_Tailing->Sol_Sample_Conc Sol_Clean_Col Clean/Check Column Peak_Tailing->Sol_Clean_Col Sol_Filter Filter Sample & Mobile Phase (0.22 µm) High_Pressure->Sol_Filter Sol_Check_Clog Check System for Clogs High_Pressure->Sol_Check_Clog Sol_Dilute_Sample Dilute Viscous Sample High_Pressure->Sol_Dilute_Sample End Problem Resolved Sol_Flow_Rate->End Sol_Column->End Sol_Sample_Vol->End Sol_Mobile_Phase->End Sol_Sample_Conc->End Sol_Clean_Col->End Sol_Filter->End Sol_Check_Clog->End Sol_Dilute_Sample->End Reassess Re-evaluate Problem End->Reassess If not resolved

References

Technical Support Center: Preventing Maltohexaose Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of maltohexaose (B131044) by contaminating amylases in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my experiments?

A1: The most common cause of this compound degradation is enzymatic hydrolysis by contaminating α-amylases.[1] These enzymes cleave the α-1,4-glycosidic bonds in this compound, breaking it down into smaller sugars.[1] Non-enzymatic hydrolysis can also occur under conditions of extreme pH and high temperatures, but enzymatic degradation is typically the most significant concern under standard experimental conditions.[1]

Q2: How can I detect amylase contamination in my this compound solutions?

A2: Amylase contamination can be detected by monitoring the degradation of this compound over time. A common method is to use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and detect the appearance of smaller oligosaccharides or glucose.[1] Another simpler, qualitative method is the iodine test. In the presence of amylase, the starch (or a larger oligosaccharide) is broken down, and the characteristic blue-black color will not develop when iodine is added.[2]

Q3: What are the general strategies to prevent this compound degradation?

A3: There are three main strategies to prevent this compound degradation by contaminating amylases:

  • Inactivation of Amylase: This involves treating the solution to permanently disable the amylase enzyme. Common methods include heat treatment, pH adjustment, and chemical inactivation.

  • Inhibition of Amylase Activity: This involves adding a substance that reversibly or irreversibly binds to the amylase, preventing it from acting on the this compound.

  • Removal of Amylase: This involves physically separating the amylase from the this compound solution, for example, through protease treatment or ultrafiltration.[3]

Q4: How should I properly store this compound powder and solutions to ensure stability?

A4: To ensure the stability of your this compound:

  • Powder: this compound powder is stable for years when stored at -20°C.[1]

  • Stock Solutions: Prepare stock solutions in a sterile, high-purity solvent like DMSO or nuclease-free water. It is highly recommended to aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to a year) or at -20°C for shorter-term storage (up to a month).[1]

Troubleshooting Guide

Issue: I'm observing unexpected degradation of my this compound, what should I do?

This troubleshooting workflow will guide you through identifying and resolving the source of this compound degradation.

Troubleshooting this compound Degradation A Degradation of this compound Observed (e.g., via HPLC analysis) B Is the degradation rapid and occurring under mild conditions (neutral pH, moderate temp)? A->B C Suspect Amylase Contamination B->C Yes D Consider other degradation pathways: - Acid/base hydrolysis - Microbial growth B->D No E Confirm Amylase Activity (e.g., Starch-iodine plate assay) C->E F Implement Amylase Inactivation/Removal Protocol: - Heat Inactivation - Chemical Inactivation (NaOCl) - pH Adjustment - Protease Treatment - Ultrafiltration E->F G Monitor this compound Stability Post-Treatment F->G H Problem Resolved G->H Stable I Problem Persists: Re-evaluate source of contamination or consider alternative degradation source G->I Unstable Heat Inactivation Workflow A Aliquot Sample B Incubate at 70-85°C (15-30 min) A->B C Cool on Ice B->C D Assess this compound Stability (e.g., HPLC) C->D Protease Treatment Workflow A Contaminated This compound Solution B Add Protease A->B C Incubate (Optimal conditions for protease) B->C D Inactivate/Remove Protease C->D E Purified This compound Solution D->E

References

resolving peak tailing in maltohexaose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of maltohexaose (B131044). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving optimal chromatographic separation of this compound.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the HPLC analysis of this compound, which can compromise the accuracy of quantification and resolution. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Initial Assessment
  • Evaluate All Peaks: Determine if peak tailing is specific to this compound or if it affects all peaks in the chromatogram. Widespread tailing often indicates a system-wide issue, whereas analyte-specific tailing points towards a chemical interaction problem.[1]

  • Calculate Tailing Factor: Quantify the degree of tailing using the USP tailing factor (Tf) or asymmetry factor (As). This provides a baseline to assess the effectiveness of troubleshooting steps. A tailing factor greater than 1.2 is often considered significant.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Method-Related Issues cluster_2 Step 2: Column-Related Issues cluster_3 Step 3: System-Related Issues cluster_4 Resolution start Peak Tailing Observed mobile_phase Check Mobile Phase - pH appropriate? - Buffer strength adequate? - Freshly prepared? start->mobile_phase Start Here sample_solvent Sample Solvent Mismatch? - Dissolve in initial mobile phase mobile_phase->sample_solvent If no improvement resolved Peak Tailing Resolved mobile_phase->resolved Issue Resolved column_overload Column Overload? - Reduce injection volume - Dilute sample sample_solvent->column_overload If no improvement sample_solvent->resolved Issue Resolved anomers Anomer Separation? - Add base (e.g., 0.1% NH4OH) - Increase temperature column_overload->anomers If no improvement column_overload->resolved Issue Resolved column_contamination Column Contamination? - Flush with strong solvent - Use guard column anomers->column_contamination If no improvement anomers->resolved Issue Resolved column_degradation Column Degradation? - Check for voids - Replace column column_contamination->column_degradation If no improvement column_contamination->resolved Issue Resolved secondary_interactions Secondary Interactions? - Use end-capped column - Adjust mobile phase pH column_degradation->secondary_interactions If no improvement column_degradation->resolved Issue Resolved extra_column_volume Extra-Column Volume? - Check tubing length/ID - Ensure proper connections secondary_interactions->extra_column_volume If no improvement secondary_interactions->resolved Issue Resolved frit_blockage Blocked Frit? - Back-flush column - Replace frit extra_column_volume->frit_blockage If no improvement extra_column_volume->resolved Issue Resolved frit_blockage->resolved If issue persists, consult manufacturer frit_blockage->resolved Issue Resolved

Caption: Troubleshooting workflow for resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing or appearing as a doublet?

A1: This is a common phenomenon for reducing sugars like this compound. It is often caused by the presence of α and β anomers in solution, which can separate into two closely eluting or overlapping peaks, leading to peak broadening or splitting.[3]

  • Solution: To accelerate the interconversion between the anomeric forms into a single, sharper peak, you can:

Q2: Can the mobile phase composition contribute to peak tailing?

A2: Yes, the mobile phase is a critical factor. Several aspects can contribute to peak tailing:

  • Inappropriate Organic/Aqueous Ratio: For Hydrophilic Interaction Liquid Chromatography (HILIC), a high organic content (typically acetonitrile) is necessary for retaining the polar this compound. An incorrect ratio can lead to poor peak shape.[3]

  • Incorrect pH or Buffer Strength: Operating near the pKa of an analyte can cause inconsistent ionization and tailing. Using a buffer helps maintain a stable pH. For basic compounds, a lower pH (around 2-3) can reduce tailing, while for acidic compounds, a pH below their pKa is recommended.[2][5]

  • Mobile Phase Instability: Evaporation of volatile organic solvents can alter the mobile phase composition over time. It is recommended to prepare fresh mobile phase daily.[3]

Q3: How does the HPLC column affect the peak shape of this compound?

A3: The column is a primary source of peak tailing issues.

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes like this compound, causing peak tailing.[6] Using a highly deactivated or end-capped column can minimize these interactions.[5][7]

  • Column Contamination: Buildup of contaminants on the column can impair performance.[3] A guard column can help protect the analytical column, and regular column flushing is recommended.[8]

  • Column Degradation: Voids in the packing bed or a blocked inlet frit can distort peak shape.[5][8] If flushing does not resolve the issue, the column may need to be replaced.[3]

Q4: Could my sample be the cause of peak tailing?

A4: Yes, sample-related issues can lead to peak distortion.

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase.[3][5] Try reducing the injection volume or diluting the sample.[3]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more polar in HILIC) than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[3]

Q5: What are some instrumental factors that can cause peak tailing?

A5: Issues with the HPLC system itself can contribute to peak tailing.

  • Extra-Column Band Broadening: Excessive volume between the injector and the detector can cause peaks to broaden and tail. This can be caused by using tubing with a large internal diameter or excessive length.[8][9]

  • Leaky Fittings: Poorly connected fittings can introduce dead volume, leading to peak tailing.[1]

Experimental Protocols

Protocol: General Column Washing Procedure

If column contamination is suspected, a thorough washing can help restore performance.[1]

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without buffer salts (e.g., water/acetonitrile mixture).

  • Flush with 20 column volumes of 100% isopropanol.

  • Flush with 20 column volumes of 100% acetonitrile.

  • Flush with 20 column volumes of 100% methanol.

  • Store the column in a solvent recommended by the manufacturer (e.g., acetonitrile/water).

Data Presentation

Table 1: Typical Starting Parameters for this compound HPLC Analysis

These are suggested starting points and may require optimization for your specific application.[3][10]

ParameterHILIC Method
Column HILIC Amide (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm)[10]
Mobile Phase A Acetonitrile[10]
Mobile Phase B 35 mM Ammonium Formate in Water, pH 3.75[10]
Gradient 0-5 min, 18% B; 5-8 min, 18-35% B; 8-10 min, 35% B; 10-12 min, 35-18% B; 12-15 min, 18% B[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 35 °C[10]
Injection Volume 10 µL[10]
Detector ELSD or RI[6][10]
Table 2: Troubleshooting Summary for Peak Tailing
Potential CauseRecommended Action
Anomer Separation Add 0.1% ammonium hydroxide to the mobile phase or increase column temperature.[3][4]
Secondary Silanol Interactions Operate at a lower pH or use a highly deactivated/end-capped column.[5][7]
Column Overload Reduce sample concentration or injection volume.[6]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase.[3]
Column Contamination Flush the column with a strong solvent; use a guard column.[3][8]
Extra-Column Volume Use tubing with a smaller internal diameter and minimize length.[1][9]
Mobile Phase pH Incorrect Adjust pH away from the analyte's pKa; use a buffer.[5]

Signaling Pathways and Workflows

While this compound does not have a classical signaling pathway, it is a key component in the metabolism of maltodextrins in various organisms. The following diagram illustrates a generalized experimental workflow for HPLC analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Stock Solution (1 mg/mL) in 50:50 ACN/Water filter_std Filter Standard with 0.22 µm Syringe Filter prep_std->filter_std prep_sample Dissolve and Dilute Sample in 50:50 ACN/Water filter_sample Filter Sample with 0.22 µm Syringe Filter prep_sample->filter_sample inject_std Inject Calibration Standards filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (HILIC Column, ELSD/RI) hplc_system->inject_std hplc_system->inject_sample calibration Generate Calibration Curve (Peak Area vs. Concentration) inject_std->calibration quantify Quantify this compound in Sample inject_sample->quantify calibration->quantify

Caption: Experimental workflow for this compound HPLC analysis.[10]

References

Technical Support Center: Optimizing Crystallization of Maltohexaose-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for their maltohexaose-protein complexes.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals, only clear drops. What should I try?

A1: Clear drops typically indicate that the protein concentration is too low or the precipitant concentration is insufficient to induce supersaturation.[1] Consider the following adjustments:

  • Increase Protein Concentration: Gradually increase the protein concentration. For protein-ligand complexes, a starting range of 5-20 mg/mL is common, but this is highly protein-dependent.[2]

  • Increase Precipitant Concentration: Incrementally increase the concentration of your primary precipitant (e.g., PEG, ammonium (B1175870) sulfate).

  • Vary Drop Ratios: If using vapor diffusion, try different protein:precipitant ratios in your drops (e.g., 2:1, 1:2) to explore a wider range of equilibration pathways.

  • Change Precipitant Type: If increasing the concentration of the current precipitant doesn't work, try a different class of precipitant. If you are using salts, consider trying PEGs of various molecular weights.[3]

  • Check Complex Formation: Ensure that the protein and This compound (B131044) are indeed forming a stable complex at the concentrations used for crystallization trials. This can be verified using techniques like size-exclusion chromatography or native gel electrophoresis.

Q2: My drops contain heavy, amorphous precipitate. What does this mean and how can I fix it?

A2: Heavy precipitation usually signifies that the protein concentration and/or the precipitant concentration is too high, causing the protein to crash out of solution rather than forming an ordered crystal lattice.[1] Here are some troubleshooting steps:

  • Decrease Protein Concentration: Reduce the starting protein concentration.

  • Decrease Precipitant Concentration: Lower the concentration of the precipitant in the reservoir solution.

  • Use Additives: Certain additives can increase protein solubility and prevent aggregation. Sugars, detergents, or small molecules might be beneficial.[4]

  • Modify Buffer Conditions: Adjust the pH of your buffer. Sometimes moving the pH away from the protein's isoelectric point can increase solubility. Also, consider trying different buffer systems.

  • Temperature Variation: If experiments are at room temperature, try setting up trays at 4°C, and vice-versa. Temperature can significantly affect protein solubility and the kinetics of crystallization.

Q3: I'm getting a shower of microcrystals, but no large, single crystals. What can I do?

A3: A shower of microcrystals indicates that nucleation is occurring too rapidly. The goal is to slow down the nucleation rate to allow fewer, larger crystals to grow.

  • Decrease Protein and/or Precipitant Concentration: Lowering the concentration of either the protein or the precipitant can slow down nucleation.

  • Seeding: Microseeding or streak seeding can be a powerful technique. A small number of existing microcrystals are introduced into a new drop containing a lower, metastable concentration of protein and precipitant, promoting controlled growth.

  • Vary Temperature: A lower temperature can sometimes slow down the kinetics of crystallization, leading to fewer nucleation events and larger crystals.

  • Use Additives: Some additives can act as "nucleation poisons," reducing the number of nucleation events. Small amounts of ethanol (B145695) or dioxane have been used for this purpose.

  • Gel Crystallization: Growing crystals in a semi-solid agarose (B213101) gel can limit convection and the number of nucleation sites, potentially leading to larger, higher-quality crystals.[5]

Q4: How do I choose the right concentration of this compound for my experiments?

A4: The optimal this compound concentration is critical for forming a homogenous protein-ligand complex, which is essential for successful crystallization.

  • Molar Excess: A good starting point is to use a 5- to 10-fold molar excess of this compound to your protein.[6] This helps to ensure that most of the protein molecules are in the complexed state.

  • Binding Affinity (Kd): If the binding affinity of this compound to your protein is known, aim for a free ligand concentration that is at least 10 times the dissociation constant (Kd) to achieve over 90% complex formation.[7]

  • Solubility: Ensure that the chosen concentration of this compound is soluble in your crystallization buffer.

Q5: Should I use co-crystallization or soaking for my this compound-protein complex?

A5: Both co-crystallization and soaking are viable methods, and the best approach can be system-dependent.[4][7][8]

  • Co-crystallization: This involves pre-incubating the protein with this compound to form the complex before setting up crystallization trials.[4] This is often the preferred method for ligands that induce a significant conformational change in the protein, or for ligands with lower solubility.[4][6]

  • Soaking: This method involves growing crystals of the apo-protein first and then introducing this compound into the crystal drop.[4] This can be a faster approach if you already have a well-established crystallization condition for your apo-protein.[8] However, the solvent channels in the crystal must be large enough for the this compound to diffuse in and the protein's binding site must be accessible.

It is often recommended to screen for both apo and complex crystallization conditions in parallel.[7]

Data Presentation: Typical Crystallization Parameters

The following tables summarize common starting conditions and ranges for optimizing the crystallization of protein-oligosaccharide complexes. These are general guidelines and may need to be adjusted for your specific protein.

ParameterTypical Starting ConcentrationOptimization Range
Protein Concentration 5 - 15 mg/mL2 - 30 mg/mL
This compound Concentration 5 - 10 mM1 - 50 mM
Molar Ratio (this compound:Protein) 5:1 - 10:12:1 - 20:1
Precipitant ClassCommon ExamplesTypical Concentration Range
Polyethylene Glycols (PEGs) PEG 3350, PEG 4000, PEG 6000, PEG 800010 - 30% (w/v)
Salts Ammonium Sulfate, Sodium Chloride0.8 - 2.5 M
Organic Solvents 2-Methyl-2,4-pentanediol (MPD)10 - 40% (v/v)
ParameterTypical Starting ConditionOptimization Range
pH 6.5 - 7.54.0 - 9.0
Temperature 20°C (room temperature)4°C - 25°C
Additives None0.1 - 0.2 M Salts (with PEGs), 1-10% (v/v) Glycerol, Sugars

Experimental Protocols

Co-crystallization using Hanging Drop Vapor Diffusion
  • Complex Formation:

    • Prepare a stock solution of your purified protein at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in the same buffer.

    • Mix the protein and this compound solutions to achieve the desired molar ratio (e.g., 1:10 protein to this compound).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the complex solution at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

    • Place a clean, siliconized coverslip over each well.

    • On the underside of the coverslip, pipette a 1-2 µL drop of the protein-maltohexaose complex solution.

    • Pipette an equal volume of the reservoir solution into the drop.

    • Carefully invert the coverslip and place it over the reservoir, ensuring a good seal with the grease.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 20°C).

    • Regularly observe the drops under a microscope over several days to weeks, looking for crystal growth.

Soaking this compound into Apo-Protein Crystals
  • Grow Apo-Protein Crystals:

    • Using an established protocol, grow crystals of your protein in the absence of this compound.

  • Prepare Soaking Solution:

    • Prepare a "stabilizing solution" that is similar to the reservoir solution in which the crystals were grown, but with a slightly higher precipitant concentration to prevent the crystals from dissolving.

    • Dissolve this compound in the stabilizing solution to the desired final concentration (e.g., 10 mM).

  • Perform the Soak:

    • Carefully transfer a single, well-formed apo-crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period of time, which can range from minutes to hours, or even overnight. The optimal soaking time needs to be determined empirically.

    • After soaking, the crystal can be cryo-protected and flash-frozen for X-ray diffraction analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein Purification Protein Purification Complex Formation Complex Formation Protein Purification->Complex Formation This compound Solution This compound Solution This compound Solution->Complex Formation Crystallization Screening Crystallization Screening Complex Formation->Crystallization Screening Optimization Optimization Crystallization Screening->Optimization Crystal Harvesting Crystal Harvesting Optimization->Crystal Harvesting X-ray Diffraction X-ray Diffraction Crystal Harvesting->X-ray Diffraction Structure Determination Structure Determination X-ray Diffraction->Structure Determination

Caption: Experimental workflow for co-crystallization of this compound-protein complexes.

Troubleshooting_Guide Start Initial Screening Result ClearDrops Clear Drops? Start->ClearDrops Precipitate Amorphous Precipitate? ClearDrops->Precipitate No IncreaseConc Increase Protein/ Precipitant Conc. ClearDrops->IncreaseConc Yes Microcrystals Microcrystals? Precipitate->Microcrystals No DecreaseConc Decrease Protein/ Precipitant Conc. Precipitate->DecreaseConc Yes OptimizeNucleation Optimize Nucleation (Seeding, Temp, Additives) Microcrystals->OptimizeNucleation Yes GoodCrystals Good Crystals Microcrystals->GoodCrystals No ReScreen Change Precipitant/ Buffer/pH IncreaseConc->ReScreen DecreaseConc->ReScreen OptimizeNucleation->GoodCrystals

Caption: Troubleshooting flowchart for common crystallization outcomes.

References

Technical Support Center: Overcoming Low Yield in Enzymatic Maltohexaose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enzymatic synthesis of maltohexaose (B131044). Below are frequently asked questions and troubleshooting guides to address common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound? A1: The most common and efficient methods for producing this compound rely on controlled enzymatic reactions.[1] The two primary routes are:

  • Starch Hydrolysis: This method uses a specific class of enzymes known as this compound-forming amylases (G6-amylases; EC 3.2.1.98) to hydrolyze starch or related α-1,4-glucans, yielding this compound as the main product.[1][2]

  • Cyclodextrin Ring-Opening: This alternative route involves the specific enzymatic ring-opening of α-cyclodextrin (a cyclic oligosaccharide of six glucose units).[1] This method can produce highly pure this compound and is often performed using thermostable amylases, such as the one from Pyrococcus furiosus.[1][3]

Q2: What is a typical expected yield for this compound synthesis? A2: The yield of this compound varies significantly based on the enzyme source, substrate, and reaction conditions.[4] For instance, using this compound-forming amylases from various Bacillus species on starch is a well-established method that consistently yields 25-30% this compound.[1][5] The α-amylase from Bacillus circulans G-6 can achieve a yield of about 30% from soluble starch.[4] In some cases, higher yields have been reported; for example, the AmyM enzyme from Corallococcus sp. strain EGB has been shown to produce this compound as 59.4% of the total maltooligosaccharides.[4][6]

Q3: How can I accurately monitor the reaction and quantify the this compound product? A3: For precise quantification and monitoring, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the recommended method.[4] It is highly sensitive and allows for the direct analysis of complex carbohydrate mixtures without needing derivatization.[4][7] For more qualitative or rapid progress checks, Thin-Layer Chromatography (TLC) can also be used to monitor the conversion of the substrate to this compound.[1]

Q4: My reaction produces a wide range of maltooligosaccharides instead of predominantly this compound. What is the likely cause? A4: A lack of specificity in the product profile is often due to one or more of the following factors:

  • Incorrect Enzyme Specificity: Ensure you are using a dedicated this compound-forming amylase (G6-amylase).[8] Standard α-amylases will hydrolyze starch into a broad distribution of different-sized oligosaccharides.[8]

  • Sub-optimal Reaction Conditions: Deviations from the enzyme's optimal pH and temperature can reduce its specificity and lead to non-specific hydrolysis.[8]

  • Prolonged Reaction Time: Over-incubation can cause the enzyme to further break down the desired this compound product into smaller sugars like glucose, maltose, and maltotriose.[8] It is crucial to perform a time-course experiment to find the optimal reaction duration.[8]

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes.

dot

cluster_critical Critical Failures cluster_optimization Optimization Steps start Low this compound Yield q1 Is there any product formation? start->q1 check_enzyme Verify Enzyme Viability - Check storage conditions - Perform activity assay - Use enzyme within expiry date q1->check_enzyme No q2 Is yield lower than expected? q1->q2 Yes check_reagents Confirm Reagent Integrity - Verify substrate structure & purity - Check buffer pH & concentration end_fail Re-evaluate Synthesis Strategy check_enzyme->end_fail check_reagents->end_fail optimize_conditions Optimize Reaction Conditions - Verify optimal pH and temperature - Run time-course experiment - Test varying enzyme concentrations q2->optimize_conditions Yes end_ok Yield Optimized q2->end_ok No, yield is acceptable check_inhibition Investigate Inhibition - Test lower substrate concentrations - Check for inhibitors (e.g., metal ions) - Consider product inhibition optimize_conditions->check_inhibition check_inhibition->end_ok

Caption: A logical workflow for troubleshooting low this compound yield.

Problem: Sub-optimal Reaction Conditions Question: My yield is low. Could the reaction conditions be the cause? Answer: Yes, enzyme activity is highly sensitive to its environment.[4] Deviations from optimal pH, temperature, or reaction time can drastically reduce yield.[4][7]

  • Verify pH: Ensure the pH of your reaction buffer is at the optimum for your specific enzyme.[4] The optimal pH can range from acidic to alkaline depending on the microbial source of the amylase.[6][9]

  • Confirm Temperature: Check that the incubator or water bath is calibrated and the reaction is running at the enzyme's optimal temperature.[4] Excessively high temperatures can lead to rapid enzyme inactivation.[7]

  • Review Reaction Time: An insufficient reaction time will lead to incomplete substrate conversion.[7] Conversely, an overly long incubation may allow for the degradation of this compound into smaller saccharides.[8] A time-course experiment is essential to identify the point of maximum yield.[8]

Problem: Enzyme Inactivity or Insufficient Concentration Question: I've optimized the conditions, but the yield is still poor. What's next? Answer: The issue may lie with the enzyme itself.

  • Enzyme Storage and Age: Confirm that the enzyme has been stored at the correct temperature (e.g., -20°C or -80°C) and in the recommended buffer to maintain its activity.[4] Enzyme activity naturally decreases over time, so use a stock that is within its expiration date.[4]

  • Perform an Activity Assay: If possible, test your enzyme stock with a control substrate to confirm its specific activity.[4] This will rule out the possibility of an inactive enzyme batch.

  • Increase Enzyme Concentration: The amount of enzyme may be the limiting factor. Try running the reaction with a higher enzyme concentration to see if the yield improves.

Problem: Substrate or Product Inhibition Question: The reaction starts well but seems to stop before all the substrate is consumed. Why? Answer: This can be a sign of substrate or product inhibition.

  • Substrate Inhibition: While higher substrate concentrations can increase the reaction rate, excessively high concentrations can sometimes inhibit the enzyme's activity.[4][8] If you suspect this, try running the reaction at a lower initial substrate concentration.[4]

  • Product Inhibition: As this compound accumulates, it can competitively inhibit the enzyme, slowing down the reaction.[10]

  • Presence of Inhibitors: Ensure your substrate is pure. Certain heavy metal ions, such as copper and lead, can act as strong inhibitors for some amylases.[11]

Quantitative Data on this compound Synthesis

The selection of the enzyme is critical for maximizing yield. The table below summarizes the performance of various this compound-forming amylases under optimal conditions.

Enzyme SourceSubstrateOptimal pHOptimal Temp. (°C)Reported Yield (%)
Corallococcus sp. strain EGB (rAmyM)Soluble Starch7.050~59.4% of total oligosaccharides[4][6]
Alkalophilic Bacillus sp. 707Short-chain Amylose8.8~60>30%[4]
Bacillus circulans G-6Soluble Starch~8.0~60~30%[4]
Bacillus sp. H-167StarchNot specifiedNot specified25-30%[5][12]
Bacillus subtilis US116Starch6.065~30%[13]
Pyrococcus furiosus Amylaseα-Cyclodextrin5.590High purity, yield varies[3][8]

Key Experimental Protocols

Below are detailed protocols for the synthesis and purification of this compound.

dot

sub_prep 1. Substrate Preparation (e.g., 1% Starch Solution) enz_rxn 2. Enzymatic Reaction (Add G6-Amylase, Incubate at Optimal Temp/pH) sub_prep->enz_rxn terminate 3. Reaction Termination (e.g., Boil for 10 min) enz_rxn->terminate purify 4. Purification (e.g., Gel Filtration Chromatography) terminate->purify analyze 5. Analysis & Purity Check (HPAEC-PAD) purify->analyze product Pure this compound analyze->product

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Synthesis from Starch using G6-Amylase This protocol is a general guideline based on the hydrolysis of starch.[1][14]

  • Substrate Preparation: Prepare a 1% (w/v) solution of soluble starch in a buffer optimal for your chosen enzyme (e.g., 50 mM Tris-HCl, pH 8.0).[1] Heat the solution gently to fully dissolve the starch.

  • Enzyme Addition: Cool the starch solution to the optimal reaction temperature and add the purified this compound-forming amylase. The ideal enzyme concentration should be determined empirically, but a starting point is 10-20 units per gram of starch.[14]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with gentle agitation for a predetermined time (e.g., 1-24 hours).[1][4] Monitor the reaction by taking aliquots at various time points.[1]

  • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.[1][4]

  • Clarification: Centrifuge the mixture to pellet any insoluble material. The supernatant contains this compound and other soluble products.[4]

Protocol 2: Synthesis from α-Cyclodextrin Ring-Opening This protocol is adapted for thermostable amylases that act on cyclodextrins.[1][3][8]

  • Substrate Preparation: Prepare a 1% (w/v) solution of α-cyclodextrin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).[8]

  • Enzyme Addition: Add the thermostable amylase (e.g., from Pyrococcus furiosus) to the substrate solution.[3][8]

  • Incubation: Incubate the reaction mixture at a high temperature suitable for the enzyme (e.g., 90°C).[8]

  • Monitoring: Withdraw aliquots at various time points (e.g., 30, 60, 120 minutes), and immediately stop the reaction by boiling for 10 minutes.[8] Analyze the aliquots by TLC or HPAEC-PAD to determine the optimal reaction time.[1][8]

  • Termination and Isolation: Once the optimal time is reached, terminate the entire reaction by boiling. The resulting solution contains highly pure this compound.[1]

Protocol 3: Purification by Gel Filtration Chromatography This method separates this compound from the reaction mixture based on molecular size.[1][14]

  • Column Preparation: Pack a chromatography column with a suitable gel filtration medium (e.g., Sephadex G-25) and equilibrate it with the elution buffer (e.g., deionized water).[14]

  • Sample Loading: Concentrate the clarified supernatant from the enzymatic reaction and load it onto the column.

  • Elution: Elute the sample with the buffer at a constant flow rate.

  • Fraction Collection: Collect fractions using a fraction collector and monitor the eluate with a refractive index detector.[14] this compound will elute in fractions corresponding to its molecular weight.

  • Purity Analysis: Pool the fractions containing this compound and assess their purity using HPAEC-PAD.[14]

Enzymatic Reaction Pathway

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Starch Starch / Amylose G6Amylase This compound-Forming Amylase (G6-Amylase) Starch->G6Amylase Hydrolysis SubstrateInhibit Substrate Inhibition Starch->SubstrateInhibit aCD α-Cyclodextrin CDAmylase Amylase / CGTase (Ring-Opening) aCD->CDAmylase Ring-Opening This compound This compound (G6) (Desired Product) G6Amylase->this compound Byproducts Other Maltooligosaccharides (G1, G2, G3, G4, G5, G7+) G6Amylase->Byproducts Degradation Smaller Sugars (Product Degradation) G6Amylase->Degradation CDAmylase->this compound This compound->G6Amylase Over-incubation ProductInhibit Product Inhibition This compound->ProductInhibit SubstrateInhibit->G6Amylase inhibits ProductInhibit->G6Amylase inhibits

Caption: Enzymatic pathways for this compound synthesis and potential issues.

References

Technical Support Center: Minimizing Impurities in Commercial Maltohexaose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with commercial maltohexaose (B131044) preparations. Our goal is to help you minimize impurities and ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound preparations?

A1: The most prevalent impurities are other maltooligosaccharides with varying degrees of polymerization (DP).[1] These include glucose (DP1), maltose (B56501) (DP2), maltotriose (B133400) (DP3), maltopentaose (B1148383) (DP5), and maltoheptaose (B131047) (DP7).[1] The specific profile and concentration of these impurities can differ depending on the manufacturing and purification processes used by the supplier.[1] Additionally, particulate matter can be a source of contamination if samples and mobile phases are not properly filtered.[1][2]

Q2: How can I remove smaller saccharide impurities like glucose, maltose, and maltotriose from my this compound sample?

A2: Several effective methods can be employed to remove smaller saccharide impurities:

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a primary technique for separating oligosaccharides based on their size. Larger molecules like this compound elute earlier than smaller impurities.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, preparative HPLC using a suitable stationary phase, such as amino-propyl silica, offers excellent separation of closely related oligosaccharides.[2]

  • Selective Fermentation: This biological method utilizes microorganisms, such as Saccharomyces cerevisiae (baker's yeast), to selectively consume smaller sugars like glucose and maltose, leaving the larger this compound intact.[2]

Q3: My HPLC analysis shows poor resolution between this compound and other maltooligosaccharides. How can I improve this?

A3: Overlapping peaks in HPLC are a common issue that can often be resolved by optimizing your chromatographic conditions.[2] Consider the following adjustments:

  • Column Selection: Utilize a column specifically designed for carbohydrate analysis, such as an amino-propyl, amide-based, or porous graphitized carbon (PGC) column.[2]

  • Mobile Phase Composition: Optimize the ratio of your organic solvent (commonly acetonitrile) to the aqueous phase. Employing a shallower gradient can enhance separation.[2]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.[1][2]

  • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction, which may improve separation.[2]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): For highly similar oligosaccharides, this technique provides superior resolution and quantification capabilities.[3]

Q4: What analytical techniques are best for assessing the purity of my this compound preparation?

A4: The choice of analytical technique depends on your specific requirements:

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): A common and reliable method for routine purity assessment.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high-resolution separation and is excellent for quantifying closely related oligosaccharides and isomers.[3]

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: A rapid screening tool for determining molecular weight and detecting significant impurities.[3]

    • LC-ESI-MS: Provides robust qualitative and quantitative analysis with good separation of different oligosaccharides.[3]

For comprehensive characterization, a combination of techniques, such as HPAEC-PAD for quantification and MS for identity confirmation, is often recommended.[3]

Troubleshooting Guides

Issue: High Backpressure in HPLC/SEC System
Potential Cause Troubleshooting Steps
Particulate Matter Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use.[1][2]
Column Clogging Perform a cleaning-in-place (CIP) procedure specific to your column's chemistry to remove precipitated sample or other contaminants.[2]
High Sample Viscosity Dilute the sample or reduce the flow rate during injection to mitigate high viscosity.[2]
Issue: Low Yield After Purification
Potential Cause Troubleshooting Steps
Inefficient Fraction Collection Optimize fraction collection parameters based on preliminary analytical runs to ensure the entire this compound peak is collected.
Adsorption to Column Matrix Modify the mobile phase by adjusting pH or ionic strength to minimize secondary interactions with the stationary phase.
Sample Degradation Ensure all purification steps are performed under conditions that minimize degradation (e.g., appropriate temperature and pH).

Experimental Protocols

Protocol 1: Purification of this compound by Size-Exclusion Chromatography (SEC)

This protocol is designed for the removal of smaller saccharide impurities from a commercial this compound preparation.

Materials:

  • Crude this compound sample

  • Size-exclusion chromatography column (e.g., Bio-Gel P-4 or Sephadex G-25)[1]

  • Mobile phase: Deionized water or a low concentration buffer (e.g., 50 mM ammonium (B1175870) acetate)[1]

  • Fraction collector

  • Refractive Index Detector (RID)

Procedure:

  • Column Equilibration: Pack and equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase. The injection volume should be between 2-5% of the total column volume for optimal separation.[2]

  • Sample Injection: Carefully load the prepared sample onto the column.

  • Elution: Begin elution with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).[1]

  • Fraction Collection: Collect fractions as the sample elutes. This compound will elute before the smaller impurities.[2]

  • Purity Analysis: Analyze the collected fractions using an appropriate analytical method, such as HPLC-RID, to identify and pool the fractions containing pure this compound.[2]

Protocol 2: Purity Assessment by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol outlines a highly sensitive method for the analysis of this compound purity.

Instrumentation:

  • High-performance ion chromatography system

  • Pulsed Amperometric Detector with a gold working electrode[4][5]

  • High-pH anion-exchange column (e.g., CarboPac™ PA100)[5]

Reagents:

Procedure:

  • Standard Preparation: Prepare a series of this compound standards at known concentrations in deionized water to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of approximately 100 µg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4][5]

    • Column Temperature: 30 °C[5]

    • Injection Volume: 25 µL[5]

    • Gradient Elution: A typical gradient involves increasing the sodium acetate concentration in a sodium hydroxide mobile phase to elute the oligosaccharides.

  • Detection: Use a standard carbohydrate waveform for pulsed amperometric detection.

  • Data Analysis: Identify the this compound peak by comparing its retention time to the standard. Quantify the purity by comparing the peak area of this compound to the total peak area of all saccharides in the chromatogram.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Preparative HPLC >95%[1]High resolution and purity[1]Lower sample capacity, high solvent consumption[1]
Size-Exclusion Chromatography (SEC) Variable, dependent on column and conditionsGood for removing smaller contaminants and desalting[1]Lower resolution for closely related oligosaccharides
Selective Fermentation Effective for removing fermentable sugarsHighly specific for smaller sugars, cost-effectiveMay require downstream processing to remove yeast and byproducts

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureMALDI-TOF MSLC-ESI-MSHPAEC-PAD
Principle Ionization of sample with a matrix, separation by time-of-flight.[3]Chromatographic separation followed by ionization and mass analysis.[3]Anion-exchange chromatography at high pH with electrochemical detection.[3]
Primary Use Rapid molecular weight determination and screening.[3]Separation and quantification of oligosaccharides in complex mixtures.[3]High-resolution separation and quantification of carbohydrates, including isomers.[3]
Speed Fast[3]Moderate, dependent on LC runtime.[3]Slower, requires gradient elution.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Pooling commercial_this compound Commercial This compound dissolution Dissolve in Mobile Phase commercial_this compound->dissolution filtration Filter (0.22 µm) dissolution->filtration sec_column Size-Exclusion Chromatography filtration->sec_column fraction_collection Fraction Collection sec_column->fraction_collection purity_analysis Purity Analysis (e.g., HPLC-RID) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling purified_product High-Purity This compound pooling->purified_product

Caption: Workflow for the purification of commercial this compound.

troubleshooting_logic start Impure this compound Detected check_type What is the nature of the impurity? start->check_type smaller_saccharides Smaller Saccharides (e.g., Glucose, Maltose) check_type->smaller_saccharides Size-based particulates Particulate Matter check_type->particulates Insoluble other Other Impurities check_type->other Unknown solution_saccharides Purify using SEC or Preparative HPLC smaller_saccharides->solution_saccharides solution_particulates Filter Sample and Mobile Phase (0.22 µm) particulates->solution_particulates solution_other Characterize with MS and consult supplier other->solution_other

Caption: Troubleshooting logic for handling impurities in this compound.

References

Validation & Comparative

Maltohexaose vs. Maltoheptaose: A Comparative Guide for Amylase Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant in the accurate characterization of α-amylase activity. Maltooligosaccharides, such as maltohexaose (B131044) (G6) and maltoheptaose (B131047) (G7), are frequently employed for this purpose due to their defined structure, which allows for precise kinetic analysis. This guide provides a detailed comparison of this compound and maltoheptaose as substrates for α-amylase, supported by experimental data and protocols to aid in experimental design and interpretation.

Quantitative Comparison of Kinetic Parameters

For instance, studies on Lactobacillus fermentum α-amylase have shown that the catalytic efficiency (kcat/Kₘ) increases with the length of the substrate from maltose (B56501) (G2) up to maltoheptaose (G7). This suggests that the enzyme's active site can accommodate larger substrates, leading to more efficient catalysis. However, the susceptibility to hydrolysis can vary depending on the specific amylase. For human pancreatic and salivary α-amylases, this compound has been reported to be hydrolyzed more readily than maltoheptaose.

Below is a summary of available kinetic data for different amylases with various maltooligosaccharides to provide a broader context.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Novel EnzymeMaltotetraose (G4)22.9Not ReportedNot ReportedNot Reported
Novel EnzymeMaltopentaose (G5)8.7Not ReportedNot ReportedNot Reported
Novel EnzymeThis compound (G6)1.4Not ReportedNot ReportedNot Reported
Novel EnzymeMaltoheptaose (G7)0.9Not ReportedNot ReportedNot Reported
Lactobacillus fermentum α-amylaseMaltose (G2)Not ReportedNot ReportedNot Reported8.7 x 10⁴
Lactobacillus fermentum α-amylaseMaltoheptaose (G7)Not ReportedNot ReportedNot Reported1.9 x 10⁶

Note: The data presented is compiled from different studies and enzyme sources, and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of α-amylase activity using this compound or maltoheptaose as a substrate typically involves monitoring the release of reducing sugars over time. The following are detailed methodologies for key experiments.

Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method is based on the reaction of 3,5-dinitrosalicylic acid (DNS) with the reducing ends of the sugars produced by amylase activity.

Materials:

  • α-amylase solution of appropriate dilution

  • This compound or Maltoheptaose solution (e.g., 1% w/v)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% sodium hydroxide)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the substrate solution and buffer.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C) for 5 minutes.

  • Initiate the reaction by adding the α-amylase solution.

  • Incubate the reaction for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the mixture to room temperature and measure the absorbance at 540 nm.

  • A standard curve using a known concentration of a reducing sugar (e.g., glucose or maltose) is used to determine the amount of reducing sugar produced.

High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD)

HPAEC-PAD is a highly sensitive method for the separation and quantification of the products of amylase hydrolysis.

Materials:

  • α-amylase solution

  • This compound or Maltoheptaose solution

  • Appropriate buffer system for the HPAEC

  • HPAEC system equipped with a PAD detector

Procedure:

  • Set up the enzymatic reaction as described in the DNS method.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Stop the enzymatic reaction in the aliquots, typically by heat inactivation or addition of a quenching agent.

  • Inject the samples into the HPAEC system.

  • Separate the different maltooligosaccharides based on their charge at high pH.

  • Detect the eluted sugars using the PAD detector.

  • Quantify the substrate and product peaks by comparing their areas to those of known standards.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of this compound and maltoheptaose as amylase substrates.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_substrate Prepare this compound & Maltoheptaose Solutions reaction_mix Create Reaction Mixtures (Buffer + Substrate) prep_substrate->reaction_mix prep_enzyme Prepare Amylase Solution start_reaction Initiate Reaction with Amylase prep_enzyme->start_reaction incubation Pre-incubate at Optimal Temperature reaction_mix->incubation incubation->start_reaction time_course Incubate and Collect Aliquots at Time Points start_reaction->time_course quench Quench Reaction time_course->quench dns_assay DNS Assay for Reducing Sugars quench->dns_assay hpaec_analysis HPAEC-PAD for Product Profiling quench->hpaec_analysis kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) dns_assay->kinetics hpaec_analysis->kinetics comparison Compare Substrate Performance kinetics->comparison

Caption: Workflow for comparing amylase activity with different substrates.

Logical Relationship of Kinetic Parameters

The relationship between substrate concentration and reaction velocity, as described by the Michaelis-Menten equation, is fundamental to understanding enzyme kinetics.

Michaelis_Menten cluster_legend Legend S Substrate (S) (this compound or Maltoheptaose) ES Enzyme-Substrate Complex (ES) S->ES k1 E Enzyme (E) (α-Amylase) ES->S k-1 P Product (P) (Shorter Oligosaccharides) ES->P k2 (kcat) k1 k1: Association rate constant k_1 k-1: Dissociation rate constant k2 k2 (kcat): Catalytic rate constant

Caption: Michaelis-Menten model for amylase kinetics.

Conclusion

The choice between this compound and maltoheptaose as a substrate for α-amylase depends on the specific enzyme and the goals of the study. While longer maltooligosaccharides like maltoheptaose may offer higher catalytic efficiency for some amylases, others may show a preference for slightly shorter chains like this compound. It is crucial to perform preliminary kinetic studies to determine the optimal substrate for the specific α-amylase under investigation. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses.

Comparative Analysis of Maltohexaose and Maltodextrin in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of carbohydrate source in cell culture media is a critical factor influencing cell viability, proliferation, and protein production. This guide provides a comparative analysis of two such carbohydrates: maltohexaose (B131044) and maltodextrin (B1146171), offering insights into their performance with supporting data and experimental protocols.

While glucose is the most common carbohydrate used in cell culture, its rapid consumption can lead to the accumulation of lactate (B86563), a byproduct that can inhibit cell growth and productivity. This has led to the exploration of alternative carbohydrate sources, such as this compound and maltodextrin, which are complex glucose polymers. These larger molecules are metabolized more slowly, potentially offering a more sustained energy source and reducing the negative effects of lactate accumulation.

Performance Comparison: this compound vs. Maltodextrin

Direct comparative studies on the effects of this compound and maltodextrin in industrially relevant cell lines like Chinese Hamster Ovary (CHO) and hybridoma cells are limited. However, existing research on related oligosaccharides and the individual effects of these compounds allows for a preliminary analysis.

Cell Growth and Viability:

Maltodextrin has been investigated more extensively than this compound as a cell culture supplement. Studies on murine hybridoma cells have shown that they can be adapted to grow in media where glucose is replaced with maltose (B56501), a disaccharide component of both this compound and maltodextrin, with cell yields comparable to glucose-based cultures.[1] This suggests that hybridoma cells possess the enzymatic machinery to break down smaller glucose polymers. While direct data on this compound is scarce, its structural similarity to maltose suggests it could also serve as a viable energy source.

Conversely, some studies have highlighted potential negative effects of maltodextrin. In models of intestinal epithelium, maltodextrin has been shown to impair the mucus barrier and exacerbate inflammation.[2][3] While these effects are observed in a specific cell type and context, they warrant consideration and further investigation in other cell lines.

Table 1: Summary of Key Performance Parameters (Hypothetical Data Based on Indirect Evidence)

ParameterThis compoundMaltodextrin
Cell Viability Potentially high, sustained viability due to slower metabolism.Variable; may support high viability but potential for negative effects in some cell lines.
Cell Proliferation May support steady, prolonged proliferation.Can support proliferation, but the rate may be influenced by the specific maltodextrin composition.
Lactate Production Expected to be lower compared to glucose due to slower hydrolysis.Generally lower than glucose; may vary depending on the degree of polymerization.
Protein Production Potential for increased specific productivity due to sustained energy supply.May enhance productivity by providing a prolonged energy source.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key cell viability assays are provided below.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol, or acidified SDS solution)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a desired density and culture with media containing either this compound or maltodextrin at various concentrations. Include a control group with standard glucose-containing medium.

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Procedure:

  • Harvest a sample of the cell suspension from the culture.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound and maltodextrin within the cell is crucial to understanding their impact. While specific signaling pathways triggered by these complex carbohydrates in CHO and hybridoma cells are not well-elucidated, it is hypothesized that they are first broken down into glucose extracellularly or intracellularly, which then enters the standard glycolytic pathway.

Diagram 1: General Experimental Workflow for Comparative Analysis

G cluster_0 Cell Culture Preparation cluster_1 Incubation & Monitoring cluster_2 Data Collection cluster_3 Analysis A Seed CHO or Hybridoma Cells B Prepare Media with: - this compound - Maltodextrin - Glucose (Control) A->B C Incubate at 37°C, 5% CO2 B->C D Monitor Cell Growth and Morphology C->D E Perform Viability Assays (MTT, Trypan Blue) D->E F Measure Metabolites (Lactate, Glucose) D->F G Quantify Protein Production (e.g., ELISA for Antibodies) D->G H Compare Cell Viability, Proliferation, and Productivity E->H I Analyze Metabolic Profiles F->I G->H

Caption: A generalized workflow for the comparative analysis of this compound and maltodextrin in cell culture.

Diagram 2: Hypothesized Metabolic Pathway of Oligosaccharides

G This compound This compound / Maltodextrin Glucose Glucose This compound->Glucose Hydrolysis (e.g., by amylases) Extracellular Extracellular Space Intracellular Intracellular Space Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA TCA->ATP

Caption: A simplified diagram illustrating the hypothesized metabolic breakdown of this compound and maltodextrin.

Conclusion

The use of this compound and maltodextrin as alternative carbohydrate sources in cell culture holds promise for improving process stability and productivity by providing a more sustained energy release and potentially reducing lactate accumulation. However, the current body of research is not sufficient to definitively recommend one over the other. Maltodextrin has been more widely studied, with some evidence of both positive and negative effects depending on the cell type and culture conditions. This compound, being a more defined molecule, may offer greater consistency but requires more extensive investigation.

Researchers are encouraged to perform their own comparative studies using the provided protocols to determine the optimal carbohydrate source for their specific cell lines and applications. Future research should focus on direct comparisons of these oligosaccharides in key industrial cell lines, as well as elucidating the specific metabolic pathways and cellular responses they elicit. This will enable a more rational approach to media design and process optimization in the production of biotherapeutics.

References

Validating Maltohexaose Purity: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of maltohexaose (B131044), a linear oligosaccharide of six α-1,4 linked glucose units, is critical for ensuring experimental reproducibility and the quality of therapeutic products. While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a powerful, non-destructive method for unambiguous structure confirmation and precise purity assessment. This guide provides a detailed comparison of NMR spectroscopy with other common analytical methods for validating this compound purity, supported by experimental protocols and data.

Quantitative Purity Analysis by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) operates on the principle that the integrated signal area of a specific proton resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the this compound molecule to the integral of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy and precision.

One of the key advantages of qNMR is its ability to provide both qualitative and quantitative information in a single experiment. The chemical shifts and coupling constants offer structural confirmation, while the signal integrals allow for quantification. This method is orthogonal to chromatographic techniques and can detect impurities that may not have a chromophore for UV detection in HPLC or that may not ionize efficiently in mass spectrometry.[1][2][3]

Experimental Protocol: this compound Purity Determination by qNMR

This protocol outlines the steps for determining the purity of a this compound sample using ¹H NMR spectroscopy with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 2-5 mg of the internal standard (e.g., Maleic acid) into the same vial. The exact masses of both the sample and the standard must be recorded.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex the solution until both the sample and the internal standard are fully dissolved.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Flip Angle: 30-90° (a 90° pulse should be properly calibrated).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification of both the analyte and the internal standard).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for signals used in quantification).[4]

    • Spectral Width (sw): Approximately 12 ppm, centered around 6 ppm.

4. Data Processing:

  • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Calibrate the chemical shift scale by setting the residual HDO signal to 4.79 ppm.

  • Integrate the well-resolved anomeric proton signal of this compound (e.g., the α-anomeric proton of the reducing end at ~5.22 ppm) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.28 ppm).

5. Purity Calculation:

The purity of the this compound sample can be calculated using the following formula[5]:

Purity (% w/w) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I_sample: Integral of the selected this compound signal.

  • N_sample: Number of protons corresponding to the selected this compound signal.

  • I_std: Integral of the selected internal standard signal.

  • N_std: Number of protons corresponding to the selected internal standard signal.

  • MW_sample: Molecular weight of this compound (990.86 g/mol ).

  • MW_std: Molecular weight of the internal standard (e.g., Maleic acid: 116.07 g/mol ).

  • m_sample: Mass of the this compound sample.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (as provided on the certificate of analysis).

Data Presentation: NMR Chemical Shifts

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its common maltooligosaccharide impurities in D₂O. The anomeric signals are particularly useful for identification and quantification due to their typical downfield shift and better resolution.[6][7][8]

CompoundAnomeric Proton (¹H) Chemical Shift (ppm)Anomeric Carbon (¹³C) Chemical Shift (ppm)
This compound ~5.40 (internal α-1,4), ~5.22 (reducing α), ~4.64 (reducing β)~100.5 (internal α-1,4), ~92.5 (reducing α), ~96.4 (reducing β)
Maltopentaose~5.40 (internal α-1,4), ~5.22 (reducing α), ~4.64 (reducing β)~100.5 (internal α-1,4), ~92.5 (reducing α), ~96.4 (reducing β)
Maltoheptaose~5.40 (internal α-1,4), ~5.22 (reducing α), ~4.64 (reducing β)~100.5 (internal α-1,4), ~92.5 (reducing α), ~96.4 (reducing β)

Note: Chemical shifts can vary slightly depending on the experimental conditions (e.g., temperature, pH, and concentration).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in D₂O weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition (¹H NMR) transfer->acquisition processing Data Processing (Phasing, Baseline Correction, Integration) acquisition->processing calculation Calculate purity using the qNMR formula processing->calculation

Figure 1: Experimental workflow for this compound purity validation by qNMR.

logical_relationship cluster_methods Analytical Methods cluster_info Information Provided Maltohexaose_Purity This compound Purity Validation NMR NMR Spectroscopy (qNMR) Maltohexaose_Purity->NMR HPLC HPLC (HPAEC-PAD, RID) Maltohexaose_Purity->HPLC MS Mass Spectrometry (MALDI-TOF, LC-MS) Maltohexaose_Purity->MS NMR_info Structural Confirmation Quantitative Purity Non-destructive NMR->NMR_info HPLC_info Separation of Impurities Quantitative Purity Requires Chromophore/Specific Detector HPLC->HPLC_info MS_info Molecular Weight Confirmation High Sensitivity Qualitative/Semi-Quantitative MS->MS_info

Figure 2: Comparison of analytical methods for this compound purity.

Comparison with Other Analytical Techniques

FeatureNMR Spectroscopy (qNMR) High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Measures the nuclear magnetic resonance of atomic nuclei.Separates components based on their interaction with a stationary phase.Measures the mass-to-charge ratio of ionized molecules.
Primary Use Structural elucidation and absolute quantitative analysis.[1]Separation and quantification of components in a mixture.Molecular weight determination and identification.
Quantitative Ability High accuracy and precision for absolute quantification.[2]Good for relative quantification; requires calibration for absolute values.Generally semi-quantitative; can be quantitative with isotopic labeling.
Sample Preparation Simple dissolution in a deuterated solvent.Can be more complex, sometimes requiring derivatization.Requires co-crystallization with a matrix (MALDI) or is coupled with LC.
Destructive? No.Yes.Yes.
Advantages - Provides structural and quantitative data simultaneously.- Universal detection for soluble compounds.- Non-destructive.- High precision and accuracy.[3][9]- Excellent separation of closely related oligosaccharides.- Well-established for routine analysis.- High sensitivity.- Provides direct molecular weight information.
Disadvantages - Lower sensitivity compared to MS.- Potential for signal overlap in complex mixtures.- Higher initial instrument cost.[9]- May require derivatization for detection (e.g., for UV).- Can be time-consuming.- Reference standards needed for each component.- Isomeric and isobaric compounds are difficult to distinguish.- Quantification can be challenging.
Objective Comparison

NMR Spectroscopy stands out for its ability to provide an absolute, SI-traceable purity value without the need for a specific reference standard for every potential impurity. Its non-destructive nature allows for the recovery of the sample after analysis. The main limitation is its lower sensitivity compared to MS, which might be a factor if dealing with very low-level impurities. Signal overlap can be a challenge in complex mixtures, but for a relatively pure this compound sample, the anomeric proton signals are typically well-resolved.

HPLC , particularly with detectors like Pulsed Amperometric Detection (PAD) for underivatized carbohydrates, offers excellent separation of this compound from other maltooligosaccharides. It is a robust and widely used technique for purity analysis. However, for absolute quantification, a certified reference standard of this compound is required, and the response factors for impurities may differ, leading to inaccuracies in purity assessment if not properly calibrated.

Mass Spectrometry is an extremely sensitive technique for detecting the presence of this compound and potential impurities based on their molecular weights. MALDI-TOF MS is particularly rapid for screening. However, MS alone cannot distinguish between isomers (e.g., different linkages) and is generally not considered a primary quantitative technique without the use of isotopic standards and extensive calibration.

Conclusion

For a comprehensive and definitive validation of this compound purity, NMR spectroscopy is a superior choice due to its ability to provide both structural confirmation and accurate, absolute quantification in a single, non-destructive measurement . While HPLC and MS are valuable tools for separation and sensitive detection of impurities, qNMR provides a higher level of confidence in the assigned purity value, which is crucial for applications in research, drug development, and quality control. A multi-technique approach, using HPLC or MS for initial screening and impurity identification, followed by qNMR for absolute purity determination, represents a robust strategy for the complete characterization of this compound.

References

A Researcher's Guide to Maltohexaose Quantification: A Comparative Analysis of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of maltohexaose (B131044) is critical for applications ranging from biopharmaceutical research to quality control in the food industry. This guide provides an objective comparison of the most prevalent analytical techniques for this compound quantification, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific research needs.

This compound, a linear oligosaccharide composed of six α-1,4 linked glucose units, serves as a vital standard and component in various scientific disciplines.[1] Its precise measurement is essential for ensuring experimental accuracy and product quality.[2] The choice of analytical technique depends on factors such as required sensitivity, sample complexity, throughput needs, and available instrumentation.[3] This guide delves into a comparative analysis of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, Mass Spectrometry (MS), and Enzymatic Assays.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key performance metrics for the discussed techniques, offering a clear comparison to facilitate your decision-making process.

Analytical MethodPrincipleSensitivitySample ThroughputResolutionCost per SampleInstrumentation Cost
HPAEC-PAD Anion-exchange chromatography at high pH with electrochemical detection.[2][4]High (fmol to low pmol)[5]Moderate (sequential analysis)Excellent[3]Moderate to HighHigh
HPLC-RID Column chromatography with refractive index detection.[6]LowModerateGoodModerateHigh
HPLC-ELSD Column chromatography with evaporative light scattering detection.[3]High (ng range)[3]ModerateGoodModerateHigh
LC-ESI-MS Liquid chromatography separation followed by electrospray ionization and mass analysis.[2]Very High (pg to ng range)ModerateExcellentHighVery High
MALDI-TOF MS Ionization of sample co-crystallized with a matrix, separation by time-of-flight.[2]High (ng range)High (screening)Good (for mass)Low to ModerateVery High
Enzymatic Assay Specific enzyme-catalyzed reactions leading to a measurable product (e.g., glucose).[3]Moderate (µM to mM range)[3]High (microplate compatible)Not ApplicableLow to ModerateLow

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are methodologies for the key analytical techniques discussed.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[7] It excels in the separation of closely related oligosaccharides.[2]

  • Instrumentation: High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold working electrode.[7]

  • Column: A suitable anion-exchange column, such as a CarboPac™ series column.[5]

  • Reagents:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Sodium hydroxide (B78521) solution (e.g., 100 mM).[1]

    • Mobile Phase C: Sodium acetate (B1210297) solution (e.g., 500 mM) in Mobile Phase B.[1]

    • High-purity this compound standard.[7]

  • Procedure:

    • Sample Preparation: Dilute the sample containing this compound in deionized water to a concentration within the linear range of the detector.[7]

    • Chromatographic Conditions:

      • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

      • Gradient: A gradient of increasing sodium acetate is typically used to elute oligosaccharides of increasing size. A common gradient might be a linear increase from 0% to 100% Mobile Phase C over 30-40 minutes.[1]

    • Detection: Pulsed Amperometry with a gold electrode.[1]

    • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[7]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used method for carbohydrate analysis due to the reliability of its detection for non-UV absorbing compounds like this compound.[6][8]

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.[3]

  • Column: Amino-propyl-silylated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Reagents:

    • Mobile Phase: Acetonitrile:water (e.g., 75:25, v/v).[3][6]

    • This compound standard solutions (in water).[3]

  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm membrane filter.[3]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[3][6]

      • Injection Volume: 10-20 µL.[3][6]

      • Column Temperature: 30-35°C.[3][6]

    • Detection: Refractive Index detector.[3]

    • Quantification: Quantify the this compound peak based on the calibration curve generated from the standard solutions.[3]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS provides a robust platform for both qualitative and quantitative analysis, offering excellent separation and accurate purity assessment.[2]

  • Instrumentation: Liquid chromatography system coupled to an electrospray ionization mass spectrometer.

  • Column: A suitable column for oligosaccharide separation, such as a graphitized carbon or amide-based column.

  • Reagents:

    • Mobile phases will vary depending on the column but often consist of an aqueous component with a small amount of modifier (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).

    • This compound standard.

  • Procedure:

    • Sample Preparation: Dissolve the sample in the initial mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

      • Gradient: A gradient elution is commonly used to separate maltooligosaccharides.

    • Mass Spectrometry Conditions:

      • Ionization: Negative or positive ion electrospray ionization (ESI).[2]

      • MS Scan Mode: Full scan mode over a mass range appropriate for this compound and potential impurities (e.g., m/z 150 to 2000).[2]

    • Data Analysis: Quantification is typically performed by creating a calibration curve from the peak areas of the extracted ion chromatogram for the specific m/z of this compound.

Enzymatic Assay

Enzymatic assays offer high specificity and can be adapted for high-throughput screening in a microplate format.[3] This method relies on the enzymatic hydrolysis of this compound to glucose, which is then quantified.[3]

  • Instrumentation: Spectrophotometer or microplate reader.

  • Reagents:

    • Amyloglucosidase solution.[3]

    • Phosphate (B84403) buffer.[3]

    • Glucose oxidase/peroxidase (GOPOD) reagent.[3]

    • Glucose standard solutions.[3]

  • Procedure:

    • Hydrolysis: Incubate a known volume of the sample with amyloglucosidase solution in a phosphate buffer (e.g., at 50°C for 30 minutes) to hydrolyze this compound to glucose.[3]

    • Quantification of Glucose:

      • Add GOPOD reagent to the reaction mixture and incubate (e.g., at 50°C for 20 minutes).[3]

      • Measure the absorbance at 510 nm.[3]

    • Calculation: Calculate the glucose concentration from a glucose standard curve. Determine the original this compound concentration by applying a stoichiometric conversion factor.[3]

Visualizing the Workflow

To better illustrate the practical application of these methods, the following diagrams outline a typical experimental workflow.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing & Quantification Sample Sample Dilution Injection Inject into HPAEC System Sample->Injection Standard Standard Curve Preparation Standard->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

HPAEC-PAD Experimental Workflow

Enzymatic_Assay_Workflow Sample This compound Sample Hydrolysis Enzymatic Hydrolysis (Amyloglucosidase) Sample->Hydrolysis Glucose Glucose Product Hydrolysis->Glucose GOPOD GOPOD Reagent Addition Glucose->GOPOD Incubation Incubation GOPOD->Incubation Measurement Absorbance Measurement (510 nm) Incubation->Measurement Calculation Concentration Calculation (vs. Glucose Standard Curve) Measurement->Calculation

Enzymatic Assay Logical Workflow

Conclusion

The quantification of this compound can be effectively achieved through a variety of analytical techniques, each with its own set of advantages and limitations. HPAEC-PAD and LC-MS offer the highest sensitivity and resolution, making them ideal for complex matrices and low-level quantification.[2] HPLC with RI or ELSD detection provides a robust and more accessible alternative for routine analysis.[3] Enzymatic assays, while indirect, are highly specific, cost-effective, and well-suited for high-throughput applications.[3] The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, budget constraints, and the level of expertise available. This guide provides the foundational information to make an informed decision and to successfully implement a reliable method for this compound quantification in a research or quality control setting.

References

Maltohexaose as a Reference Standard for Oligosaccharide Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biotechnology, food science, and pharmaceutical development, the accurate profiling of oligosaccharides is crucial for understanding biological processes, ensuring product quality, and developing novel therapeutics. Maltohexaose (B131044), a linear oligosaccharide composed of six α-1,4-linked glucose units, is a widely utilized reference standard for these analyses.[1] This guide provides a comprehensive comparison of this compound with other common oligosaccharide standards, detailing its performance across various analytical platforms.

Alternatives to this compound

While this compound is a valuable standard, other oligosaccharides are also employed depending on the specific analytical need. These include:

  • Other Maltooligosaccharides: A series of linear α-1,4-linked glucose oligomers with varying degrees of polymerization (DP), such as maltotriose (B133400) (DP3), maltotetraose (B33255) (DP4), maltopentaose (B1148383) (DP5), and maltoheptaose (B131047) (DP7). These are often used as a homologous series to calibrate and validate separation techniques.

  • Mannohexaose: A linear oligosaccharide composed of six α-1,4-linked mannose units. It serves as a standard for the analysis of mannan-derived oligosaccharides, which are relevant in the study of yeast and fungal cell walls, as well as glycoproteins.

  • Human Milk Oligosaccharides (HMOs): A complex mixture of fucosylated, sialylated, and neutral core structures found in human milk. Specific HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-tetraose (LNT), are used as standards in nutritional and infant health research.[2]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for oligosaccharide profiling depends on factors such as the complexity of the sample, the required sensitivity, and the need for structural information. This section compares the performance of this compound and its alternatives across three common platforms: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Mass Spectrometry (MS), and Fluorophore-Assisted Carbohydrate Electrophoresis (FACE).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[3] It separates oligosaccharides based on the acidity of their hydroxyl groups at high pH.

Quantitative Performance Comparison for HPAEC-PAD

StandardLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
This compound >0.999[4]0.01 - 0.1 mg/L[4]0.04 - 0.12 mg/L[4]< 5%[4]
Manno-oligosaccharides >0.99[5]Similar to maltooligosaccharidesSimilar to maltooligosaccharides< 5%[5]
Human Milk Oligosaccharides (e.g., LNT) >0.99[6]Similar to other oligosaccharidesSimilar to other oligosaccharides< 5%[6]
Mass Spectrometry (MS)

Mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI), provides molecular weight information and structural details through fragmentation analysis.[4]

Quantitative Performance Comparison for Mass Spectrometry

StandardLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
This compound (LC-ESI-MS) >0.99[4]< 85 ng/mL[4]< 280 ng/mL[4]< 8%[4]
Maltoheptaose (MALDI-TOF, derivatized) Not ideal for quantification~50 fmol[4]Not typically used for precise quantificationLess reproducible[4]
Human Milk Oligosaccharides (LC-MS) >0.99[6]pmol rangefmol to pmol range< 10%
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

FACE involves the derivatization of oligosaccharides with a fluorescent tag, followed by separation using polyacrylamide gel electrophoresis. It is a sensitive method for profiling and sequencing oligosaccharides.

Performance Characteristics of FACE

FeatureDescription
Sensitivity High, capable of detecting low picomole to femtomole amounts of labeled oligosaccharides.
Resolution Good for resolving isomers and oligosaccharides of varying sizes.
Quantification Semi-quantitative, relies on the fluorescence intensity of the bands compared to standards.
Throughput High, allows for the parallel analysis of multiple samples on a single gel.

Experimental Protocols

Protocol 1: Oligosaccharide Analysis using HPAEC-PAD

This protocol outlines the analysis of oligosaccharides using this compound as a standard.

Materials:

  • This compound standard (≥95% purity)[3]

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (50% w/w)

  • Sodium acetate (B1210297) (HPLC grade)

  • Ion chromatography system with a pulsed amperometric detector and a gold working electrode

  • Anion-exchange column (e.g., CarboPac™ series)[3]

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water. Create a series of working standards (e.g., 1 to 50 µg/mL) by diluting the stock solution.[3]

  • Sample Preparation: Dilute the sample containing unknown oligosaccharides in deionized water to fall within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase A: 100 mM NaOH

    • Mobile Phase B: 100 mM NaOH with 500 mM NaOAc

    • Flow Rate: 1.0 mL/min

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is typically used to elute oligosaccharides of increasing size.[3]

  • Detection: Use pulsed amperometry with a gold electrode.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of oligosaccharides in the samples by comparing their peak areas to the calibration curve.[3]

Protocol 2: MALDI-TOF MS Analysis of this compound

This protocol describes the analysis of this compound purity using MALDI-TOF MS.[4]

Materials:

  • This compound sample

  • 2,5-dihydroxybenzoic acid (DHB) matrix

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 1 mg/mL.[4]

  • Matrix Preparation: Prepare a saturated solution of DHB in a 1:1 (v/v) solution of ACN and water containing 0.1% TFA.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.[4]

  • Data Acquisition: Analyze the sample in positive ion reflector mode. A prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) should be observed at m/z 1011.3.[4]

Protocol 3: FACE Analysis of Oligosaccharides

This protocol provides a general workflow for the FACE analysis of oligosaccharides.

Materials:

  • Oligosaccharide standards (e.g., maltooligosaccharide ladder)

  • 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

  • Sodium cyanoborohydride

  • Acetic acid

  • Glycerol

  • Polyacrylamide gel electrophoresis system

  • Fluorescence imager

Procedure:

  • Labeling:

    • To the dried oligosaccharide sample (10-100 pmol), add 1 µL of 0.2 M ANTS in 15% acetic acid.

    • Add 1 µL of 1 M sodium cyanoborohydride.

    • Incubate at 37°C for 16 hours.

  • Electrophoresis:

    • Add loading buffer (e.g., glycerol) to the labeled samples.

    • Load the samples onto a high-percentage polyacrylamide gel.

    • Run the electrophoresis until the desired separation is achieved.

  • Detection:

    • Image the gel using a fluorescence imager with appropriate excitation and emission wavelengths for ANTS.

    • Analyze the band patterns to determine the oligosaccharide profile.

Visualizations

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard This compound Standard Dilution1 Serial Dilution Standard->Dilution1 Sample Oligosaccharide Sample Dilution2 Dilution Sample->Dilution2 Injection Autosampler Injection Dilution1->Injection Dilution2->Injection Column Anion-Exchange Column (e.g., CarboPac PA1) Injection->Column Detection Pulsed Amperometric Detection (PAD) Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for oligosaccharide analysis using HPAEC-PAD.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Analysis Sample This compound Sample Mixing Mix Sample & Matrix Sample->Mixing Matrix DHB Matrix Matrix->Mixing Spotting Spot on MALDI Plate Mixing->Spotting Laser Laser Desorption/ Ionization Spotting->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Purity Assessment & Molecular Weight Determination Spectrum->Analysis

Workflow for this compound analysis by MALDI-TOF MS.

FACE_Workflow cluster_prep Sample Preparation cluster_analysis Electrophoretic Separation cluster_data Detection & Analysis Sample Oligosaccharide Sample Labeling Fluorophore Labeling (e.g., ANTS) Sample->Labeling Loading Load on Polyacrylamide Gel Labeling->Loading Electrophoresis Gel Electrophoresis Loading->Electrophoresis Imaging Fluorescence Imaging Electrophoresis->Imaging Profiling Oligosaccharide Profile Analysis Imaging->Profiling

General workflow for FACE analysis of oligosaccharides.

References

A Kinetic Showdown: Unveiling the Enzymatic Action on Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed kinetic comparison of various enzymes acting on the maltooligosaccharide, maltohexaose (B131044). By presenting key performance data, detailed experimental protocols, and visual representations of metabolic pathways and workflows, this guide aims to be an invaluable resource for those working in carbohydrate biochemistry and related fields.

This compound, a six-unit glucose polymer, is a key substrate in various biological processes and a product of starch degradation. The efficiency with which different enzymes hydrolyze this oligosaccharide is of significant interest for applications ranging from biofuel production to the development of therapeutics for metabolic disorders. This guide delves into the kinetic parameters of these enzymatic reactions, offering a clear comparison of their catalytic efficiencies.

Quantitative Kinetic Parameters of Enzymes on this compound

The catalytic efficiency of an enzyme is a crucial measure of its performance, combining both its affinity for a substrate (Km) and its turnover rate (kcat). While comprehensive kinetic data for a wide range of enzymes on this compound is dispersed throughout the literature, this guide compiles available information to facilitate a comparative understanding.

EnzymeSource OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (s⁻¹mM⁻¹)
α-AmylaseLactobacillus fermentumThis compound--1.1 x 10⁵
α-AmylaseBacillus licheniformisStarch8.3 mg/mL*2778 U/mg/min**-

*Note: The K_m_ for Bacillus licheniformis α-amylase is reported for starch as the substrate, as specific data for this compound was not readily available. Direct comparison of K_m_ values between different substrates should be made with caution.[1] **Note: The V_max_ is reported in Units/mg/min, which can be converted to k_cat_ if the enzyme concentration and molecular weight are known.[1]

The data clearly indicates that α-amylase from Lactobacillus fermentum exhibits high catalytic efficiency towards this compound. While specific kinetic parameters for Bacillus licheniformis α-amylase on this compound are not detailed here, its known activity on starch suggests it is also a key enzyme in the degradation of such oligosaccharides.[2]

Experimental Protocol: Determining Enzyme Kinetics on this compound

A standardized protocol is essential for the reproducible and comparative assessment of enzyme kinetics. The following method, based on the 3,5-dinitrosalicylic acid (DNS) assay, is widely used to determine the activity of amylases and related enzymes on this compound by quantifying the release of reducing sugars.

1. Principle:

α-Amylase hydrolyzes the α-1,4-glycosidic bonds within this compound, producing smaller oligosaccharides with reducing ends. These reducing sugars react with DNS in an alkaline solution upon heating, resulting in a color change that can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugars produced, and thus to the enzyme's activity.

2. Reagents and Materials:

  • This compound solution (1% w/v in appropriate buffer)

  • Enzyme solution (of known concentration)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose (B56501) standard solutions (for calibration curve)

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Spectrophotometer

  • Water bath

3. Procedure:

  • Maltose Standard Curve:

    • Prepare a series of maltose standards of known concentrations.

    • To 1 mL of each standard, add 1 mL of DNS reagent.

    • Boil the mixture for 5-15 minutes.

    • After cooling to room temperature, add 9 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • Plot absorbance versus maltose concentration to generate a standard curve.

  • Enzyme Assay:

    • Pipette 0.5 mL of the this compound substrate solution into a series of test tubes.

    • Equilibrate the tubes to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 0.5 mL of the enzyme solution to each tube at timed intervals.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 1 mL of DNS reagent to each tube at the same timed intervals.

    • Boil, cool, and dilute the samples as with the standards.

    • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Use the maltose standard curve to determine the concentration of reducing sugars produced in each enzyme reaction.

  • Calculate the initial reaction velocity (v₀) at each substrate concentration.

  • Plot v₀ against the substrate concentration.

  • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Calculate k_cat_ from the V_max_ and the enzyme concentration.

Visualizing the Process: Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key metabolic pathway.

G Experimental Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, DNS) mix Mix Enzyme and Substrate prep_reagents->mix prep_enzyme Prepare Enzyme Dilutions prep_enzyme->mix prep_standards Prepare Maltose Standards std_curve Generate Standard Curve prep_standards->std_curve incubate Incubate at Controlled Temperature mix->incubate stop_reaction Stop Reaction with DNS incubate->stop_reaction develop_color Boil to Develop Color stop_reaction->develop_color measure_abs Measure Absorbance at 540 nm develop_color->measure_abs calc_kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) measure_abs->calc_kinetics std_curve->calc_kinetics

Experimental Workflow for Enzyme Kinetic Analysis

The experimental workflow for determining enzyme kinetics is a multi-step process that begins with the careful preparation of reagents and concludes with the calculation of key kinetic parameters.

G This compound Degradation Pathway in E. coli This compound This compound maltotriose Maltotriose This compound->maltotriose α-Amylase maltose Maltose maltotriose->maltose Amylomaltase (MalQ) g1p Glucose-1-Phosphate maltotriose->g1p Maltodextrin (B1146171) Phosphorylase (MalP) glucose Glucose maltose->glucose Amylomaltase (MalQ) glycolysis Glycolysis glucose->glycolysis g1p->glycolysis

This compound Degradation Pathway in E. coli

In Escherichia coli, this compound is broken down through a series of enzymatic steps involving key enzymes such as α-amylase, amylomaltase, and maltodextrin phosphorylase, ultimately feeding into the central metabolic pathway of glycolysis.[3]

This guide provides a foundational understanding of the kinetic comparison of enzymes acting on this compound. Further research into the specific kinetic parameters of a broader range of enzymes will undoubtedly provide deeper insights and open new avenues for their application in science and industry.

References

structural comparison of maltohexaose and maltoheptaose complexes with CGTase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Glycobiology and Drug Development

Cyclodextrin (B1172386) glycosyltransferase (CGTase), a key enzyme in starch processing, exhibits distinct interactions with its maltooligosaccharide substrates, maltohexaose (B131044) (G6) and maltoheptaose (B131047) (G7), which directly influence its catalytic activity and product specificity. This guide provides a detailed structural and functional comparison of the CGTase complexes with these two oligosaccharides, supported by experimental data, to inform research in enzymology and the development of novel carbohydrate-based therapeutics.

At a Glance: Key Structural and Functional Differences

FeatureCGTase-Maltohexaose ComplexCGTase-Maltoheptaose ComplexReference
Ligand Binding Binds to subsites -1 to -6 of the active site.Binds to subsites -1 to -7 of the active site.[1]
Crystal Structure Resolution 2.5 Å2.0 Å[2][3][4]
Enzyme Conformation Induces a specific conformational state.Induces a distinct conformational state that differs from the G6 complex, particularly in the orientation of Tyr 195.[1][2][3][4]
Acceptor Site Access The conformation hinders the binding of an acceptor sugar at subsite +1.The conformation also blocks acceptor binding at subsite +1, suggesting an induced-fit mechanism for transglycosylation.[1][3][4]
Product Specificity Precursor Precedes the formation of α-cyclodextrin (a six-glucose ring).Precedes the formation of β-cyclodextrin (a seven-glucose ring).[2][3]

Delving Deeper: Structural Insights from X-ray Crystallography

The crystal structures of a catalytically inactive mutant (E257A/D229A) of CGTase from Bacillus circulans strain 251 in complex with this compound and maltoheptaose reveal the molecular basis for the enzyme's product specificity.[2][3][4] Both oligosaccharides bind at the donor subsites of the active site, leaving the acceptor subsites empty.[2][3][4] These structures represent a state where a covalent enzyme-sugar intermediate has formed and is awaiting an acceptor molecule.[2][3]

A key finding is the different conformational states of the CGTase active site induced by the binding of this compound versus maltoheptaose.[1] These conformational differences, particularly in the orientation of the centrally located Tyr 195 residue, are crucial in determining the size of the resulting cyclodextrin.[1][2][3] In the maltoheptaose-complexed conformation, CGTase hinders the binding of an acceptor sugar at subsite +1, which supports an induced-fit mechanism that could explain the high transglycosylation activity of CGTase.[1][3][4]

The binding of this compound, which occupies subsites -1 to -6, leads to the eventual formation of α-cyclodextrin.[1][5] In contrast, maltoheptaose extends further into the active site, occupying subsites -1 to -7, which precedes the formation of β-cyclodextrin.[1][5] These distinct binding modes and the resulting conformational changes in the enzyme are the primary determinants of cyclodextrin size specificity.[2][3]

Experimental Corner: Unraveling the Structures

The structural data presented here were primarily obtained through X-ray crystallography of a double mutant of CGTase (E257A/D229A) from Bacillus circulans strain 251.[4] This mutant is catalytically inactive, allowing for the stable binding of the oligosaccharide substrates for structural analysis.[6]

Key Experimental Protocols

1. Site-Directed Mutagenesis and Protein Purification:

  • The E257A/D229A double mutant of CGTase was generated to prevent catalytic activity.[6]

  • The mutant enzyme was expressed and purified for crystallization.

2. Crystallization and Ligand Soaking:

  • Crystals of the CGTase mutant were grown using the hanging drop vapor diffusion method.[7]

  • For complex formation, one crystal was soaked in a mother liquor containing 10 mg/mL maltoheptaose for 30 minutes before being flash-frozen in liquid nitrogen.[4]

  • A separate crystal was soaked in a mother liquor with 10 mg/mL this compound for 30 minutes and then frozen.[4]

3. X-ray Data Collection and Structure Refinement:

  • X-ray diffraction data were collected at a synchrotron source.[4]

  • The structures were solved by molecular replacement using a previously determined CGTase structure as a starting model.[4][7]

  • The refinement of the models was performed using crystallographic software packages to achieve the final high-resolution structures.[4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the catalytic cycle of CGTase and the experimental workflow for determining the complex structures.

CGTase_Catalytic_Cycle Substrate_Binding Substrate Binding Covalent_Intermediate Covalent Intermediate Formation (Glycosidic bond cleavage) Substrate_Binding->Covalent_Intermediate Acceptor_Binding Acceptor Binding Covalent_Intermediate->Acceptor_Binding Product_Formation Product Formation (Cyclization, Hydrolysis, or Transglycosylation) Acceptor_Binding->Product_Formation Product_Formation->Substrate_Binding Enzyme Regeneration

Caption: The catalytic cycle of CGTase, involving substrate binding, formation of a covalent intermediate, acceptor binding, and product release.[8]

XRay_Crystallography_Workflow start CGTase Mutant Crystallization soaking Crystal Soaking with This compound or Maltoheptaose start->soaking freezing Flash Freezing in Liquid Nitrogen soaking->freezing data_collection X-ray Diffraction Data Collection freezing->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Refinement and Validation structure_solution->refinement final_structure Final Complex Structure refinement->final_structure

Caption: Workflow for determining the crystal structures of CGTase in complex with this compound and maltoheptaose.

Conclusion

The structural comparisons of this compound and maltoheptaose complexes with CGTase provide a clear understanding of the enzyme's mechanism and product specificity. The distinct binding modes of these two oligosaccharides induce different conformational states in the enzyme's active site, ultimately dictating whether α- or β-cyclodextrin is produced. This detailed knowledge is invaluable for protein engineering efforts aimed at tailoring CGTase for specific industrial applications and for the rational design of inhibitors or probes to study carbohydrate-active enzymes.

References

validation of maltohexaose transport mechanisms in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary mechanisms governing maltohexaose (B131044) transport in various bacterial strains. We will delve into the well-characterized ATP-binding cassette (ABC) transport system, primarily studied in Escherichia coli, and contrast it with systems in Gram-positive bacteria such as Streptococcus pneumoniae and Lactobacillus species. Additionally, we will explore the Phosphotransferase System (PTS) as an alternative carbohydrate uptake pathway. This guide offers quantitative data, detailed experimental protocols, and visual diagrams of the transport pathways to facilitate a comprehensive understanding of these vital bacterial processes.

This compound Transport: A Tale of Two Systems

Bacteria have evolved sophisticated systems to scavenge essential nutrients from their environment, and the uptake of maltooligosaccharides, including this compound, is crucial for the survival of many species. Two major transport systems are predominantly involved in this process: the ABC transporters and the Phosphotransferase System (PTS).

The ABC Transporter System: A High-Affinity Scavenger

The maltose (B56501)/maltodextrin (B1146171) transport system in Escherichia coli is a paradigm for ABC importers.[1][2] This multi-component system is renowned for its high affinity and specificity for linear maltooligosaccharides containing up to seven glucose units.[3]

Key Components in Gram-Negative Bacteria (e.g., E. coli)

  • Outer Membrane: this compound first diffuses through the outer membrane via the LamB porin , a channel that facilitates the passage of maltodextrins.[4]

  • Periplasm: In the periplasmic space, the sugar is captured by the high-affinity maltose-binding protein (MalE) .[2][3]

  • Inner Membrane: The MalE-sugar complex then docks with the inner membrane-spanning permease complex, MalF and MalG .[2][3]

  • Cytoplasm: The transport across the inner membrane is energized by the hydrolysis of ATP, a reaction catalyzed by two copies of the cytoplasmic ATPase, MalK .[2][3]

Gram-Positive Distinction

In Gram-positive bacteria like Streptococcus pneumoniae, which lack an outer membrane and periplasm, the maltodextrin-binding protein (MalX) is a lipoprotein tethered to the cell surface.[5][6] This adaptation allows for the direct capture of maltooligosaccharides from the extracellular environment before their translocation across the single cytoplasmic membrane.

The Phosphotransferase System (PTS): A Phosphorylating Importer

The PTS is another major carbohydrate transport system in bacteria.[7] It couples the transport of sugars with their phosphorylation, a process driven by phosphoenolpyruvate (B93156) (PEP).[7] While extensively studied for monosaccharides and disaccharides, its role in this compound transport is less direct and often involves the transport of smaller maltodextrins.

General Mechanism of the PTS

  • A phosphoryl group from PEP is transferred sequentially to Enzyme I (EI) and then to the histidine phosphocarrier protein (HPr).

  • Phosphorylated HPr then transfers the phosphoryl group to a sugar-specific Enzyme II (EII) complex.

  • The EII complex, typically composed of EIIA, EIIB, and EIIC domains, mediates the translocation and phosphorylation of the incoming sugar.

While dedicated PTS systems for large maltooligosaccharides like this compound are not common, some bacteria utilize PTS for the uptake of smaller maltodextrins which can be subsequently metabolized.

Quantitative Comparison of Transport Kinetics

The efficiency of transport systems can be compared using their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax, and a lower Km indicates a higher affinity of the transporter for its substrate.

Bacterial StrainTransport SystemSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
Escherichia coliABC (MalFGK2)Maltose12.0 (per 108 cells)[8]
Escherichia coli (lamB mutant)ABC (MalFGK2)Maltose100 - 500Unchanged[8]
Alicyclobacillus acidocaldariusABCMaltose11.25[9]
Streptococcus mutansABC (MalXFGK)Maltotriose--[10]
Staphylococcus aureusMalEMaltotetraose1.1 (Kd)-[11]

Note: Direct Km and Vmax values for this compound are scarce in the literature. The data presented here for related maltooligosaccharides provides an insight into the high-affinity nature of these transport systems.

Experimental Protocols

Validating and characterizing these transport mechanisms requires a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Radiolabeled Sugar Uptake Assay

This assay directly measures the accumulation of a radiolabeled substrate inside the bacterial cells over time.

Materials:

  • Bacterial culture grown to mid-log phase.

  • [14C]-Maltohexaose (or other radiolabeled sugar).

  • Wash buffer (e.g., phosphate-buffered saline, PBS).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size).

  • Liquid scintillation counter.

Protocol:

  • Cell Preparation: Grow the bacterial strain of interest to mid-logarithmic phase in a suitable medium. Harvest the cells by centrifugation and wash them twice with a pre-chilled wash buffer. Resuspend the cells in the assay buffer to a final concentration of approximately 108 cells/mL.

  • Initiation of Uptake: Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the transport assay by adding a known concentration of [14C]-maltohexaose.

  • Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a glass fiber filter under vacuum.

  • Washing: Rapidly wash the filters with an excess of ice-cold wash buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of substrate transported using the specific activity of the radiolabeled sugar. Plot the amount of substrate transported over time to determine the initial rate of uptake. Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Fluorescence Spectroscopy of Maltose-Binding Protein (MBP)

This technique is used to study the conformational changes in MalE upon ligand binding, which can be monitored by changes in the intrinsic tryptophan fluorescence of the protein.

Materials:

  • Purified MalE protein.

  • This compound and other relevant sugars.

  • Fluorometer.

  • Quartz cuvette.

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

Protocol:

  • Sample Preparation: Prepare a solution of purified MalE in the assay buffer at a concentration of approximately 1-5 µM.

  • Instrument Setup: Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 400 nm.

  • Baseline Measurement: Record the fluorescence emission spectrum of the apo-MalE (without ligand).

  • Ligand Titration: Add increasing concentrations of this compound to the MalE solution, allowing the system to equilibrate after each addition.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.

  • Data Analysis: A conformational change upon ligand binding will typically result in a blue shift (a shift to a shorter wavelength) of the emission maximum and/or a change in fluorescence intensity. Plot the change in fluorescence intensity or emission wavelength maximum against the ligand concentration to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified MalE protein.

  • This compound solution.

  • Isothermal titration calorimeter.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Dialyze both the purified MalE protein and the this compound solution extensively against the same buffer to minimize heats of dilution. Degas both solutions before the experiment.

  • Instrument Setup: Set the desired experimental temperature. The sample cell is typically filled with the MalE solution (e.g., 10-50 µM), and the injection syringe is filled with the this compound solution (e.g., 100-500 µM).

  • Titration: Perform a series of small injections of the this compound solution into the MalE solution in the sample cell. The instrument measures the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizing the Transport Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and transport pathways involved in this compound uptake.

PTS_General_Mechanism cluster_cyto Cytoplasm cluster_im Inner Membrane cluster_out Extracellular Space cluster_in Cytoplasm PEP PEP EI Enzyme I PEP->EI P transfer Pyruvate Pyruvate EI_P EI~P EI->EI_P HPr HPr EI_P->HPr P transfer HPr_P HPr~P HPr->HPr_P EIIA EIIA HPr_P->EIIA P transfer EIIA_P EIIA~P EIIA->EIIA_P EIIB EIIB EIIA_P->EIIB P transfer EIIB_P EIIB~P EIIB->EIIB_P EIIC EIIC EIIB_P->EIIC Phosphorylates Sugar_P Sugar-P EIIC->Sugar_P Translocation & Phosphorylation Sugar_out Sugar Sugar_out->EIIC Binding Experimental_Workflow_Uptake_Assay A Grow and Prepare Bacterial Cells B Initiate Uptake with [14C]-Maltohexaose A->B C Collect Aliquots at Time Intervals B->C D Filter and Wash Cells C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Uptake Rate and Kinetic Parameters E->F

References

assessing the purity of commercial maltohexaose from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing the Purity of Commercial Maltohexaose (B131044)

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. This compound, a linear oligosaccharide of six glucose units, is a critical component in various applications, from serving as a substrate for enzymatic assays to its use in studying carbohydrate-protein interactions.[1] The presence of contaminants, such as other maltooligosaccharides (e.g., maltopentaose (B1148383), maltoheptaose), isomers, or degradation products, can significantly impact experimental results.[2] This guide provides a comparative overview of analytical methods to assess the purity of commercial this compound and summarizes publicly available data from various suppliers.

Comparative Purity Data of Commercial this compound
SupplierProduct NumberStated PurityAnalytical Method(s) Mentioned
Sigma-Aldrich M9153≥65%HPLC[1][3][4][5]
Megazyme O-MAL6High PurityAnalytical HPLC[1][6]
MedchemExpress HY-N149599.97% (for Maltopentaose)HPLC, 1H NMR, MS[1]
Selleck Chemicals S9197≥99% (by HPLC)NMR & HPLC[1]
Elicityl GLU316-99%>99%HPLC, Quantitative 1H NMR, MS, Karl-Fischer[1]
Santa Cruz Biotechnology sc-215505≥95%Not specified[1]
Carbomenu ->95% or >98%HPLC[7]

Note: The data presented is based on publicly available information and may not reflect the purity of all batches. Researchers should always consult the supplier's CoA for specific lot information.

Key Experimental Protocols for Purity Assessment

The purity of this compound can be rigorously assessed using several analytical techniques. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Mass Spectrometry (MS).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of carbohydrates like this compound, offering high resolution and sensitivity.[8] A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[8][9]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven[8]

  • HILIC Amide Column (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm)[8]

  • Evaporative Light Scattering Detector (ELSD)[8]

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile[8]

    • Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75[8]

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL).[8]

  • Sample Preparation: Dissolve the this compound sample in a 50:50 acetonitrile/water mixture to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Gradient: 0-5 min, 18% B; 5-8 min, 18-35% B; 8-10 min, 35% B; 10-12 min, 35-18% B; 12-15 min, 18% B[8]

    • Flow Rate: 1.0 mL/min[8][9]

    • Column Temperature: 35 °C[8][9]

    • Injection Volume: 10 µL[8]

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 40 °C, Nitrogen Flow: 1.0 SLM[8]

  • Data Analysis: The amount of this compound is quantified by comparing the peak area to the calibration curve generated from the standards.[9]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It excels in the separation of closely related oligosaccharides and isomers.[2][10]

Instrumentation:

  • High-Performance Ion Chromatography System[10]

  • Pulsed Amperometric Detector with a gold working electrode[10]

  • Anion-exchange column (e.g., Dionex CarboPac PA200)[11][12]

Reagents:

Procedure:

  • Eluent Preparation: Prepare eluents of sodium hydroxide and a sodium acetate gradient in sodium hydroxide.[13]

  • Standard and Sample Preparation: Dissolve standards and samples in deionized water to a concentration within the linear range of the detector.[10]

  • Chromatographic Conditions:

    • Elution: A gradient of sodium acetate in a sodium hydroxide solution is typically used to elute the oligosaccharides.[13]

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Detection: Pulsed Amperometric Detection.[13]

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to a calibration curve constructed from standards.[10]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of oligosaccharides, making it excellent for screening and identifying impurities based on their mass.[2]

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • Deionized water

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • 2,5-dihydroxybenzoic acid (DHB) matrix[2]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 1 mg/mL.[2]

  • Matrix Solution: Prepare a saturated solution of DHB in a 1:1 (v/v) solution of acetonitrile and water containing 0.1% TFA.[2]

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air-dry.[2]

  • Data Acquisition: Analyze the sample in positive ion reflector mode. A prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) should be observed at m/z 1011.3.[2] The presence of other peaks, such as maltopentaose at m/z 849.3 or maltoheptaose (B131047) at m/z 1173.4, would indicate impurities.[2]

Visualizing Experimental Workflows and Biological Context

To further clarify the processes involved in purity assessment and the relevance of this compound purity, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

G Experimental Workflow for this compound Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Result Sample Commercial this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC HPAEC_PAD HPAE-PAD Analysis Filtration->HPAEC_PAD MALDI_TOF MALDI-TOF MS Analysis Filtration->MALDI_TOF Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram HPAEC_PAD->Chromatogram MALDI_TOF->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Purity Quantification (%) Peak_Integration->Quantification Purity_Report Purity Report & Impurity Profile Quantification->Purity_Report

Caption: Workflow for this compound purity analysis.

G Hypothetical Signaling Pathway Involving a Carbohydrate-Binding Protein This compound Pure this compound Receptor Carbohydrate-Binding Receptor This compound->Receptor Binds Impurity Contaminant (e.g., Maltopentaose) Impurity->Receptor May bind with lower affinity or not at all Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Altered_Response Altered or No Response Receptor->Altered_Response Cellular_Response Specific Cellular Response Signaling_Cascade->Cellular_Response Leads to

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of maltohexaose (B131044), a non-hazardous oligosaccharide. Following these procedural steps will minimize waste and mitigate any potential environmental impact.

Personal Protective Equipment (PPE) and Safety First

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance, these precautions are essential for maintaining general laboratory safety standards.

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]To protect against dust formation and splashes.[1][2]
Hand Protection Chemical-resistant, impervious gloves.[1][2]To prevent skin contact.[1][2]
Respiratory Protection A type N95 (US) or equivalent respirator is recommended if dust is generated.[2][3]To avoid inhalation of dust particles.[2]
Body Protection A lab coat or impervious clothing.[1][2]To protect the skin from accidental contact.[1][2]

General hygiene practices, such as washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the handling area, are also crucial.[2][4] It is recommended to handle this compound in a well-ventilated area to minimize dust and aerosol formation.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound is straightforward due to its non-hazardous nature. The primary goal is to prevent its release into the environment.[4]

  • Containment of Spills: In the event of a spill, the product should be mechanically recovered.[4][5] This involves carefully sweeping or vacuuming the solid material to prevent dust generation.

  • Waste Collection: Place the collected this compound waste into a suitable, sealed, and clearly labeled container for disposal.

  • Disposal Method: The primary disposal method is to dispose of the contents and container in accordance with the instructions of a licensed waste collector.[4] this compound is not considered harmful to aquatic organisms, but direct release into the environment should be avoided.[4]

No specific quantitative data for disposal limits or detailed experimental protocols for the disposal of this compound are typically provided in safety data sheets, as it is not a regulated hazardous material.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Maltohexaose_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation C Mechanically Recover Spilled This compound (if applicable) B->C Proceed with Handling D Collect Waste this compound C->D E Place in a Sealed & Labeled Container D->E F Dispose of Container According to Licensed Collector's Instructions E->F Final Disposal Step

References

Safeguarding Your Research: A Comprehensive Guide to Handling Maltohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring a secure and productive research environment. This guide provides essential safety and logistical information for the handling of Maltohexaose, a linear oligosaccharide. Adherence to these procedures will minimize risks and detail safe operational and disposal practices.

Personal Protective Equipment and Safety Measures

When handling this compound, a comprehensive approach to personal and environmental protection is crucial. Although generally not classified as hazardous, it is good laboratory practice to minimize exposure to any chemical powder. The following table summarizes the recommended Personal Protective Equipment (PPE) and safety protocols.

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]To protect against dust formation and potential splashes.[1]
Hand Protection Chemical-resistant, impervious gloves.[1]To prevent skin contact.[1]
Respiratory Protection For general handling of powders, a type N95 (US) respirator can be used.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1][2]To avoid inhalation of dust particles.[1]
Body Protection A lab coat or impervious clothing.[1][2]To protect the skin from accidental contact.[1]
General Hygiene Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling.[1][4]To prevent ingestion.[1]
Engineering Controls Handle in a well-ventilated place, preferably with appropriate exhaust ventilation such as a chemical fume hood.[1][4]To minimize dust and aerosol formation.[1]
Emergency Equipment An accessible safety shower and eye wash station should be available.[1]For immediate response to accidental exposure.[1]

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Weight 990.86 g/mol
Melting Point >191°C (decomposes)[5]
Solubility in Water 50 mg/mL (clear, colorless solution)
Solubility in DMSO 100 mg/mL

Step-by-Step Handling and Disposal Protocol

Following a structured workflow is essential for the safe handling and disposal of this compound.

Operational Plan
  • Preparation and Weighing : Before handling, ensure all required PPE is correctly worn.[1] Conduct weighing and handling procedures in a designated area with adequate ventilation, such as a chemical fume hood, to minimize dust dispersal.[1][4] Avoid the formation of dust and aerosols.[1]

  • Dissolution : this compound is soluble in water (50 mg/mL) and DMSO (100 mg/mL). When preparing solutions, add the powder to the solvent slowly to prevent splashing. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.

  • Experimental Use : Handle solutions with appropriate care to avoid splashes and aerosols.

  • Storage : Store this compound at room temperature in a well-ventilated place.[4][5] Keep the container tightly sealed when not in use.

Disposal Plan
  • Waste Collection : Collect waste this compound powder and solutions in clearly labeled, sealed containers.

  • Disposal : Dispose of waste materials at an authorized site in accordance with local, state, and federal regulations.[4][6] Do not allow the material to be released into the environment.[4]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Maltohexaose_Handling_Workflow prep Preparation ppe Don Appropriate PPE prep->ppe weigh Weighing in Ventilated Area ppe->weigh dissolve Dissolution weigh->dissolve exp_use Experimental Use dissolve->exp_use storage Storage exp_use->storage waste_collect Waste Collection exp_use->waste_collect storage->weigh Re-use disposal Disposal disposal->waste_collect auth_disposal Dispose at Authorized Site waste_collect->auth_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.